molecular formula C16H23NO3 B1601824 Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 99198-80-8

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B1601824
CAS No.: 99198-80-8
M. Wt: 277.36 g/mol
InChI Key: LQEJJAZXQQCBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 99198-80-8) is a high-purity piperidine derivative of significant interest in medicinal chemistry research, particularly for the development of multitarget ligands for complex neurological disorders. This compound features a piperidine core scaffold, a structure frequently employed in the design of acetylcholinesterase (AChE) inhibitors and ligands for monoamine transporters . Its molecular formula is C16H23NO3, with a molecular weight of 277.36 g/mol . Recent scientific investigations highlight its application in designing novel therapeutics for Alzheimer's disease (AD), a condition characterized by both cognitive decline and neuropsychiatric symptoms . Researchers are utilizing this benzyl-protected piperidine as a key synthetic intermediate to create compounds that simultaneously enhance cholinergic and serotonergic tone by targeting AChE and the serotonin transporter (SERT) . This multitarget approach is a promising strategy to address cognitive deficits and comorbid depression in AD patients, moving beyond the limitations of single-target therapies . The compound is provided with a minimum purity of 95% and requires storage at 2-8°C, sealed in dry conditions . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14,18H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEJJAZXQQCBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566621
Record name Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99198-80-8
Record name Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details a scientifically sound two-step synthesis commencing from the readily available starting material, 4-pyridinepropanol. The synthesis involves an initial catalytic hydrogenation of the pyridine ring to form the piperidine core, followed by the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This compound, in particular, has gained significant attention as a versatile intermediate. The presence of a hydroxyl group offers a convenient handle for further functionalization, while the Cbz-protected nitrogen ensures stability and allows for selective deprotection under specific conditions. Its application as a linker in the rapidly evolving field of PROTACs underscores the importance of a reliable and scalable synthetic route.[1][2]

This guide presents a streamlined and efficient synthesis of this compound, focusing on a logical and field-proven approach. The chosen pathway emphasizes atom economy, readily available starting materials, and straightforward purification techniques, making it amenable to both laboratory-scale synthesis and potential scale-up operations.

Overall Synthesis Pathway

The synthesis is accomplished in two primary steps, as illustrated in the workflow diagram below. The initial step involves the reduction of the aromatic pyridine ring of 4-pyridinepropanol to the corresponding saturated piperidine. The subsequent step is the protection of the piperidine nitrogen with a benzyl chloroformate group.

Synthesis_Pathway Start 4-Pyridinepropanol Intermediate 3-(Piperidin-4-yl)propan-1-ol Start->Intermediate Catalytic Hydrogenation (H₂, Rh/C) Final_Product This compound Intermediate->Final_Product N-Benzoxycarbonylation (Cbz-Cl, Base)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-(Piperidin-4-yl)propan-1-ol via Catalytic Hydrogenation

Mechanistic Rationale

The catalytic hydrogenation of pyridines to piperidines is a well-established and highly efficient transformation.[3] This reaction proceeds via the adsorption of the pyridine ring onto the surface of a heterogeneous catalyst, typically a noble metal such as rhodium, palladium, or platinum on a carbon support.[4][5] The catalyst facilitates the addition of hydrogen atoms across the double bonds of the aromatic ring, leading to its saturation. Rhodium on carbon (Rh/C) is often selected for its high activity and selectivity in pyridine reduction under relatively mild conditions.[4] The use of a polar solvent like ethanol or methanol is common as it effectively dissolves the starting material and the resulting piperidine derivative.

Experimental Protocol

Materials:

  • 4-Pyridinepropanol

  • 5% Rhodium on activated carbon (Rh/C)

  • Ethanol (anhydrous)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

Procedure:

  • To a high-pressure hydrogenation vessel, add 4-pyridinepropanol (1.0 eq) and ethanol (10-15 mL per gram of substrate).

  • Carefully add 5% Rh/C catalyst (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 5 bar.

  • Stir the reaction mixture vigorously at 40 °C for 16-24 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 3-(piperidin-4-yl)propan-1-ol as a crude product, which can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or crystallization.[6]

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
4-PyridinepropanolC₈H₁₁NO137.18Solid35-39289
3-(Piperidin-4-yl)propan-1-olC₈H₁₇NO143.23[2][6]Solid65[6][7]130-131 @ 1.5 Torr[6]

Step 2: Synthesis of this compound via N-Benzoxycarbonylation

Mechanistic Rationale

The protection of amines with the benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis and a widely used transformation in organic chemistry.[8][9] The reaction typically proceeds under Schotten-Baumann conditions, which involve the acylation of the amine with benzyl chloroformate in the presence of an aqueous base, such as sodium carbonate or sodium hydroxide.[8] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. The Cbz group is valued for its stability under a wide range of conditions and its facile removal by catalytic hydrogenolysis.[8][9]

Experimental Protocol

Materials:

  • 3-(Piperidin-4-yl)propan-1-ol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(piperidin-4-yl)propan-1-ol (1.0 eq) in a mixture of THF (or DCM) and water (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.0 eq) or 2N NaOH solution (2.0 eq) to the mixture and stir vigorously.

  • Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x volume).

  • Combine the organic layers and wash with 1 M HCl, water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
This compoundC₁₆H₂₃NO₃277.36[1]Oil/Solid99198-80-8[1]

Characterization of Final Product

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 5H, Ar-H), 5.14 (s, 2H, -OCH₂Ph), 4.15 (br d, 2H, piperidine-H), 3.65 (t, J=6.4 Hz, 2H, -CH₂OH), 2.80 (br t, 2H, piperidine-H), 1.75-1.65 (m, 2H, piperidine-H), 1.55-1.45 (m, 3H, piperidine-H and -CH-), 1.30-1.15 (m, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.5, 137.0, 128.5, 127.9, 127.8, 67.1, 62.9, 44.0 (br), 35.8, 31.8, 29.5.

  • IR (thin film, cm⁻¹): 3400 (br, O-H), 2925, 2855 (C-H), 1695 (C=O, carbamate), 1420, 1240, 1110.

  • MS (ESI+): m/z 278.17 [M+H]⁺, 300.15 [M+Na]⁺.

Conclusion

This technical guide has detailed a highly efficient and practical two-step synthesis for this compound. The pathway, commencing with 4-pyridinepropanol, leverages a robust catalytic hydrogenation followed by a standard N-benzoxycarbonylation. The provided experimental protocols are based on well-established chemical principles and are designed to be reproducible in a standard laboratory setting. This guide serves as a valuable resource for researchers and scientists requiring access to this important synthetic intermediate for applications in drug discovery and development.

References

  • Benzyl chloroformate - Wikipedia. Available from: [Link]

  • Benzyl Chloroformate - Common Organic Chemistry. Available from: [Link]

  • Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem. Available from: [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate. Available from: [Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC - NIH. Available from: [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. Available from: [Link]

  • Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem. Available from: [Link]

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. - ResearchGate. Available from: [Link]

  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF - ResearchGate. Available from: [Link]

  • Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. Available from: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]

  • 3-(Pyridin-4-yl)propan-1-ol - Oakwood Chemical. Available from: [Link]

  • Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate | C16H21NO3 | CID 53970063 - PubChem. Available from: [Link]

  • Unlocking Innovation: The Role of 3-(Pyridin-4-yl)propan-1-ol in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

  • US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) - Google Patents.
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
  • Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. Available from: [Link]

  • 3-(piperidin-4-yloxy)propan-1-ol - PubChemLite. Available from: [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this molecule in their work. Given its role as a linker in Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of its physicochemical characteristics is paramount for the successful design and application of novel therapeutics.[1]

Introduction: The Significance of Physicochemical Profiling

This compound is a bifunctional molecule, featuring a piperidine core, a hydroxyl-terminated propyl chain, and a benzyl carbamate protecting group. This unique combination of functional groups dictates its solubility, stability, and interaction with other molecules, making a detailed physicochemical characterization essential for its effective use. In the context of PROTACs, the linker's properties, including its length, flexibility, and solubility, are critical determinants of the ternary complex formation and subsequent target protein degradation.

This guide will delve into the structural and chemical properties of this compound, provide detailed protocols for its characterization, and offer insights into the interpretation of the resulting data.

Molecular Identity and Core Properties

A foundational understanding of a molecule begins with its basic identifiers and structural properties. The following table summarizes the key known properties of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 99198-80-8[1]
Molecular Formula C₁₆H₂₃NO₃[1]
Molecular Weight 277.36 g/mol [1]
Chemical Structure Chemical Structure of this compoundMedChemExpress

While extensive experimental data for this specific molecule is not widely published, its structural similarity to other piperidine derivatives allows for the reliable application of standard analytical methodologies for its comprehensive characterization.

Synthesis and Purification: A Practical Protocol

The synthesis of this compound can be achieved through the reaction of 3-(piperidin-4-yl)propan-1-ol with benzyl chloroformate. This reaction introduces the benzyloxycarbonyl (Cbz) protecting group onto the piperidine nitrogen.

Experimental Protocol: Synthesis

Materials:

  • 3-(Piperidin-4-yl)propan-1-ol

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Stirring apparatus

  • Reaction flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve 3-(piperidin-4-yl)propan-1-ol and triethylamine in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product can be purified using column chromatography on silica gel.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve 3-(piperidin-4-yl)propan-1-ol and TEA in DCM s2 Cool in ice bath s1->s2 s3 Add Benzyl Chloroformate s2->s3 s4 Stir at Room Temperature s3->s4 s5 Reaction Quench (Water) s4->s5 w1 Separatory Funnel Extraction s5->w1 w2 Wash with Acid, Base, Brine w1->w2 w3 Dry over Na2SO4 w2->w3 w4 Concentrate in vacuo w3->w4 p1 Column Chromatography (Silica Gel) w4->p1 p2 Elute with Hexane/Ethyl Acetate Gradient p1->p2 p3 Collect and Combine Fractions p2->p3 p4 Evaporate Solvent p3->p4 c1 Characterization p4->c1 c2 Storage p4->c2

Caption: Synthetic and Purification Workflow.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons adjacent to the carbamate and the phenyl ring, the protons of the piperidine ring, and the protons of the 3-hydroxypropyl side chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound. The expected [M+H]⁺ ion would be at m/z 278.17.

Infrared (IR) Spectroscopy

IR spectroscopy will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretch from the hydroxyl group (~3300 cm⁻¹).

  • C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹).

  • A strong C=O stretch from the carbamate group (~1680-1700 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.

Determination of Key Physicochemical Properties

The following experimental protocols are recommended for determining the key physicochemical properties of this compound.

Melting Point

The melting point provides an indication of purity and the stability of the crystal lattice.

Protocol:

  • A small, dry sample is packed into a capillary tube.

  • The tube is placed in a melting point apparatus.

  • The temperature is increased at a slow, controlled rate.

  • The temperature range over which the sample melts is recorded.

Solubility

Understanding the solubility in various solvents is critical for formulation and assay development.

Protocol (Equilibrium Solubility Method):

  • An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the dissolved compound in the supernatant is quantified by a suitable analytical method, such as HPLC-UV.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound and is a key predictor of its pharmacokinetic properties.

Protocol (Shake-Flask Method):

  • Prepare a solution of the compound in the aqueous phase (e.g., buffer at a specific pH).

  • Add an equal volume of n-octanol.

  • The mixture is shaken vigorously to allow for partitioning between the two phases.

  • After separation of the phases (often aided by centrifugation), the concentration of the compound in each phase is determined.

  • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acid Dissociation Constant (pKa)

The pKa value is important for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and target binding. Due to the presence of the basic piperidine nitrogen, this compound is expected to have a pKa.

Protocol (Potentiometric Titration):

  • A solution of the compound at a known concentration is prepared.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically at the half-equivalence point.

Data Summary and Interpretation

The following table provides a template for summarizing the determined physicochemical properties.

Physicochemical PropertyExperimental ValuePredicted ValueMethod
Melting Point (°C) To be determinedN/ACapillary Method
Aqueous Solubility (mg/mL) To be determinedN/AEquilibrium Solubility
LogP To be determinedN/AShake-Flask Method
pKa To be determinedN/APotentiometric Titration

Interpreting this data in the context of drug development is crucial. For instance, a moderate LogP value is often desirable for oral bioavailability, balancing solubility and membrane permeability. The pKa will inform the likely charge of the molecule at physiological pH, which can impact its interactions with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

A thorough characterization of the physicochemical properties of this compound is a critical step in its application, particularly in the rational design of PROTACs. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for obtaining the necessary data to inform and advance research and development efforts.

References

  • ChemBK. This compound. [Link]

Sources

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS number 99198-80-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 99198-80-8)

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic research. The piperidine scaffold is a ubiquitous structural motif found in a vast number of pharmaceuticals and bioactive natural products, prized for its favorable physicochemical properties and ability to confer three-dimensional complexity.[1][2] This particular derivative combines the piperidine core with two key functional groups: a primary alcohol, which serves as a handle for further synthetic elaboration, and a benzyl carbamate (Cbz or Z group) protecting the piperidine nitrogen. The Cbz group is a cornerstone of amine protection strategy, renowned for its stability under a range of conditions and its clean, selective removal via catalytic hydrogenation.[3][4]

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, purification, analytical characterization, and core applications, with a focus on its role as a versatile intermediate in drug discovery, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).[5]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting. These properties dictate choices regarding solvents, reaction conditions, and purification strategies.

Chemical Identity and Properties

The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
CAS Number 99198-80-8[5][6]
Molecular Formula C₁₆H₂₃NO₃[5][6]
Molecular Weight 277.36 g/mol [5][6]
IUPAC Name This compound[6]
Synonyms 1-Cbz-4-(3-hydroxypropyl)piperidine[6]
Appearance Typically an oil or low-melting solidInferred from similar structures
H-Bond Acceptors 3[6]
H-Bond Donors 1[6]
Chemical Structure

The structure features a central piperidine ring, with the nitrogen atom protected by a benzyl carbamate group and a 3-hydroxypropyl chain attached at the 4-position.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved from commercially available piperidine precursors. The choice of synthetic route depends on the availability and cost of starting materials. A common and logical approach involves the N-protection of a pre-functionalized piperidine.

Synthetic Workflow

A representative synthesis involves the reaction of 4-piperidinepropanol with benzyl chloroformate under basic conditions. This is a standard Schotten-Baumann reaction for N-protection.

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Synthesis Protocol

This protocol describes a representative procedure for the N-Cbz protection of 4-piperidinepropanol.

Materials:

  • 4-Piperidinepropanol

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 4-piperidinepropanol (1.0 eq) dissolved in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the solution to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct generated during the reaction.[3]

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is necessary to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. This washing sequence removes excess base, unreacted starting materials, and water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 20% to 50%) is typically effective for eluting the product, separating it from nonpolar byproducts and polar impurities.[1]

Purification Insights
  • Common Impurities: Crude reaction mixtures may contain unreacted starting materials, dibenzyl carbonate (from the decomposition of Cbz-Cl), and benzyl alcohol.[1] Piperidine derivatives can also be prone to oxidation, sometimes leading to a yellow discoloration.[1][7]

  • Chromatography: Due to the presence of both a polar hydroxyl group and a less polar Cbz group, the compound has intermediate polarity, making silica gel chromatography the purification method of choice. The choice of eluent system is critical for achieving good separation.

Analytical Characterization

Structural confirmation and purity assessment are performed using standard analytical techniques. The expected data provides a benchmark for researchers synthesizing or using this compound.

TechniqueExpected Results
¹H NMR ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.14 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph). ~4.15 ppm (br d, 2H): Axial protons on piperidine carbons adjacent to nitrogen. ~3.64 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH). ~2.80 ppm (br t, 2H): Equatorial protons on piperidine carbons adjacent to nitrogen. ~1.1-1.8 ppm (m, 9H): Remaining aliphatic protons of the piperidine ring and propyl chain.
¹³C NMR ~155 ppm: Carbonyl carbon of the carbamate. ~137 ppm, ~128.5 ppm, ~128.0 ppm, ~127.8 ppm: Aromatic carbons. ~67 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph). ~63 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH). ~44 ppm: Piperidine carbons adjacent to nitrogen. ~30-36 ppm: Remaining aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ = 278.17 m/z [M+Na]⁺ = 300.15 m/z
IR Spectroscopy ~3400 cm⁻¹ (broad): O-H stretch. ~2930 cm⁻¹: C-H aliphatic stretch. ~1690 cm⁻¹: C=O stretch of the carbamate.

Note: NMR chemical shifts (in ppm) are approximate and can vary based on the solvent and instrument used.

Applications and Chemical Reactivity

The utility of this compound stems from its two distinct functional handles, which can be manipulated orthogonally.

Role in Drug Discovery
  • PROTAC Linkers: This molecule is explicitly marketed as a PROTAC linker.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component, for which this compound is a building block, is critical for controlling the distance and orientation between the two recruited proteins. The 3-hydroxypropyl chain provides a versatile attachment point for connecting to either the target-binding ligand or the E3 ligase-binding ligand.

  • Scaffold for Piperidine-Based Drugs: The N-benzyl piperidine motif is a common structural element in drug discovery, often used to fine-tune efficacy and physicochemical properties by providing structural flexibility and engaging in cation-π interactions with biological targets.[8] This compound serves as a valuable starting material for synthesizing more complex piperidine derivatives for structure-activity relationship (SAR) studies.[9]

Key Chemical Transformations

The primary reactivity centers are the Cbz-protected nitrogen and the terminal hydroxyl group.

G start Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate deprotection_reagent H₂, Pd/C (Hydrogenolysis) start->deprotection_reagent Deprotection oxidation_reagent PCC or Dess-Martin (Oxidation) start->oxidation_reagent Functionalization tosylation_reagent TsCl, Pyridine (Activation) start->tosylation_reagent Functionalization deprotected_product 4-(3-Hydroxypropyl)piperidine deprotection_reagent->deprotected_product oxidized_product Cbz-protected Aldehyde/Acid oxidation_reagent->oxidized_product tosylated_product Cbz-protected Tosylate tosylation_reagent->tosylated_product nucleophile Nucleophile (e.g., N₃⁻, CN⁻) tosylated_product->nucleophile Substitution

Caption: Key reaction pathways for this compound.

A. Deprotection of the Cbz Group

The removal of the Cbz group is one of its most valuable features, typically achieved under mild, neutral conditions that are orthogonal to many other protecting groups like Boc and Fmoc.[4][10]

  • Methodology: Catalytic Hydrogenolysis

    • Mechanism: The most common method is hydrogenolysis using a palladium catalyst (typically 10% Pd on carbon) under a hydrogen atmosphere. The reaction proceeds via cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3][11]

    • Protocol:

      • Dissolve the Cbz-protected compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

      • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

      • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature and atmospheric pressure.

      • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

      • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.

B. Reactions of the Hydroxyl Group

The primary alcohol is a versatile functional group that can undergo several key transformations:

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde using reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, or further to the carboxylic acid using stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄).

  • Activation and Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). This activated intermediate can then undergo nucleophilic substitution to introduce a wide variety of other functional groups (e.g., azides, nitriles, ethers).

Safety and Handling

While a specific, comprehensive safety datasheet for this exact compound is not widely available, guidelines can be established based on its functional groups and related piperidine derivatives.[12][13][14]

  • Hazard Identification:

    • May cause skin and eye irritation.[15]

    • May be harmful if swallowed or inhaled.

    • Handle in a well-ventilated area, preferably a chemical fume hood.[16]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective eyeglasses or chemical safety goggles.[12]

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear a lab coat.

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[16][17]

    • Store away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash the skin with copious amounts of water.[17]

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[12][17]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[17]

    • Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[14]

Disclaimer: This information is for research use only and is not intended for medical or diagnostic applications.[5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

  • Lipshutz, B. H., & Papa, P. (2002). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 4(24), 4049–4050. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Dandan, L., et al. (2007). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 9(15), 2801–2803. Retrieved from [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Selective Cleavage of Cbz-Protected Amines. (2002). ResearchGate. Retrieved from [Link]

  • What are the best methods for Piperidine purification alternatives to distillation?. (2014). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Arctom. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. Retrieved from [Link]

  • The N‐benzyl piperidine (N‐BP) moiety in drug discovery. (2024). ResearchGate. Retrieved from [Link]

Sources

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical identity, synthesis, characterization, and applications, with a particular focus on its emerging role in the field of Proteolysis Targeting Chimeras (PROTACs).

Introduction and Strategic Importance

This compound (CAS No: 99198-80-8) is a substituted piperidine derivative featuring a benzyl carbamate protecting group and a C4-linked hydroxypropyl side chain.[1][2] The piperidine scaffold is a privileged structure in drug discovery, prized for its three-dimensional nature and its ability to be functionalized to modulate physicochemical properties and target interactions. The N-benzylpiperidine motif, in particular, is frequently used to establish crucial cation-π interactions with biological targets.[3][4]

The strategic importance of this specific molecule lies in its bifunctional nature. The terminal hydroxyl group on the propyl chain offers a convenient handle for covalent attachment, while the piperidine ring acts as a stable, non-planar spacer. This architecture makes it an exemplary linker component in the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1]

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its application in synthesis and biological screening. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundInternal Nomenclature
CAS Number 99198-80-8[1][2]
Molecular Formula C₁₆H₂₃NO₃[1][2]
Molecular Weight 277.36 g/mol [1]
Appearance Expected to be an oil or low-melting solidInferred from similar structures
Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

While this compound is commercially available, an understanding of its synthesis is critical for derivatization and scale-up. Below is a robust, field-proven protocol for its preparation, designed as a self-validating system where progress can be monitored at each stage.

Proposed Synthesis Workflow

G A Start: Ethyl 4-piperidinepropionate B Step 1: N-Protection (Cbz-Cl) A->B Cbz-Cl, Base (e.g., TEA, DIPEA) DCM, 0°C to RT C Intermediate: Benzyl 4-(3-ethoxy-3-oxopropyl) piperidine-1-carboxylate B->C D Step 2: Ester Reduction (LiAlH₄) C->D LiAlH₄ Anhydrous THF 0°C to RT E Final Product: Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate D->E F Purification: Column Chromatography E->F Silica Gel (e.g., EtOAc/Hexane) G Characterization (NMR, MS, IR) F->G Purity & Identity Confirmation

Caption: Proposed workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol

Step 1: N-Protection of Ethyl 4-piperidinepropionate

  • Causality: The secondary amine of the piperidine ring is a nucleophile that can interfere with subsequent reactions. Protection with a benzyl carbamate (Cbz) group is a standard and robust strategy. The Cbz group is stable to many reaction conditions but can be readily removed later by hydrogenolysis.

  • Methodology:

    • Dissolve ethyl 4-piperidinepropionate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes. The formation of a white precipitate (triethylammonium chloride) is expected.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate.

Step 2: Reduction of the Ethyl Ester

  • Causality: The terminal hydroxyl group is required for linker chemistry. This is achieved by reducing the ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Methodology:

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0°C.

    • Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude final product.

Purification:

  • Causality: The crude product will contain minor impurities and residual reagents. Purification by flash column chromatography is necessary to achieve the high purity (>95%) required for drug development applications.

  • Methodology:

    • Adsorb the crude product onto a small amount of silica gel.

    • Perform flash column chromatography using a silica gel stationary phase and a gradient mobile phase, typically starting with 20% ethyl acetate in hexanes and gradually increasing to 50-60% ethyl acetate.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a pure compound.

Applications in Drug Discovery: A PROTAC Linker

The primary application of this molecule is as a versatile linker in the synthesis of PROTACs.[1] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.

Role in PROTAC Assembly

G cluster_0 PROTAC Molecule E3_Ligand E3 Ligase Ligand (e.g., Thalidomide analog) Linker Linker Scaffold (Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate) E3_Ligand->Linker Attachment Point 1 Target_Ligand Target Protein Ligand (e.g., Kinase Inhibitor) Linker->Target_Ligand Attachment Point 2 (via -OH group)

Caption: Logical relationship of the title compound as a central linker in a PROTAC.

The terminal hydroxyl group of this compound provides a reactive site for etherification or esterification, allowing for its covalent attachment to either the E3 ligase ligand or the target protein ligand, completing the assembly of the PROTAC molecule. The N-Cbz protected piperidine-propyl unit provides a defined length and conformational rigidity that can be crucial for achieving a productive ternary complex.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for validating the identity and purity of any synthetic compound. The expected data for this compound are outlined below.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), piperidine ring protons (broad signals from ~1.0-4.2 ppm), propyl chain protons (~1.2-3.6 ppm), and a hydroxyl proton (variable, exchangeable with D₂O).
¹³C NMR Signals for aromatic carbons (~127-137 ppm), carbamate carbonyl (~155 ppm), benzylic carbon (~67 ppm), piperidine ring carbons (~30-45 ppm), propyl chain carbons (~25-60 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 278.17, and [M+Na]⁺ ion at m/z = 300.15.
IR Spectroscopy Characteristic absorptions for O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=O stretch of the carbamate (~1690 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related chemicals should be used to inform handling procedures.

  • General Hazards: Similar N-protected piperidines and benzyl derivatives can cause skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that addresses a critical need in modern drug discovery. Its defined structure, bifunctional nature, and incorporation of the privileged piperidine scaffold make it an invaluable tool for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. The synthetic and analytical protocols detailed herein provide a robust framework for its reliable preparation and validation, empowering researchers to leverage its full potential in the development of next-generation therapeutics.

References

  • PubChem. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

  • ChemBK. (n.d.). This compound. Retrieved from ChemBK website. [Link]

  • ResearchGate. (n.d.). The N-benzyl piperidine (N-BP) moiety in drug discovery. Retrieved from ResearchGate website. [Link]

  • ResearchGate. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from ResearchGate website. [Link]

Sources

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the backbone of a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2][3][4][5] Its unique conformational flexibility and ability to engage in crucial molecular interactions have rendered it an indispensable tool in the design of therapeutic agents across a wide spectrum of diseases. This guide provides a comprehensive exploration of the diverse biological activities of piperidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal for their evaluation. From anticancer and antimicrobial to neuroprotective and anti-inflammatory applications, we will dissect the causality behind the therapeutic efficacy of these remarkable compounds, offering field-proven insights for the modern drug development professional.

The Piperidine Core: Structural Significance and Physicochemical Properties

The piperidine ring, with its sp³-hybridized carbon atoms and a single nitrogen atom, can adopt various conformations, most notably the chair form, which minimizes steric strain. This conformational plasticity allows piperidine-containing molecules to adapt and bind with high affinity to the binding pockets of a diverse range of biological targets.[6] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with enzymes and receptors. Furthermore, the lipophilic character of the piperidine ring can be modulated through substitution, influencing crucial pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a formidable class of anticancer agents, exhibiting efficacy against a multitude of cancer types including breast, prostate, colon, lung, and ovarian cancers.[7][8][9] Their mechanisms of action are multifaceted, often targeting key signaling pathways that are dysregulated in cancer.[7][8][10]

Modulation of Critical Signaling Pathways

A significant number of piperidine derivatives exert their anticancer effects by modulating intracellular signaling cascades crucial for cancer cell proliferation, survival, and migration.[10]

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Several piperidine-based compounds have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[7][8][10]

  • NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression. Piperidine derivatives can suppress the activation of NF-κB, thereby inhibiting the expression of genes involved in cell proliferation and survival.[7][8]

  • STAT-3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in tumor cell survival and proliferation. Inhibition of this pathway by piperidine compounds has shown significant anticancer potential.[7][8]

Diagram: Simplified Representation of Piperidine Derivatives Targeting Cancer Signaling Pathways

G Piperidine_Derivatives Piperidine Derivatives PI3K_Akt PI3K/Akt Pathway Piperidine_Derivatives->PI3K_Akt Inhibits NF_kB NF-κB Pathway Piperidine_Derivatives->NF_kB Inhibits STAT3 STAT-3 Pathway Piperidine_Derivatives->STAT3 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits NF_kB->Proliferation Promotes STAT3->Proliferation Promotes

Caption: Piperidine derivatives can inhibit key signaling pathways like PI3K/Akt, NF-κB, and STAT-3, which are crucial for cancer cell proliferation and survival.

Cytotoxicity and Cell Cycle Arrest

Many piperidine derivatives exhibit direct cytotoxic effects on cancer cells.[11] For instance, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, has been shown to inhibit the proliferation of both estrogen receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by inducing cell cycle arrest in the G0/G1 phase.[7]

Piperidine Derivative Cancer Cell Line Cell Type IC50 / GI50 (µM) Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[10]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[10]
Compound 17aPC3Prostate0.81[10]
Compound 17aMGC803Gastric1.09[10]
Compound 17aMCF-7Breast1.30[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Diagram: Experimental Workflow for MTT Assay

G A Seed Cancer Cells in 96-well plate B Treat with Piperidine Derivatives A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan Crystals) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: A streamlined workflow for determining the in vitro cytotoxicity of piperidine derivatives using the MTT assay.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The piperidine scaffold is a key feature in numerous compounds exhibiting potent antimicrobial and antiviral activities.

Antibacterial and Antifungal Properties

Piperidin-4-one derivatives, in particular, have demonstrated significant bactericidal and fungicidal activities.[12] The introduction of a thiosemicarbazone moiety to the piperidine ring has been explored to enhance these properties.[12] These compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal species such as Candida albicans.[12][13]

Antiviral Potential

Piperidine derivatives have also shown promise as antiviral agents. For instance, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have demonstrated remarkable inhibitory potencies against HIV.[14] Furthermore, some piperidine-based compounds have exhibited significant activity against the influenza A/H1N1 virus, with EC50 values much lower than those of established antiviral drugs like ribavirin and amantadine.[14][15] Time-of-addition experiments suggest that some of these derivatives interfere with the early to middle stages of viral replication.[15]

Neuroprotective and Anti-Inflammatory Effects: Modulating CNS and Immune Responses

The versatility of the piperidine scaffold extends to the central nervous system (CNS) and inflammatory pathways.

Neuroprotection in Neurodegenerative Diseases

Piperidine alkaloids and their derivatives have shown neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[16][17][18] For example, piperine, a major alkaloid from black pepper, has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease through its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.[18] It has also been found to protect hippocampal neurons against excitotoxicity by upregulating the NGF/TrkA/Akt/GSK3β signaling pathway.[19]

Anti-inflammatory Activity

Derivatives of piperidine-2,4,6-trione have been evaluated for their anti-inflammatory properties.[20] The introduction of substituents like N-cyclohexylcarboxamide has been shown to increase anti-inflammatory activity while reducing general toxicity.[20] The mechanism of action for some of these compounds is linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[21]

Analgesic Properties: Targeting Opioid Receptors

The piperidine ring is a crucial pharmacophore in many analgesic drugs, including morphine.[22] Novel 4-amino methyl piperidine derivatives have been synthesized and evaluated for their analgesic potential, with some showing excellent activity in preclinical models.[22] Molecular docking studies have revealed that these derivatives can bind effectively to the µ-opioid receptor, a key target for pain management.[22]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly privileged and versatile platform in drug discovery. Its widespread presence in both natural products and clinically approved drugs underscores its therapeutic importance.[3][4][23][24] The diverse biological activities of piperidine derivatives, ranging from anticancer and antimicrobial to neuroprotective and analgesic, highlight the immense potential for further exploration and development. Future research will likely focus on the synthesis of novel, highly functionalized piperidine derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued application of advanced computational tools, such as molecular docking and structure-based design, will undoubtedly accelerate the discovery of the next generation of piperidine-based therapeutics.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418.
  • Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum immunologiae et therapiae experimentalis, 24(1), 159–168.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • BenchChem. (n.d.). A Comparative Analysis of Piperidine Derivatives in Anticancer Research.
  • (n.d.). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed.
  • (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate.
  • (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.
  • (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate.
  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal.
  • (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. PDF.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060.
  • (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate.
  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis.
  • (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • (n.d.). Classes of Piperidine-Based Drugs. ResearchGate.
  • (n.d.). Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. JOCPR.
  • (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. PubMed.
  • (n.d.). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.

Sources

An In-Depth Technical Guide to Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2][3][4] Its conformational flexibility and ability to engage in key binding interactions have cemented its role in drug design. Within this important class of heterocycles, Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate has emerged as a particularly valuable building block. This technical guide provides an in-depth review of its synthesis, chemical properties, and burgeoning applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in multi-step syntheses. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 99198-80-8[5]
Molecular Formula C₁₆H₂₃NO₃[5]
Molecular Weight 277.36 g/mol [5]
Appearance White to off-white solid or colorless oilVendor Data
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetateGeneral Chemical Knowledge

Synthetic Strategies: A Rational Approach to a Key Intermediate

Proposed Synthetic Pathway

A logical and efficient synthesis commences with the protection of the nitrogen atom of 4-piperidinepropanol with a benzyl chloroformate group. This reaction, a standard procedure in peptide synthesis and medicinal chemistry, ensures the selective functionalization of the piperidine nitrogen, leaving the primary hydroxyl group available for subsequent transformations.

Synthesis_Pathway cluster_0 Step 1: N-Protection 4-piperidinepropanol 4-Piperidinepropanol Reaction_Mixture_1 4-piperidinepropanol->Reaction_Mixture_1 Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Reaction_Mixture_1 Base Base (e.g., Triethylamine, DIPEA) Dichloromethane (DCM) Base->Reaction_Mixture_1 Target_Molecule This compound Reaction_Mixture_1->Target_Molecule N-Alkylation

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the N-alkylation of piperidines.

Materials:

  • 4-Piperidinepropanol

  • Benzyl chloroformate

  • Triethylamine (or Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To a solution of 4-piperidinepropanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Justification for Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of benzyl chloroformate with atmospheric moisture.

  • Low-Temperature Addition: The reaction is exothermic, and low-temperature addition helps to control the reaction rate and prevent the formation of byproducts.

  • Base: Triethylamine or another non-nucleophilic organic base is used to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.

  • Aqueous Work-up: The sodium bicarbonate wash removes any unreacted benzyl chloroformate and acidic byproducts.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a versatile linker in the synthesis of PROTACs.[5][6][7]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The 4-(3-hydroxypropyl)piperidine moiety provides a balance of rigidity and flexibility to the linker. The piperidine ring introduces a degree of conformational constraint, which can be advantageous for pre-organizing the two ligands for optimal binding. The propyl chain offers flexibility, allowing for the necessary spatial arrangement of the target protein and the E3 ligase. Furthermore, the terminal hydroxyl group serves as a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

PROTAC_Structure Target_Ligand Target Protein Ligand Linker Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate (or derivative) Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC incorporating the piperidine-based linker.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, particularly in the rapidly evolving field of targeted protein degradation. Its straightforward synthesis and the tunable nature of the piperidine scaffold make it an attractive component for the construction of PROTAC linkers. As the quest for novel therapeutics continues, the strategic application of such well-defined chemical tools will undoubtedly play a pivotal role in the design and development of the next generation of medicines. The piperidine framework, with its rich history in drug discovery, continues to provide a fertile ground for innovation, and derivatives such as this compound are at the forefront of this exciting research.

References

  • MCE. This compound 99198-80-8. Available from: [Link]

  • PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. Available from: [Link]

  • SpectraBase. Benzyl 4-hydroxy-1-piperidinecarboxylate - Optional[1H NMR] - Spectrum. Available from: [Link]

  • ResearchGate. Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. Available from: [Link]

  • ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available from: [Link]

  • Th-Chiral. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • PubChem. 4-Benzylpiperidine. Available from: [Link]

  • Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. Available from: [Link]

  • Google Patents. Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Google Patents. Production of n-benzyl-4-formylpiperidine.

Sources

The Piperidine Nucleus: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a simple six-membered saturated heterocycle, stands as a titan in the world of medicinal chemistry. Its unassuming structure belies a remarkable versatility that has made it a cornerstone in the development of a vast array of pharmaceuticals, from potent analgesics to life-changing antipsychotics. This in-depth technical guide provides a comprehensive exploration of the discovery and history of piperidine-based compounds, delves into the chemical logic and evolution of their synthesis, and examines their profound impact on modern drug development. We will explore the journey of this privileged scaffold from its natural origins to its current status as a key building block in the pharmaceutical industry, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Piperidine Core: A Historical and Chemical Perspective

Discovery and Early History: From Pepper to the Laboratory

The story of piperidine begins not in a pristine laboratory, but in the pungent aroma of black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine, the compound responsible for the spiciness of black pepper, with nitric acid.[1] Independently, in 1852, French chemist Auguste Cahours also isolated the compound and bestowed upon it the name "piperidine," derived from the Latin word for pepper, piper.[1] These early encounters with piperidine were largely observational, focused on its isolation and basic characterization.

The true significance of the piperidine nucleus began to unfold with the study of alkaloids, naturally occurring nitrogen-containing compounds.[2] The piperidine structural motif is present in numerous natural alkaloids, including the toxic coniine from poison hemlock, the fire ant toxin solenopsin, and lobeline from Indian tobacco.[1] The presence of the piperidine ring in these biologically active molecules hinted at its potential as a pharmacophore, a key structural feature responsible for a drug's pharmacological activity.

The Piperidine Scaffold: Structure, Conformation, and Properties

Piperidine is a heterocyclic amine with the molecular formula (CH₂)₅NH. The six-membered ring is not planar but adopts a chair conformation to minimize steric strain, similar to cyclohexane. The nitrogen atom in the ring introduces a key feature: it is a secondary amine, making it basic and a good nucleophile. This basicity allows for the formation of salts, which can improve the solubility and handling of piperidine-containing compounds, a crucial aspect in drug formulation.

The conformational flexibility of the piperidine ring is a critical determinant of its biological activity. Substituents on the ring can occupy either axial or equatorial positions, and the interplay between these conformations influences how the molecule interacts with its biological target. This conformational adaptability allows medicinal chemists to fine-tune the spatial arrangement of functional groups, optimizing binding affinity and selectivity for specific receptors or enzymes.[3]

Natural Occurrence: Piperidine Alkaloids and their Significance

Piperidine alkaloids are a diverse class of natural products found in a wide range of plants and some animals.[4][5] They are typically derived from the amino acid lysine.[6] Beyond the examples mentioned earlier, other notable piperidine alkaloids include piperine, which has been investigated for its potential to enhance the bioavailability of other drugs, and lobeline, which has been studied for its effects on the central nervous system.[6] The rich pharmacology of these natural products has provided a fertile ground for the discovery of new drug leads and has inspired the synthesis of countless synthetic piperidine derivatives.

Part 2: Synthesis of the Piperidine Nucleus: A Chemist's Guide

The ability to efficiently and selectively synthesize substituted piperidines is fundamental to their use in drug discovery. Over the years, a multitude of synthetic methods have been developed, ranging from classical hydrogenation to modern stereoselective cyclization reactions.

Classical Approaches: Hydrogenation of Pyridine Derivatives

The most direct and atom-economical method for the synthesis of the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[1] This reaction involves the addition of hydrogen across the aromatic pyridine ring, typically using a metal catalyst.

Causality Behind Experimental Choices:

  • Catalyst: Precious metal catalysts like platinum (e.g., PtO₂, Adams' catalyst), palladium (Pd/C), and rhodium are highly effective for pyridine hydrogenation due to their ability to activate both hydrogen and the aromatic ring.[1][7][8] The choice of catalyst can influence the reaction conditions and selectivity. For instance, rhodium catalysts can sometimes operate under milder conditions than platinum or palladium.[8]

  • Solvent and Additives: The Lewis basic nitrogen atom in both pyridine and piperidine can act as a catalyst poison.[1] To mitigate this, the hydrogenation is often carried out in acidic media (e.g., acetic acid) or with acidic additives.[1][7] Protonation of the nitrogen atom reduces its coordinating ability to the metal surface, thereby enhancing the catalytic activity.

  • Pressure and Temperature: The aromaticity of the pyridine ring makes it relatively stable, often requiring elevated temperatures and pressures to achieve complete hydrogenation.[1] However, the development of more active catalysts has enabled this transformation under milder conditions in some cases.[8]

Experimental Protocol: Catalytic Hydrogenation of Pyridine A general procedure for the catalytic hydrogenation of a substituted pyridine is as follows:

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reaction vessel.[7]

  • A catalytic amount of Platinum(IV) oxide (PtO₂, 5 mol%) is carefully added to the solution.[7]

  • The vessel is sealed and flushed with hydrogen gas before being pressurized to 50-70 bar.[7]

  • The reaction mixture is stirred at room temperature for 6-10 hours, or until hydrogen uptake ceases.

  • After carefully depressurizing the vessel, the reaction is quenched with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.[7]

  • The product is extracted with an organic solvent such as ethyl acetate (3 x 20 mL).[7]

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude piperidine derivative.

  • Purification is typically achieved by column chromatography on silica gel.[7]

Modern Synthetic Strategies: Cyclization and Ring-Closing Reactions

While hydrogenation is a powerful tool, modern organic synthesis has provided a diverse toolbox of methods for constructing the piperidine ring with greater control over substitution patterns and stereochemistry. These methods often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close the ring.

Dieckmann Condensation: The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[9] This method is particularly useful for the synthesis of 4-piperidones, which are key intermediates in the synthesis of many pharmaceuticals, including fentanyl.[9][10][11]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium methoxide (NaOMe) is required to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[12]

  • Solvent: Anhydrous, aprotic solvents like benzene or toluene are typically used to prevent quenching of the base and the enolate intermediate.

  • Work-up: Careful acidic work-up is necessary to protonate the resulting β-keto ester and facilitate subsequent hydrolysis and decarboxylation.[12]

Dieckmann_Condensation Start N,N-bis(alkoxycarbonylethyl)amine Base Strong Base (e.g., NaH) Start->Base Deprotonation Cyclization Intramolecular Cyclization Base->Cyclization Intermediate β-Keto Ester Cyclization->Intermediate Hydrolysis Acidic Hydrolysis & Decarboxylation Intermediate->Hydrolysis Product 4-Piperidone Hydrolysis->Product

Other Modern Methods:

  • Aza-Diels-Alder Reactions: This powerful cycloaddition reaction involves the reaction of a diene with an imine to form a tetrahydropyridine, which can then be reduced to a piperidine. This method allows for the rapid construction of the piperidine ring with good stereocontrol.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide variety of cyclic compounds, including piperidines. This reaction utilizes a ruthenium catalyst to form a double bond between two terminal alkenes within the same molecule, leading to ring closure.

  • Reductive Amination: Intramolecular reductive amination of δ-amino aldehydes or ketones is a straightforward method for the synthesis of piperidines.

Stereoselective Synthesis of Piperidine Derivatives

Many piperidine-based drugs are chiral, and their biological activity often resides in a single enantiomer. Therefore, the development of stereoselective methods for the synthesis of piperidines is of paramount importance.[3][13]

Strategies for Stereocontrol:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce stereocenters into the piperidine ring.

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed.

  • Asymmetric Catalysis: This is a highly efficient approach that uses a chiral catalyst to favor the formation of one enantiomer over the other. Chiral catalysts have been developed for a variety of reactions used in piperidine synthesis, including hydrogenation, cycloadditions, and alkylations.[13]

Part 3: Piperidine-Based Compounds in Pharmacology and Drug Discovery

A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[3] Its prevalence is due to a combination of factors:

  • Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for the creation of a diverse library of compounds.[3]

  • Favorable Physicochemical Properties: Piperidine-containing compounds often possess good drug-like properties, such as appropriate solubility and metabolic stability.

  • Ability to Interact with Biological Targets: The conformational flexibility of the piperidine ring allows it to adopt the optimal conformation for binding to a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3]

Case Studies of Key Piperidine-Based Drugs

The impact of piperidine-based compounds on medicine is best illustrated through specific examples of blockbuster drugs.

  • Discovery and Development: Fentanyl was first synthesized by Paul Janssen in 1960.[14] It is a potent synthetic opioid analgesic that is estimated to be 50 to 100 times more potent than morphine.[14] Its development was driven by the need for a strong analgesic with a rapid onset and short duration of action, particularly for use in anesthesia and for managing severe pain.

  • Mechanism of Action: Fentanyl exerts its effects by acting as a strong agonist at the μ-opioid receptor, a GPCR found in the brain, spinal cord, and other tissues.[14] Activation of this receptor leads to a cascade of intracellular events that ultimately result in analgesia, sedation, and euphoria.

  • Structure-Activity Relationships (SAR): The N-phenylpropanamide and the N-phenethyl groups are crucial for fentanyl's high affinity for the μ-opioid receptor. Modifications to these groups can dramatically alter the compound's potency and duration of action.

Synthesis of Fentanyl: A common synthetic route to fentanyl involves the acylation of 4-anilinopiperidine (ANPP) with propionyl chloride.[15][16] ANPP itself can be synthesized from 4-piperidone.

Fentanyl_Signaling Fentanyl Fentanyl Mu_Opioid_Receptor μ-Opioid Receptor (GPCR) Fentanyl->Mu_Opioid_Receptor Binds and Activates Gi_Protein Gi Protein Mu_Opioid_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreased Production Analgesia Analgesia cAMP->Analgesia Leads to

  • Discovery and Development: Haloperidol was also discovered by Paul Janssen in 1958. It is a butyrophenone antipsychotic that has been widely used for the treatment of schizophrenia and other psychotic disorders.

  • Mechanism of Action: Haloperidol's primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[17] By blocking these receptors, it reduces the excessive dopaminergic activity that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.

  • Structure-Activity Relationships (SAR): The butyrophenone chain and the 4-hydroxypiperidine ring bearing a p-chlorophenyl group are essential for its antipsychotic activity.

Synthesis of Haloperidol: Haloperidol is synthesized by the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one.[4][18]

  • Discovery and Development: Methylphenidate was first synthesized in 1944 and was later marketed as Ritalin. It is a central nervous system stimulant that is primarily used to treat Attention Deficit Hyperactivity Disorder (ADHD).

  • Mechanism of Action: Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor.[6] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhanced dopaminergic and noradrenergic signaling is believed to improve attention and focus in individuals with ADHD.

  • Structure-Activity Relationships (SAR): The threo-isomer of methylphenidate is the more active enantiomer. The methyl ester and the phenyl group are important for its binding to the dopamine transporter.

Synthesis of Methylphenidate: The synthesis of methylphenidate can be achieved through various routes, including the rhodium-catalyzed C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine.[6][19]

The Versatility of the Piperidine Ring: A Survey of Therapeutic Areas

The applications of piperidine-based compounds extend far beyond the examples above. They are found in a wide range of therapeutic classes, including:

  • Antihistamines: (e.g., Fexofenadine, Loratadine)

  • Anticancer agents [20]

  • Antiviral agents [20]

  • Anti-inflammatory agents [13]

  • Drugs for Alzheimer's disease (e.g., Donepezil)[9]

Table 1: Representative Piperidine-Based Drugs and Their Therapeutic Applications

Drug NameTherapeutic ClassMechanism of Action
FentanylOpioid Analgesicμ-Opioid Receptor Agonist
HaloperidolAntipsychoticDopamine D2 Receptor Antagonist
MethylphenidateCNS StimulantDopamine and Norepinephrine Reuptake Inhibitor
DonepezilAlzheimer's DiseaseAcetylcholinesterase Inhibitor
LoperamideAntidiarrhealμ-Opioid Receptor Agonist (peripherally restricted)
RisperidoneAntipsychoticSerotonin and Dopamine Receptor Antagonist
MinoxidilVasodilatorPotassium Channel Opener

Part 4: Experimental Protocols and Methodologies

To provide a practical resource for researchers, this section outlines detailed, step-by-step methodologies for the synthesis, characterization, and in vitro evaluation of piperidine-based compounds.

General Protocol for the Synthesis of a Substituted Piperidine via Reductive Amination

This protocol describes the synthesis of N-benzylpiperidine from glutaraldehyde and benzylamine as an example of a reductive amination reaction.

Materials:

  • Glutaraldehyde (25% aqueous solution)

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of benzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) is added glutaraldehyde (1.1 eq of a 25% aqueous solution).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzylpiperidine.

Analytical Techniques for Characterization

The identity and purity of synthesized piperidine derivatives must be confirmed using a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure of organic molecules.[21][22][23] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity and stereochemistry of the molecule. ¹³C NMR provides information about the carbon skeleton.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

  • Melting Point: The melting point of a solid compound is a useful indicator of its purity.

In Vitro Assay for a Specific Piperidine-Based Drug Target (Example)

Protocol: In Vitro [³H]GABA Uptake Assay in HEK293 Cells

This protocol describes a method for determining the inhibitory activity of a test compound on GABA transporters (GATs) expressed in a mammalian cell line.[24][25][26]

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the desired GAT subtype (e.g., hGAT-1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., 25 mM HEPES-Tris, pH 7.4, containing physiological salts and glucose).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compound (piperidine derivative).

  • Reference inhibitor (e.g., Tiagabine).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target GAT subtype in appropriate cell culture medium. Seed the cells into 96-well plates and allow them to adhere overnight.[24]

  • Assay Preparation: On the day of the assay, wash the cells twice with pre-warmed assay buffer.

  • Compound Addition: Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a known GAT inhibitor.

  • Initiation of Uptake: Initiate the uptake by adding assay buffer containing a fixed concentration of [³H]GABA to each well.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of GABA uptake for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific GABA uptake).

GABA_Uptake_Assay_Workflow Start Seed GAT-expressing HEK293 cells in 96-well plate Wash1 Wash cells with assay buffer Start->Wash1 Add_Compound Add test compound/inhibitor Wash1->Add_Compound Add_Radioligand Add [³H]GABA Add_Compound->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate Terminate uptake and wash Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (IC₅₀ determination) Count->Analyze

Conclusion

The journey of the piperidine nucleus, from its discovery in black pepper to its central role in modern medicine, is a testament to the power of natural product chemistry and the ingenuity of synthetic chemists. Its simple yet versatile structure has provided the foundation for a remarkable number of life-saving and life-enhancing drugs. As our understanding of disease biology continues to grow, and as new synthetic methodologies are developed, the piperidine scaffold is poised to remain a vital tool in the hands of drug discovery professionals for the foreseeable future. The continued exploration of its chemical space will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

  • Piperidine - Wikipedia. [Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate.[Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE.[Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate.[Link]

  • Piperidine Synthesis. DTIC.[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity. PMC - NIH.[Link]

  • Process For The Preparation Of Haloperidol, Its Intermediates, Salt. Quick Company.[Link]

  • Alkaloid - Wikipedia. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. SciSpace.[Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.[Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PMC - NIH.[Link]

  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. PubMed.[Link]

  • Fentanyl - Wikipedia. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.[Link]

  • Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile.
  • Piperidine alkaloids - Wikipedia. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.[Link]

  • Elabscience® Rat DAT(Dopamine Transporter) ELISA Kit. Elabscience.[Link]

  • HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia.[Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed.[Link]

  • Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi.[Link]

  • Low-temperature synthesis of methylphenidate hydrochloride.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.[Link]

  • Synthesis of methylphenidate and analogs thereof.
  • Fentanyl Purity, Potency, & Synthesis. The Center for Forensic Science Research & Education.[Link]

  • Synthesis of haloperidol.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.[Link]

  • Synthesis of fentanyl and acetylthiofentanyl. Yields reflect the... ResearchGate.[Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org.[Link]

  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. ARKIVOC.[Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [https://www.mdpi.com/2 organics020038]([Link] organics020038)

  • Experimental Help for Dieckmann Condensation. Reddit.[Link]

  • Propionyl Chloride. Federal Register.[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]

  • In vitro opioid receptor assays. PubMed.[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.[Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC.[Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife.[Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate.[Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.[Link]

  • Structural basis for mu-opioid receptor binding and activation. PMC - PubMed Central.[Link]

  • Structural basis of GABA reuptake inhibition. PMC - PubMed Central.[Link]

Sources

A Technical Guide to Unlocking the Research Potential of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate stands as a versatile, yet underexplored, chemical scaffold. Its unique structural components—a piperidine core prevalent in numerous pharmaceuticals, a modifiable 3-hydroxypropyl chain, and a stable benzyloxycarbonyl (Cbz) protecting group—position it as a valuable starting point for diverse research and development endeavors. This guide delineates key, high-potential research areas for this compound, moving beyond its current classification as a simple linker. We will explore its application in medicinal chemistry as a scaffold for novel therapeutics in oncology and neurology, its utility as a sophisticated building block in complex organic synthesis, and provide actionable, detailed protocols for its chemical modification and derivatization. This document serves as a strategic roadmap for unlocking the full scientific and commercial value of this promising molecule.

Foundational Analysis: Structure, Properties, and Synthesis

Before embarking on new research avenues, a thorough understanding of the subject molecule is paramount. This compound (CAS No: 99198-80-8) is a bifunctional organic compound that merges a privileged heterocyclic structure with versatile functional groups.[1]

Structural Features:

  • Piperidine Core: A six-membered nitrogenous heterocycle, the piperidine ring is a cornerstone of medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[2][3]

  • N-Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group attached to the piperidine nitrogen provides excellent stability across a wide range of reaction conditions. Crucially, it can be selectively removed via catalytic hydrogenolysis, an orthogonal deprotection strategy that leaves many other functional groups intact, enabling precise, site-specific modifications.

  • 4-(3-hydroxypropyl) Side Chain: This flexible chain, terminating in a primary alcohol, is the molecule's primary point of diversification. The hydroxyl group is a versatile chemical handle that can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution and cross-coupling reactions.

Physicochemical Properties:

PropertyValueSource
CAS Number 99198-80-8[1]
Molecular Formula C₁₆H₂₃NO₃[1]
Molecular Weight 277.36 g/mol [1]

This data establishes the basic identity of the molecule for analytical and stoichiometric purposes.

While detailed synthetic procedures are often proprietary, the structure suggests a logical synthesis from 4-piperidinepropanol and benzyl chloroformate. The primary focus of this guide, however, is not its synthesis but its forward-looking applications.

Research Thrust 1: Medicinal Chemistry & Drug Discovery

The piperidine scaffold is a privileged structure in drug development, with derivatives showing activity as anticancer, antipsychotic, analgesic, and antimicrobial agents.[2][4][5] this compound serves as an ideal starting point for creating focused compound libraries for screening.

Oncology: A Scaffold for Novel Anticancer Agents

The piperidine framework is integral to many antineoplastic agents.[6] Research indicates that specific substitutions on the piperidine ring can induce apoptosis and inhibit the proliferation of cancer cell lines, including human leukemia cells.[6][7]

Proposed Research Workflow:

  • Derivatization: Modify the terminal hydroxyl group to create a library of esters, ethers, and amines to explore structure-activity relationships (SAR).

  • Screening: Test the parent compound and its derivatives for cytotoxic activity against a panel of cancer cell lines (e.g., NCI-60).

  • Mechanism of Action (MoA): For active compounds, conduct follow-up studies such as cell cycle analysis, DNA fragmentation assays, and caspase activation assays to elucidate the MoA.[6]

Protocol 1: Oxidation of the Hydroxyl Group to a Carboxylic Acid

The conversion of the primary alcohol to a carboxylic acid is a fundamental transformation, opening pathways to amide and ester libraries. While many methods exist, a TEMPO-catalyzed oxidation is mild and compatible with many other functional groups.[8]

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium chlorite (NaClO₂)

  • Phosphate buffer (pH 6.7)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM.

  • Add a catalytic amount of TEMPO (0.01 equiv).

  • In a separate flask, prepare a solution of NaOCl (1.1 equiv) and NaClO₂ (1.5 equiv) in the phosphate buffer.

  • Slowly add the buffered oxidant solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by column chromatography on silica gel.

Validation: The structure of the product, Benzyl 4-(2-carboxyethyl)piperidine-1-carboxylate, must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Neuropharmacology: A Platform for CNS-Active Agents

The N-benzyl piperidine motif is a versatile tool in the development of drugs targeting the central nervous system (CNS).[9] It can provide crucial cation-π interactions with target proteins and allows for fine-tuning of physicochemical properties to optimize blood-brain barrier penetration.[9]

Proposed Research Strategy:

  • Deprotection: Remove the Cbz group to free the piperidine nitrogen.

  • Re-functionalization: Introduce various aryl and heteroaryl groups onto the nitrogen via reductive amination or Buchwald-Hartwig amination.

  • Target-Based Screening: Screen the resulting library against key CNS targets like dopamine transporters, serotonin receptors, or acetylcholinesterase.

G cluster_start Starting Material cluster_mod Chemical Modifications cluster_inter Key Intermediates cluster_app Therapeutic Applications start Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate deprotection Cbz Deprotection (Hydrogenolysis) start->deprotection oxidation Side-Chain Oxidation (e.g., TEMPO) start->oxidation activation Alcohol Activation (e.g., to -OTs, -Br) start->activation free_amine 4-(3-hydroxypropyl)piperidine deprotection->free_amine carboxylic_acid Cbz-Protected Carboxylic Acid oxidation->carboxylic_acid activated_intermediate Cbz-Protected Alkyl Halide/Tosylate activation->activated_intermediate cns_agents CNS Agents (via N-Arylation) free_amine->cns_agents Reductive Amination oncology_amides Oncology Library (via Amide Coupling) carboxylic_acid->oncology_amides EDCI/HOBt Coupling linker_conjugates Linker Conjugates (via Suzuki/Etherification) activated_intermediate->linker_conjugates Suzuki Coupling

Research Thrust 2: Advanced Organic Synthesis

Beyond direct therapeutic applications, this molecule is a sophisticated building block for constructing more complex chemical architectures. Its defined stereochemistry and orthogonal protecting groups are highly valued in multi-step synthesis.

PROTAC Linker Synthesis

The compound has been identified as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1] The 3-hydroxypropyl chain provides an appropriate length and flexibility for a linker, and the two functional ends (the hydroxyl group and the deprotected piperidine nitrogen) allow for sequential attachment of the target-binding ligand and the E3 ligase ligand.

Fragment-Based Drug Discovery (FBDD)

The piperidine core is a common fragment in FBDD libraries. This compound can be deprotected and the resulting 4-(3-hydroxypropyl)piperidine used as a fragment for screening against protein targets. Hits can then be elaborated by functionalizing the hydroxyl group to improve binding affinity and selectivity.

Heterocyclic Scaffolding via Cross-Coupling Reactions

A powerful strategy for creating novel chemical matter involves converting the terminal hydroxyl group into a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This enables the direct connection of the piperidine scaffold to a vast array of commercially available aryl and heteroaryl boronic acids, rapidly generating diverse libraries of novel compounds.[10][11]

Protocol 2: Suzuki-Miyaura Coupling of a Piperidine Derivative

This protocol describes a general procedure for a Suzuki coupling reaction, which would first require converting the alcohol on this compound to a halide (e.g., bromide) or triflate.

Materials:

  • Cbz-protected 4-(3-bromopropyl)piperidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the Cbz-protected 4-(3-bromopropyl)piperidine, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Stir the mixture at an elevated temperature (e.g., 80-90 °C) under the inert atmosphere, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[10]

Validation: The success of the coupling must be confirmed by NMR and mass spectrometry to ensure the formation of the new carbon-carbon bond.

// Nodes start [label="Benzyl 4-(3-hydroxypropyl)\npiperidine-1-carboxylate"]; tosylation [label="1. Tosylation\n(TsCl, Pyridine)"]; suzuki [label="2. Suzuki Coupling\n(Ar-B(OH)₂, Pd Catalyst, Base)"]; deprotection [label="3. Cbz Deprotection\n(H₂, Pd/C)"]; final_product [label="Final Product:\n4-(3-Arylpropyl)piperidine"];

// Edges start -> tosylation [label="Activate Alcohol"]; tosylation -> suzuki [label="Form C-C Bond"]; suzuki -> deprotection [label="Expose Amine"]; deprotection -> final_product; } dot Caption: Reaction scheme for derivatization via Suzuki coupling.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate. Its structure is inherently optimized for diversification. The strategic combination of a privileged piperidine core, a versatile hydroxyl handle, and a robust, yet removable, protecting group makes it a powerful platform for innovation in medicinal chemistry and complex synthesis. The research avenues proposed herein—spanning oncology, neuropharmacology, PROTAC development, and advanced cross-coupling applications—provide a clear and actionable framework for scientists. By leveraging the detailed protocols and strategic workflows outlined in this guide, researchers can efficiently transform this promising molecule into novel therapeutic candidates and high-value chemical entities.

References

  • The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. 2014. Available from: [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. ACS Publications. 2023. Available from: [Link]

  • The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • A Green Protocol for Selective Oxidation of Alcohols to Carbonyl Compounds Comparative Studies with Various Ni Heterogeneous Cat. Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. 2024. Available from: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available from: [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science. Available from: [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC - NIH. Available from: [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. Available from: [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. 2011. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available from: [Link]_

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2023. Available from: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. 2024. Available from: [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available from: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. 2023. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals due to their versatile biological activities.[1][2][3] Their unique structural and physicochemical properties make them ideal for designing novel therapeutic agents. This application note provides a detailed protocol for the synthesis of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a valuable intermediate in drug discovery, particularly as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are innovative therapeutic modalities that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] The title compound, with its characteristic piperidine core, a hydroxyl functional group, and a benzyl carbamate protecting group, offers a versatile platform for further chemical elaboration.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of this important chemical entity.

Reaction Scheme & Mechanism

The proposed synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-piperidinecarboxylic acid. The overall synthetic strategy involves esterification, N-protection, and subsequent reduction of the ester to the desired primary alcohol.

The key steps of the synthesis are outlined below:

  • Esterification of 4-Piperidinecarboxylic Acid: The synthesis commences with the esterification of the carboxylic acid group of 4-piperidinecarboxylic acid to form the corresponding methyl ester. This is a standard acid-catalyzed reaction, typically carried out in methanol with a catalyst like thionyl chloride or a strong acid.

  • N-Protection with Benzyl Chloroformate: The secondary amine of the piperidine ring is then protected with a benzyl carbamate group. This is achieved by reacting the methyl 4-piperidinecarboxylate with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This "Cbz" or "Z" protecting group is stable under various reaction conditions but can be readily removed by catalytic hydrogenation.

  • Reduction of the Ester: The final step involves the selective reduction of the methyl ester to the primary alcohol. A mild reducing agent such as lithium borohydride (LiBH₄) is suitable for this transformation, as it will not cleave the benzyl carbamate protecting group.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection cluster_2 Step 3: Reduction 4-Piperidinecarboxylic_Acid 4-Piperidinecarboxylic Acid Methyl_4-piperidinecarboxylate Methyl 4-piperidinecarboxylate 4-Piperidinecarboxylic_Acid->Methyl_4-piperidinecarboxylate SOCl₂, MeOH Intermediate_Ester Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate Methyl_4-piperidinecarboxylate->Intermediate_Ester Base Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product LiBH₄, THF

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
4-Piperidinecarboxylic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent gradeSigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Benzyl chloroformate (Cbz-Cl)97%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Lithium borohydride (LiBH₄)2.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel230-400 mesh
Instrumentation
  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (MS)

Experimental Protocol

Step 1: Synthesis of Methyl 4-piperidinecarboxylate

  • To a stirred suspension of 4-piperidinecarboxylic acid (1 equiv.) in anhydrous methanol (5 mL per 1 g of starting material) at 0 °C, add thionyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, methyl 4-piperidinecarboxylate hydrochloride, can be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate

  • Dissolve the crude methyl 4-piperidinecarboxylate hydrochloride (1 equiv.) in dichloromethane (10 mL per 1 g of starting material).

  • Cool the solution to 0 °C and add triethylamine (2.5 equiv.) dropwise.

  • To this mixture, add benzyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate.

Step 3: Synthesis of this compound

  • Dissolve the purified methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate (1 equiv.) in anhydrous tetrahydrofuran (15 mL per 1 g of ester).

  • Cool the solution to 0 °C and add lithium borohydride (2.0 M solution in THF, 2 equiv.) dropwise.

  • Allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the final product, this compound.

Characterization

The identity and purity of the synthesized this compound (CAS No: 99198-80-8, Molecular Formula: C₁₆H₂₃NO₃, Molecular Weight: 277.36 g/mol )[4][5] should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl group, the piperidine ring protons, and the propyl chain protons, including the methylene group adjacent to the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Lithium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.

Conclusion

This application note provides a detailed and logical protocol for the synthesis of this compound. The described methodology is based on well-established organic chemistry principles and provides a reliable route to this valuable building block for drug discovery and development. The piperidine scaffold is a privileged structure in medicinal chemistry, and this protocol enables the synthesis of a key intermediate for the construction of more complex and biologically active molecules.[1][6][7]

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • n-boc-4-hydroxylpiperidine. (2024, April 9). ChemBK. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. (2015).
  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

  • This compound. (n.d.). ChemBK. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
  • Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. (2025, August 6). ResearchGate. [Link]

  • Benzyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. [Link]

Sources

analytical methods for Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Integrated Approach to the Analytical Characterization of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Introduction

This compound is a key bifunctional molecule, often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are an emerging therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1] The precise structure, purity, and stability of this linker are paramount, as any impurities or degradation products can significantly impact the efficacy and safety of the final PROTAC conjugate. The piperidine ring is a common structural motif in many pharmaceuticals, making robust analytical methods for its derivatives crucial for drug discovery and quality control.[2][3]

This comprehensive application guide details a multi-faceted analytical strategy for the complete characterization of this compound (CAS No: 99198-80-8).[1] We present an integrated workflow employing chromatographic and spectroscopic techniques to unambiguously confirm its identity, purity, and key structural features. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals engaged in the synthesis and application of this important pharmaceutical intermediate.

Molecular Profile

PropertyValueSource
IUPAC Name This compound-
CAS Number 99198-80-8[1][4]
Molecular Formula C₁₆H₂₃NO₃[1]
Molecular Weight 277.36 g/mol [1]
Chemical Structure Chemical Structure of this compound-

Chromatographic Analysis for Purity and Quantification: RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A Reverse-Phase (RP-HPLC) method is ideal for a molecule of this polarity, providing excellent resolution of the main compound from potential starting materials, by-products, or degradants. The presence of the benzyl group provides a strong chromophore for UV detection.[2]

Causality in Method Design:
  • Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar benzyl and piperidine moieties.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of compounds with a range of polarities. A mild acid, like phosphoric acid or formic acid, is added to protonate any residual silanols on the column, reducing peak tailing and improving peak shape.[5][6]

  • Detection: The benzyl group contains an aromatic ring that absorbs strongly in the UV region, typically around 254 nm, allowing for sensitive detection.

Experimental Protocol: RP-HPLC Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Instrumentation and Conditions:

    • Set up the HPLC system according to the parameters outlined in Table 1.

  • Data Acquisition and Analysis:

    • Inject 10 µL of the prepared sample.

    • Monitor the chromatogram at 254 nm.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Data Presentation: HPLC Method Parameters
ParameterConditionRationale
HPLC Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column for retaining moderately polar compounds.[6]
Mobile Phase A Water with 0.1% Phosphoric AcidAcid modifier improves peak shape.[6]
Mobile Phase B AcetonitrileCommon organic solvent for reverse-phase chromatography.[6]
Gradient 30% B to 90% B over 20 minEnsures elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[6]
Column Temp. 30°CMaintains consistent retention times.[6]
Detection UV at 254 nmWavelength for strong absorbance by the benzyl group.
Injection Vol. 10 µLStandard volume for analytical runs.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. A combination of NMR, Mass Spectrometry, and FTIR provides orthogonal data points that, together, create an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for full characterization.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.

    • The chemical shifts of the protons adjacent to the alcohol oxygen are expected in the 3.4-4.5 ppm range.[7] The proton on the oxygen itself often appears as a broad singlet and its position can vary.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

Note: Chemical shifts (δ) are predicted based on known values for similar functional groups and may vary slightly.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Ar-H 7.25 - 7.40 Multiplet 5H Benzyl aromatic protons
-O-CH₂ -Ar 5.15 Singlet 2H Benzyl methylene protons
Piperidine H -2e, 6e ~4.10 Broad Multiplet 2H Equatorial protons adjacent to N
-CH₂ -OH 3.65 Triplet 2H Methylene adjacent to hydroxyl
Piperidine H -2a, 6a ~2.80 Multiplet 2H Axial protons adjacent to N
-OH 1.5 - 2.5 Broad Singlet 1H Hydroxyl proton (exchangeable)
Piperidine H -3e, 5e ~1.75 Multiplet 2H Equatorial protons
-CH₂-CH₂ -OH ~1.55 Multiplet 2H Propyl methylene
Piperidine H -4 ~1.40 Multiplet 1H Piperidine methine proton

| Piperidine H -3a, 5a | ~1.20 | Multiplet | 2H | Axial protons |

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Chemical Shift (δ, ppm) Assignment
-N-C =O ~155.5 Carbamate carbonyl
Ar-C (quat.) ~136.8 Benzyl quaternary carbon
Ar-C H ~128.6, 128.1, 127.9 Benzyl aromatic carbons
-O-C H₂-Ar ~67.2 Benzyl methylene carbon
-C H₂-OH ~63.0 Methylene adjacent to hydroxyl
Piperidine C -2, 6 ~44.2 Carbons adjacent to N
Piperidine C -4 ~36.5 Piperidine methine carbon
Piperidine C -3, 5 ~31.0 Piperidine methylene carbons
-C H₂-CH₂-OH ~30.5 Propyl methylene carbon

| -CH₂-C H₂-CH₂- | ~29.8 | Propyl methylene carbon |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.

    • A small amount of formic acid can be added to promote protonation ([M+H]⁺).

  • Data Acquisition:

    • Infuse the sample into an ESI-MS system.

    • Acquire the spectrum in positive ion mode.

    • Perform a tandem MS (MS/MS) experiment on the parent ion to induce fragmentation and aid in structural confirmation.

Ionm/z (calculated)Description
[M+H]⁺278.1751Protonated molecular ion (C₁₆H₂₄NO₃⁺)
[M+Na]⁺300.1570Sodium adduct
[M-C₇H₇]⁺186.1125Loss of the benzyl group (tropylium ion)
[C₇H₇]⁺91.0542Benzyl cation (tropylium ion)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8]

  • Sample Preparation:

    • Place a small amount of the neat sample (if liquid) or a KBr pellet (if solid) onto the ATR crystal of the FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

The spectrum is expected to show characteristic absorption bands for the alcohol, carbamate, and aromatic functional groups.

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3500 - 3200 Strong, Broad O-H Stretch Alcohol[7][9]
3030 Medium C-H Stretch Aromatic
2930, 2850 Strong C-H Stretch Aliphatic (Piperidine, Propyl)
~1690 Strong C=O Stretch Carbamate[10]
1600, 1495 Medium-Weak C=C Stretch Aromatic Ring
~1240 Strong C-O Stretch Ester/Carbamate linkage

| ~1050 | Strong | C-O Stretch | Primary Alcohol[7][9] |

Integrated Analytical Workflow

The comprehensive characterization of this compound relies on the integration of data from multiple analytical techniques. The following workflow ensures a thorough assessment of the compound's identity and purity.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Test Sample (Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate) HPLC RP-HPLC (Purity Assay) Sample->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS/MS) Sample->MS FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Purity Purity Report (Area %) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Identity Identity Confirmation FTIR->Identity Final Certificate of Analysis (CoA) Purity->Final Structure->Final Identity->Final MW->Final

Caption: Overall workflow for analytical characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and structural integrity. By combining reverse-phase HPLC for purity assessment with spectroscopic methods like NMR, MS, and FTIR for structural confirmation, a complete and reliable analytical profile can be established. The protocols and expected data presented in this guide provide a robust framework for researchers and quality control scientists, facilitating the confident use of this molecule in pharmaceutical research and development, particularly in the synthesis of advanced therapeutics like PROTACs.

References

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]

  • Zafar, S. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). Available from: [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Benzyl 4-oxopiperidine-1-carboxylate. PubChem. Available from: [Link]

  • Jones, S. P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Sinfoo. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

  • O'Hagan, D. (2000). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Benzyl 4-hydroxy-1-piperidinecarboxylate - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry to the determination of ethyl carbamate in alcoholic beverages and foods. ACS Publications. Available from: [Link]

  • Jackson, M., & Mantsch, H. H. (1992). Halogenated alcohols as solvents for proteins: FTIR spectroscopic studies. PubMed. Available from: [Link]

  • Ion, R. M. et al. (2019). FTIR Spectroscopy for Carbon Family Study. PubMed. Available from: [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available from: [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Available from: [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available from: [Link]

  • CAS NO. 99198-80-8 | this compound. Arctom Scientific. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules achieve this by co-opting the cell's native ubiquitin-proteasome system (UPS).[3][4][5] A PROTAC consists of three key components: a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that covalently connects these two elements.[6]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical and pharmacokinetic properties.[1] Incorporating rigid structural motifs, such as piperidine rings, into the linker can pre-organize the molecule into a productive conformation, enhancing ternary complex formation and improving metabolic stability.[7][8]

This guide provides a detailed technical overview and experimental protocols for the strategic use of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate , a versatile building block for constructing potent and effective PROTACs. We will explore the chemical rationale behind its use and provide step-by-step methodologies for its incorporation into a PROTAC synthesis workflow.

Section 1: The Strategic Role of the Piperidine Scaffold in PROTAC Design

The choice of linker architecture is pivotal in PROTAC design. While flexible linkers like PEG chains offer broad conformational sampling, rigid linkers provide a higher degree of structural constraint. The piperidine moiety in this compound serves this purpose effectively.

  • Conformational Rigidity: The saturated six-membered ring of piperidine reduces the linker's flexibility. This rigidity can minimize the entropic penalty associated with forming the ternary complex, potentially leading to more stable and productive interactions between the POI and the E3 ligase.[7][8]

  • Improved Physicochemical Properties: Compared to linear alkyl chains, the piperidine scaffold can improve properties like metabolic stability by masking sites susceptible to enzymatic degradation.[7]

  • Vectorial Control: The defined geometry of the piperidine ring provides precise control over the exit vectors of the linker, allowing for more rational design in positioning the two binding ligands for optimal ternary complex formation.

The subject molecule is bifunctional: the terminal hydroxyl group serves as a versatile chemical handle for initial coupling reactions, while the benzyloxycarbonyl (Cbz)-protected piperidine nitrogen is a latent nucleophile that can be unmasked in a later step for final conjugation.

Section 2: Physicochemical Properties and Handling

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 99198-80-8[3]
Molecular Formula C₁₆H₂₃NO₃[3]
Molecular Weight 277.36 g/mol [3]
Appearance Liquid[9][10][11]
SMILES O=C(OCC1=CC=CC=C1)N2CCC(CC2)CCCO[9]

Storage and Handling:

  • Short-term (Solid/Liquid): Store at room temperature.[9]

  • Long-term (In Solvent): Store at -20°C for up to one year or -80°C for up to two years for maximum stability.[9]

  • Recommendation: As with most organic reagents, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or reaction with atmospheric moisture, especially when setting up reactions.

Section 3: Synthetic Strategy & Workflow

The incorporation of this compound into a PROTAC typically involves a multi-step sequence designed to build the linker and sequentially attach the E3 ligase and POI ligands. The general workflow is outlined below.

G A Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate B Activated Intermediate (e.g., Mesylate) A->B  Protocol 1:  Activation (Mesylation) C Linker-E3 Ligand Conjugate (Cbz-Protected) B->C  Protocol 2:  SN2 Coupling with  E3 Ligase Ligand (e.g., VHL) D Deprotected Amine (Free Piperidine) C->D  Protocol 3a:  Cbz Deprotection  (Hydrogenolysis) E Final PROTAC Molecule D->E  Protocol 3b:  Amide Coupling with  POI Ligand-Linker PROTAC_Mechanism cluster_cell Intracellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC mechanism of action.

Section 4: Detailed Experimental Protocols

The following protocols are representative examples. Researchers should adapt concentrations, equivalents, and reaction times based on the specific properties of their POI and E3 ligase ligands.

Protocol 1: Activation of the Terminal Hydroxyl Group via Mesylation

Causality: The hydroxyl group is a poor leaving group for nucleophilic substitution. Converting it to a mesylate (methanesulfonate) transforms it into an excellent leaving group, facilitating efficient coupling with a nucleophilic partner in the next step.

ReagentM.W. ( g/mol )Equivalents
This compound277.361.0
Triethylamine (TEA)101.191.5
Methanesulfonyl chloride (MsCl)114.551.2
Dichloromethane (DCM)--

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Ensure the internal temperature does not rise significantly.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor Progress: Track the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude mesylate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure activated intermediate.

Protocol 2: Synthesis of a Linker-E3 Ligase Conjugate (SN2 Coupling)

Causality: This step couples the activated linker building block with the E3 ligase ligand. Here, we use a representative Von Hippel-Lindau (VHL) ligand containing a phenolic hydroxyl group, a common nucleophile in VHL ligands. [12][13]The mesylate from Protocol 1 is a potent electrophile that readily reacts with the phenoxide nucleophile.

Procedure:

  • To a solution of the VHL ligand (e.g., a hydroxyproline-based VHL ligand, 1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes to generate the phenoxide nucleophile in situ.

  • Add a solution of the mesylated intermediate from Protocol 1 (1.1 eq) in a minimal amount of DMF.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the Cbz-protected Linker-E3 Ligand Conjugate.

Protocol 3: Cbz Deprotection and Final PROTAC Assembly

Causality: This two-part protocol first removes the Cbz protecting group to reveal the free piperidine nitrogen. This secondary amine is then used as a nucleophile to form an amide bond with the final component: a POI ligand that has been pre-functionalized with a linker terminating in a carboxylic acid.

Part 3a: Cbz Deprotection via Hydrogenolysis

  • Dissolve the Cbz-protected Linker-E3 Ligand Conjugate (1.0 eq) from Protocol 2 in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %, approx. 0.1 eq by weight).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a dedicated hydrogenation apparatus.

  • Stir the reaction vigorously under the H₂ atmosphere at room temperature for 4-12 hours.

  • Monitor Progress: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the deprotected amine.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting deprotected amine is often used directly in the next step without further purification.

Part 3b: Final Amide Coupling

  • In a separate flask, dissolve the POI ligand-linker-carboxylic acid fragment (1.0 eq) in anhydrous DMF.

  • Add an amide coupling reagent, such as HATU (1.2 eq), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine from Part 3a (1.1 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor completion by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity. Lyophilize the appropriate fractions to yield the final product as a solid.

Section 5: Characterization and Quality Control

Each intermediate and the final PROTAC must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure at each step.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to determine the purity of the final PROTAC, which is typically desired to be >95% for biological assays.

Section 6: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Mesylation (Protocol 1) Reagents (MsCl, TEA) are old/degraded; Presence of water in the reaction.Use freshly opened or distilled reagents; Ensure all glassware and solvents are scrupulously dried.
Low Yield in SN2 Coupling (Protocol 2) Poor nucleophilicity of E3 ligand; Steric hindrance; Insufficient reaction temperature/time.Use a stronger base (e.g., Cs₂CO₃); Increase reaction temperature or time; Consider an alternative coupling chemistry if sterically demanding.
Stalled Cbz Deprotection (Protocol 3a) Catalyst poisoning (e.g., by sulfur-containing compounds); Poor quality catalyst.Use fresh Pd/C catalyst; If the substrate contains sulfur, consider alternative deprotection methods (e.g., HBr in acetic acid, TMSI).
Multiple Byproducts in Amide Coupling (Protocol 3b) Racemization of the activated acid; Side reactions with other functional groups.Use coupling reagents known to suppress racemization (e.g., HATU, COMU); Ensure other nucleophilic groups on the binding partners are appropriately protected.

Conclusion

This compound is a highly valuable and strategic building block in the synthesis of PROTACs. Its pre-installed rigid piperidine scaffold offers a route to improved metabolic stability and conformational control, while its orthogonal reactive handles—the terminal hydroxyl group and the Cbz-protected amine—allow for a logical and controlled assembly of the final heterobifunctional molecule. The protocols and rationale presented here provide a robust framework for researchers and drug development professionals to leverage this reagent in the construction of novel protein degraders.

References

  • G. Di Tizio, et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]

  • S. H. Lee, et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. [Link]

  • C. J. Diehl, et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Diehl, C. J., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7247-7281. [Link]

  • ResearchGate. Experimental pKa values of piperazine-containing PROTACs. [Link]

  • A. K. M. A. Haque, et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • J. D. Augeri, et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. National Center for Biotechnology Information. [Link]

  • S. Khan, et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. [Link]

  • ResearchGate. (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]

  • MedChemExpress. This compound (Chinese). [Link]

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative, a class of compounds prevalent in many biologically active agents and pharmaceuticals.[1][2] While this specific molecule has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), its intrinsic therapeutic potential as a standalone agent is yet to be fully elucidated.[3][4] This document provides a comprehensive experimental framework for the initial preclinical evaluation of this compound, with a primary focus on its potential neuroprotective effects, a common therapeutic area for piperidine-containing compounds.[5][6]

The following protocols are designed to be a rigorous and self-validating system, guiding researchers from initial in vitro screening to more complex in vivo efficacy studies. The experimental design emphasizes a logical progression, ensuring that each stage of testing informs the next, ultimately building a robust data package for informed decision-making in the drug development process.[7][8]

PART 1: Foundational In Vitro Efficacy Screening

The initial phase of testing is designed to broadly assess the potential bioactivity of this compound in cellular models of neurodegeneration. This approach allows for a cost-effective and high-throughput method to identify a "hit" before committing to more extensive and resource-intensive in vivo studies.[9][10]

Rationale for In Vitro Model Selection

The human neuroblastoma cell line, SH-SY5Y, is a well-established and widely used model in neurotoxicity and neuroprotection studies.[9][11] These cells can be differentiated into a more mature neuronal phenotype and are susceptible to various neurotoxic insults, making them an ideal initial screening tool.[9]

Experimental Workflow for In Vitro Screening

The overall workflow for the initial in vitro screening is depicted below. This process involves cell culture, induction of neurotoxicity, treatment with the test compound, and subsequent assessment of cell viability and other key markers of cellular health.[11]

in_vitro_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis SH_SY5Y SH-SY5Y Cell Culture Differentiation Neuronal Differentiation (e.g., with Retinoic Acid) SH_SY5Y->Differentiation Toxin Induce Neurotoxicity (e.g., H2O2, 6-OHDA, Aβ oligomers) Differentiation->Toxin Treatment Treat with Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate (Dose-Response) Toxin->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-3/7) Treatment->Apoptosis ROS Oxidative Stress Assay (DCFDA) Treatment->ROS

Caption: General experimental workflow for in vitro neuroprotection assays.

Detailed In Vitro Protocols

Protocol 1: Cell Culture and Differentiation

  • Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2 in complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Seed cells into appropriate well plates (e.g., 96-well plates for viability assays) at a predetermined density.

  • Induce differentiation by treating the cells with a low concentration of retinoic acid (e.g., 10 µM) for 5-7 days to promote a more mature neuronal phenotype.

Protocol 2: Induction of Neurotoxicity and Compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to establish a dose-response curve.

  • Induce neurotoxicity by exposing the differentiated SH-SY5Y cells to a known neurotoxin. The choice of toxin will depend on the hypothesized mechanism of action. Common examples include:

    • Oxidative stress model: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[12][13]

    • Alzheimer's disease model: Amyloid-beta (Aβ) oligomers.[9]

  • Co-treat or pre-treat the cells with varying concentrations of this compound. Include appropriate vehicle controls.

Protocol 3: Assessment of Neuroprotective Efficacy

  • Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of viable cells.[11]

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cytotoxicity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[11]

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) to determine LDH activity.

  • Apoptosis (Caspase-3/7 Assay): This assay measures the activity of key executioner caspases involved in apoptosis.

    • Lyse the cells to release intracellular contents.

    • Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysate.

    • Measure the resulting signal to quantify caspase activity.

  • Oxidative Stress (DCFDA Assay): This assay measures the levels of intracellular reactive oxygen species (ROS).

    • Load the cells with DCFDA, a fluorescent probe.

    • After treatment, measure the fluorescence intensity, which is proportional to the amount of ROS.

Data Presentation and Interpretation

The quantitative data from the in vitro assays should be summarized in a clear and structured table to facilitate comparison across different concentrations of the test compound.

Concentration (µM)Cell Viability (% of Control)Cytotoxicity (% of Toxin Control)Caspase-3/7 Activity (Fold Change)Intracellular ROS (Fold Change)
Vehicle Control100 ± 5.20 ± 2.11.0 ± 0.11.0 ± 0.2
Toxin Control52 ± 4.8100 ± 6.53.5 ± 0.44.2 ± 0.5
0.155 ± 5.195 ± 5.93.3 ± 0.34.0 ± 0.4
168 ± 6.272 ± 5.12.5 ± 0.22.8 ± 0.3
1085 ± 7.135 ± 4.31.5 ± 0.11.8 ± 0.2
10092 ± 6.815 ± 3.81.2 ± 0.11.3 ± 0.1

Interpretation: A dose-dependent increase in cell viability and a decrease in cytotoxicity, caspase activity, and ROS levels would suggest a neuroprotective effect of this compound.

PART 2: In Vivo Efficacy and Preclinical Development

Following promising in vitro results, the next logical step is to evaluate the efficacy of this compound in a relevant animal model of neurodegenerative disease. This phase is crucial for understanding the compound's in vivo pharmacology, pharmacokinetics, and safety profile.[8][14]

Rationale for In Vivo Model Selection

The choice of animal model is critical and should align with the in vitro findings and the hypothesized therapeutic indication.[15][16] For instance, if the in vitro data suggests efficacy in a model of Parkinson's disease, a rodent model such as the 6-OHDA-lesioned rat or the MPTP-induced mouse model would be appropriate.[17] For Alzheimer's disease, transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used.[17]

Experimental Design for In Vivo Studies

A robust in vivo study design is essential to minimize bias and ensure the reproducibility of the results.[7][18][19] Key considerations include randomization, blinding, and the inclusion of appropriate control groups.

in_vivo_design cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_outcome Outcome Assessment Animals Select Animal Model (e.g., 6-OHDA lesioned rats) Acclimation Acclimation Period Animals->Acclimation Baseline Baseline Behavioral Testing Acclimation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Chronic Dosing: - Vehicle Control - Test Compound (Multiple Doses) - Positive Control Randomization->Dosing Monitoring Regular Monitoring: - Clinical Signs - Body Weight Dosing->Monitoring Behavior Behavioral Assessments (e.g., Rotarod, Morris Water Maze) Monitoring->Behavior Histology Post-mortem Analysis: - Immunohistochemistry - Neurotransmitter Levels Behavior->Histology Toxicity Toxicity Evaluation: - Gross Pathology - Histopathology of Major Organs Histology->Toxicity

Caption: A structured workflow for in vivo preclinical efficacy studies.

Detailed In Vivo Protocols

Protocol 4: Animal Model and Dosing

  • Acquire and acclimate the chosen animal model according to institutional guidelines.

  • Induce the disease phenotype if it is not a transgenic model (e.g., stereotaxic injection of 6-OHDA into the substantia nigra).

  • Randomly assign animals to treatment groups: Vehicle Control, this compound (low, medium, and high dose), and a Positive Control (a clinically relevant drug for the chosen disease model).

  • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a predetermined duration. The route of administration should ideally mimic the intended clinical route.[14]

Protocol 5: Behavioral Assessments

Conduct a battery of behavioral tests to assess the functional outcomes of the treatment. The specific tests will depend on the animal model.

  • Motor Function (for Parkinson's models):

    • Rotarod Test: Measures motor coordination and balance.

    • Cylinder Test: Assesses forelimb asymmetry.

  • Cognitive Function (for Alzheimer's models):

    • Morris Water Maze: Evaluates spatial learning and memory.

    • Y-Maze: Assesses short-term working memory.

Protocol 6: Post-mortem Analysis

  • At the end of the study, euthanize the animals and collect brain tissue and other relevant organs.

  • Immunohistochemistry: Stain brain sections for markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons in a Parkinson's model, Aβ plaques and neurofibrillary tangles in an Alzheimer's model).

  • Neurochemical Analysis: Measure neurotransmitter levels (e.g., dopamine and its metabolites in the striatum) using techniques like HPLC.

Data Presentation and Statistical Analysis

Summarize the in vivo data in tables and graphs. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is crucial to determine the significance of the observed effects.[20]

Table: Behavioral and Histological Outcomes

Treatment GroupRotarod Latency (s)TH+ Cell Count (Substantia Nigra)Striatal Dopamine (ng/mg tissue)
Vehicle Control65 ± 82500 ± 3002.5 ± 0.5
Low Dose80 ± 103500 ± 3504.0 ± 0.6
Medium Dose120 ± 155000 ± 4006.5 ± 0.8
High Dose150 ± 126200 ± 4508.2 ± 1.0
Positive Control145 ± 146000 ± 4207.8 ± 0.9
p < 0.05 compared to Vehicle Control

PART 3: Regulatory Considerations and Future Directions

All preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practices (GLP).[21][22][23] This ensures the quality and integrity of the data. Successful completion of these efficacy studies would be followed by formal toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application to regulatory agencies like the FDA.[14][24]

Conclusion

This document provides a detailed and scientifically grounded framework for the preclinical evaluation of this compound. By following this logical progression of in vitro and in vivo studies, researchers can generate a comprehensive data package to assess the therapeutic potential of this compound and make informed decisions about its future development. The emphasis on robust experimental design and adherence to regulatory standards is paramount for the successful translation of preclinical findings to the clinic.[7][18]

References

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory.
  • Neurodegenerative Disease Models. (n.d.). InVivo Biosystems.
  • In vitro neurology assays. (n.d.). InnoSer.
  • FDA Requirements for Preclinical Studies. (n.d.). Springer.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). PubMed Central.
  • In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. (2022). Journal of Pharmaceutical Negative Results.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Preclinical research strategies for drug development. (2025). AMSbiopharma.
  • Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration.
  • Pharmacological screening of synthetic piperidine derivatives. (2014). DUT Open Scholar.
  • General Principles of Preclinical Study Design. (2018). PubMed Central.
  • CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects. (2025). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PubMed Central.
  • In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. (2018). PubMed Central.
  • Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Liveon Biolabs.
  • Experimental design and irreproducibility in pre-clinical research. (2020). The Physiological Society.
  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. (2009). PubMed Central.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central.
  • This compound. (n.d.). MedChemExpress.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2022). PubMed.
  • [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). (2023). YouTube.
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI.
  • This compound. (n.d.). MedChemExpress.

Sources

Application Notes & Protocols: The Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its status as a "privileged scaffold".[1][2] This designation stems from the piperidine ring's unique combination of properties: it offers a conformationally flexible yet stable three-dimensional structure, enabling precise spatial orientation of substituents to interact with biological targets.[3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated under physiological conditions, a hydrogen bond donor, while also allowing for modulation of physicochemical properties like solubility and lipophilicity.[4] These attributes enhance a molecule's "druggability," often improving pharmacokinetic profiles (ADME) and metabolic stability.[4]

This guide provides an in-depth exploration of the application of piperidine derivatives in key therapeutic areas. It moves beyond a simple catalog of drugs to explain the causality behind their design, offering detailed protocols for their synthesis and biological evaluation, and presenting quantitative data to illustrate structure-activity relationships (SAR).

Part 1: Piperidine Derivatives in Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to interact with a multitude of CNS targets has made it a cornerstone in the development of drugs for neurological and psychiatric conditions.[5] Its physicochemical properties often facilitate passage through the blood-brain barrier, a critical hurdle for CNS-active agents.[2][6]

Application Focus: Alzheimer's Disease and Acetylcholinesterase (AChE) Inhibition

A primary therapeutic strategy for managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE).[2] Donepezil, a leading drug for Alzheimer's, features a prominent benzyl-piperidine moiety that is crucial for its potent and selective inhibition of AChE.[1][2]

Mechanism of Action: In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. In Alzheimer's disease, there is a deficit in ACh. AChE inhibitors like Donepezil block the action of AChE, thereby increasing the concentration and duration of ACh in the synapse, which helps to ameliorate the cognitive symptoms of the disease.[2] The benzyl-piperidine group of Donepezil provides optimal binding to the catalytic site of the AChE enzyme.[2]

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Pre_Neuron ACh Vesicle Synaptic_Cleft Synaptic Cleft Pre_Neuron->Synaptic_Cleft ACh Release Post_Receptor ACh Receptor Synaptic_Cleft->Post_Receptor ACh Binding AChE AChE Enzyme Synaptic_Cleft->AChE ACh AChE->Synaptic_Cleft Hydrolysis (Inactivation) Donepezil Piperidine Inhibitor (e.g., Donepezil) Donepezil->AChE Inhibition

Caption: Cholinergic synapse and the mechanism of AChE inhibition.

Structure-Activity Relationship (SAR) Insights: The development of AChE inhibitors has demonstrated the importance of the piperidine scaffold. Modifications to this core can significantly impact potency and selectivity.

CompoundModificationAChE IC₅₀ (nM)Rationale for Change
Donepezil N-benzylpiperidine6.7Provides key hydrophobic interactions with the AChE catalytic site.[2]
Analog A N-phenylpiperidine58.2Reduced length of the linker decreases optimal positioning within the active site gorge.
Analog B N-benzylpiperidine with 3-fluoro4.5Addition of an electron-withdrawing group can modulate pKa and binding interactions.
Analog C Quaternary Piperidinium>10,000A permanent positive charge prevents crossing the blood-brain barrier.

Table 1: Comparative AChE inhibitory activity of Donepezil and hypothetical analogs.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory potency of a piperidine derivative against AChE.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 8.0. Causality: This pH is optimal for AChE activity and the reaction with DTNB.

    • DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.

    • Substrate Solution (ATChI): Dissolve acetylthiocholine iodide in the assay buffer to a final concentration of 10 mM.

    • Enzyme Solution: Prepare a stock solution of human recombinant AChE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Test Compound: Prepare a 10 mM stock solution of the piperidine derivative in DMSO. Create serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound dilution (or buffer for control wells).

    • Add 140 µL of assay buffer.

    • Add 20 µL of the DTNB solution.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells except the "blank" wells (add buffer instead).

    • Incubate the plate at 37°C for 5 minutes. Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Start the measurement by adding 20 µL of the ATChI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Part 2: Piperidine Derivatives in Oncology

The piperidine scaffold is integral to many targeted cancer therapies, particularly kinase inhibitors.[2][7] Its role often involves acting as a versatile linker to correctly position pharmacophoric fragments within the ATP-binding pocket of a target kinase, or to modulate solubility and pharmacokinetic properties.[8]

Application Focus: PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical intracellular signaling network that promotes cell survival, proliferation, and growth, and is frequently dysregulated in many cancers.[9] A significant number of piperidine derivatives have been developed to target key kinases within this cascade.[9]

Mechanism of Action: When a growth factor binds to its receptor tyrosine kinase (RTK), it activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, a secondary messenger. PIP3 recruits and activates the kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates numerous downstream targets to suppress apoptosis and promote cell cycle progression. Piperidine-containing inhibitors can be designed to block the kinase activity of PI3K or Akt, thereby shutting down this pro-survival signaling and inducing apoptosis in cancer cells.[9]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Cell_Response Cell Survival & Proliferation Downstream->Cell_Response Promotes Inhibitor Piperidine Inhibitor Inhibitor->PI3K Inhibits Antiviral_Workflow A Seed Host Cells (e.g., MDCK) in Plates B Incubate 24h (form monolayer) A->B C Treat Cells with Serial Dilutions of Piperidine Cmpd B->C D Infect Cells with Influenza Virus C->D E Incubate 48-72h (allow plaques to form) D->E F Fix and Stain Cells (e.g., Crystal Violet) E->F G Count Plaques and Calculate EC₅₀ F->G

Caption: Experimental workflow for a Plaque Reduction Neutralization Test (PRNT).

Potent Anti-Influenza Activity: A lead compound demonstrated broad and potent activity against multiple strains of influenza virus.

CompoundVirus StrainCell LineEC₅₀ (µM)Selectivity Index (SI)Reference
11e A/WSN/33 (H1N1)MDCK0.10>160,000[10][11]
11e A/Hong Kong/8/68 (H3N2)MDCK0.05>160,000[10][11]
11e B/Lee/40MDCK0.08>160,000[10][11]

Table 3: Anti-influenza activity of an optimized piperidine derivative (tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate). [10][11]

Protocol 3: Plaque Reduction Assay for Antiviral Efficacy

This protocol is a standard method for determining the concentration of an antiviral compound that inhibits virus replication by 50% (EC₅₀).

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The virus will infect cells, replicate, and spread to adjacent cells, forming localized areas of cell death known as plaques. The number of plaques is a measure of viral replication. An effective antiviral will reduce the number of plaques formed.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density that will form a confluent monolayer within 24 hours. Causality: A confluent monolayer is essential for the formation of distinct plaques.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the piperidine test compound in a serum-free cell culture medium.

    • When the MDCK cells are confluent, wash the monolayer twice with PBS.

    • Add the compound dilutions to the wells in triplicate. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.

  • Virus Infection:

    • Dilute the influenza virus stock to a concentration that will produce approximately 50-100 plaques per well.

    • Add the diluted virus to all wells except the cell control wells.

    • Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Agarose Overlay:

    • During the incubation, prepare a 2X culture medium (e.g., MEM) and a 1.6% solution of low-melting-point agarose. Mix them 1:1 just before use, ensuring the temperature is around 40-42°C.

    • Aspirate the virus/compound inoculum from the wells.

    • Gently overlay the cell monolayer with 1 mL of the agarose-medium mixture containing the corresponding concentrations of the test compound. Causality: The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of localized plaques rather than widespread cell lysis.

  • Incubation and Staining:

    • Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO₂ incubator for 48-72 hours.

    • Fix the cells by adding 1 mL of 4% paraformaldehyde for at least 1 hour.

    • Carefully remove the agarose plug.

    • Stain the cells with a 0.1% crystal violet solution for 10 minutes. Causality: Crystal violet stains living cells purple; areas of viral-induced cell death (plaques) will remain clear.

    • Gently wash the plates with water and allow them to dry.

  • Quantification and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(4), 424-432. [Link]

  • Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1362. [Link]

  • Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 645-673. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • National Center for Biotechnology Information. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. [Link]

  • Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-792. [Link]

  • ResearchGate. (2023). Piperidine derivatives scope of this review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Antibacterial activities of piperidine derived analogs. ResearchGate. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Digital.Science. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Digital.Science. [Link]

  • Autechaux. (n.d.). The Significance of Piperidine Derivatives in Modern Drug Discovery. Autechaux. [Link]

  • Bohrium. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Bohrium. [Link]

  • National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • National Center for Biotechnology Information. (2016). Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. PubMed. [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Pharmacognosy Journal. (n.d.). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. [Link]

  • Wikipedia. (n.d.). Phencyclidine. Wikipedia. [Link]

Sources

protocol for synthesizing N-benzyl-4-piperidine carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of N-benzyl-4-piperidine Carboxaldehyde Derivatives

Introduction

N-benzyl-4-piperidine carboxaldehyde and its derivatives are pivotal building blocks in modern medicinal chemistry and drug discovery. The piperidine ring is a common scaffold found in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-benzyl group provides a versatile handle for further chemical modification, while the aldehyde functionality at the 4-position serves as a reactive site for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. This versatility makes these compounds key intermediates in the synthesis of a diverse range of biologically active molecules, including opioid receptor modulators, antipsychotics, and antiviral agents.

This application note provides a detailed guide for the synthesis of N-benzyl-4-piperidine carboxaldehyde, targeting researchers and scientists in drug development. It will delve into the most common and effective synthetic strategies, offering step-by-step protocols, explanations of the underlying chemical principles, and troubleshooting advice to ensure successful and reproducible outcomes.

Synthetic Strategies and Mechanisms

The synthesis of N-benzyl-4-piperidine carboxaldehyde can be approached through several well-established routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives. The most prevalent and reliable method involves the oxidation of the corresponding alcohol, (N-benzylpiperidin-4-yl)methanol.

Oxidation of (N-benzylpiperidin-4-yl)methanol

This is the most common and often highest-yielding route. The starting alcohol is readily available or can be easily prepared by the N-benzylation of 4-piperidinemethanol. The oxidation of this primary alcohol to the aldehyde requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation, each with its own advantages and disadvantages.

1. Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[1][2][3] It is known for its mild reaction conditions and high yields. The reaction must be carried out at low temperatures (-78 °C) to avoid side reactions. A notable drawback is the production of the volatile and malodorous dimethyl sulfide.[2]

2. Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers several advantages, including mild, neutral pH conditions, rapid reaction times, and a simplified workup.[4] It is highly selective for primary alcohols and tolerates a wide range of sensitive functional groups.[4][5] However, its cost and potentially explosive nature can be a concern for large-scale synthesis.[4]

3. Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants and effectively converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[6][7] The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).[6][8] A key consideration is the toxicity of chromium reagents and the need for careful handling and disposal.[6]

Comparative Summary of Oxidation Protocols

Oxidation Method Reagents Typical Solvent Temperature Advantages Disadvantages Typical Yield
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 °C to RTHigh yield, mild conditions, good for acid-sensitive substrates.[1]Requires low temperatures, produces malodorous dimethyl sulfide.[2]>90%
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureMild conditions, short reaction time, high chemoselectivity, easy workup.[4][9]Expensive, potentially explosive on a large scale.[4]~90-95%
PCC Oxidation Pyridinium Chlorochromate (PCC), CeliteDichloromethane (DCM)Room TemperatureReadily available reagent, selective for aldehyde formation.[7]Toxic chromium reagent, can be acidic.[6]~80-90%

Experimental Workflow and Logic

The general workflow for the synthesis via oxidation is a straightforward and logical progression.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve (N-benzylpiperidin-4-yl)methanol in anhydrous DCM B Add oxidizing agent (e.g., DMP, PCC, or Swern reagents) under controlled temperature A->B C Monitor reaction progress by TLC B->C D Quench reaction and perform aqueous workup to remove byproducts C->D Upon completion E Dry organic layer and concentrate under reduced pressure D->E F Purify crude product via column chromatography or distillation E->F G Characterize final product (NMR, MS, IR) F->G

Caption: General workflow for the oxidation of (N-benzylpiperidin-4-yl)methanol.

Detailed Step-by-Step Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its high yield, mild conditions, and operational simplicity, making it ideal for laboratory-scale synthesis.

Materials and Reagents:

  • (N-benzylpiperidin-4-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (N-benzylpiperidin-4-yl)methanol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.

    • Rationale: Adding the DMP in portions helps to control any potential exotherm. Anhydrous conditions are crucial to prevent hydration of the resulting aldehyde.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

  • Quenching the Reaction: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.

    • Causality: The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, and the Na₂S₂O₃ reduces any remaining DMP and iodine species.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-4-piperidine carboxaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

Alternative Synthetic Route: Reduction of an Ester

An alternative, high-yielding method involves the partial reduction of an ester, such as ethyl or methyl N-benzyl-4-piperidinecarboxylate, using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

G Start Start with N-benzyl-4-piperidinecarboxylate Step1 Dissolve ester in anhydrous toluene Start->Step1 Step2 Cool to -78°C Step1->Step2 Step3 Add DIBAL-H dropwise Step2->Step3 Step4 Quench with methanol Step3->Step4 Step5 Aqueous workup and purification Step4->Step5 End N-benzyl-4-piperidine carboxaldehyde Step5->End

Sources

Application Note & Protocol: A Guide to the Synthesis of N-Benzyl-4-formylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzyl-4-formylpiperidine is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, most notably Donepezil, a cornerstone therapy for Alzheimer's disease[1][2]. Its synthesis, therefore, is of paramount importance to drug development professionals. This document provides a comprehensive guide to a reliable and scalable synthesis of N-benzyl-4-formylpiperidine from the commercially available precursor, N-benzyl-4-piperidinemethanol. We will delve into the scientific rationale for selecting an optimal oxidation method, present a detailed, step-by-step protocol for the Swern oxidation, and offer practical troubleshooting advice to ensure reproducible, high-yield results.

Introduction: Strategic Importance of N-Benzyl-4-formylpiperidine

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents[2][3]. The functionalization of this core structure allows for the precise tuning of pharmacological properties. N-benzyl-4-formylpiperidine, with its reactive aldehyde group, provides a versatile handle for a variety of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations[1]. This versatility makes it an indispensable intermediate for constructing complex molecular architectures required for biologically active compounds[1][2]. While several synthetic routes exist, including the rearrangement of epoxides derived from N-benzyl-4-piperidone, the oxidation of the corresponding primary alcohol, N-benzyl-4-piperidinemethanol, remains one of the most direct and widely adopted strategies[3][4].

Scientific Rationale: Selecting the Optimal Oxidation Pathway

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, it presents a significant challenge: over-oxidation to the corresponding carboxylic acid. Therefore, the choice of oxidant is critical.

Several methods are available for this transformation:

  • Chromium-Based Reagents (e.g., PCC, PDC): While effective, these reagents are highly toxic and generate hazardous heavy metal waste, making them undesirable for scalable and environmentally conscious synthesis[5][6].

  • Dess-Martin Periodinane (DMP): DMP is a highly effective and mild oxidant that operates under neutral conditions, making it suitable for sensitive substrates[7][8][9][10]. It offers a simple workup but can be expensive and potentially explosive under certain conditions[7].

  • DMSO-Based Oxidations: This class of reactions, including the Swern, Moffatt, and Parikh-Doering oxidations, utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, activated by an electrophilic agent[11][12][13]. These methods are known for their mild conditions, high yields, and avoidance of heavy metals[11].

For the synthesis of N-benzyl-4-formylpiperidine, the Swern oxidation presents an optimal balance of efficiency, scalability, mild reaction conditions, and cost-effectiveness. It utilizes inexpensive and readily available reagents—DMSO and oxalyl chloride—followed by a hindered amine base like triethylamine (TEA)[6][14]. The reaction is performed at cryogenic temperatures (-78 °C), which effectively prevents over-oxidation and minimizes side reactions[6].

Mechanism Spotlight: The Swern Oxidation

The Swern oxidation proceeds through several distinct steps, ensuring the controlled formation of the aldehyde.[5][6][15]

  • Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperature to form the highly electrophilic intermediate, the chlorodimethylsulfonium salt. This reaction releases carbon monoxide and carbon dioxide gas[14][15].

  • Alcohol Addition: The primary alcohol (N-benzyl-4-piperidinemethanol) acts as a nucleophile, attacking the electrophilic sulfur atom of the activated species to form an alkoxysulfonium salt[6][15].

  • Ylide Formation & Elimination: A hindered, non-nucleophilic base, typically triethylamine, is added. It deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This intermediate then undergoes an intramolecular proton transfer, leading to a five-membered ring transition state that collapses via an E2-like elimination to yield the desired aldehyde, dimethyl sulfide (a volatile, malodorous byproduct), and triethylammonium chloride[5][15].

// Connections Activated -> Alcohol [lhead=cluster_oxidation, minlen=2, color="#4285F4"]; } /dot Caption: Mechanism of the Swern Oxidation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Swern oxidations on similar substrates[14][16].

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.Notes
N-Benzyl-4-piperidinemethanol205.2910.0 g48.71.0Starting Material
Oxalyl Chloride126.934.3 mL (6.2 g)48.91.5Corrosive, handle in fume hood
Dimethyl Sulfoxide (DMSO)78.136.9 mL (7.6 g)97.42.0Anhydrous grade
Triethylamine (TEA)101.1920.4 mL (14.8 g)146.15.0Anhydrous grade
Dichloromethane (DCM)84.93~250 mL--Anhydrous grade
Water (DI)18.02~100 mL--For workup
Brine (Saturated NaCl)-~50 mL--For workup
Anhydrous Sodium Sulfate142.04As needed--Drying agent
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Two addition funnels

  • Argon or Nitrogen gas inlet

  • Acetone/Dry Ice bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Reaction Setup:

  • Assemble the three-neck flask with a magnetic stir bar, a thermometer, one addition funnel, and a gas inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas (Argon or Nitrogen).

  • Charge the flask with anhydrous dichloromethane (DCM, 100 mL) and oxalyl chloride (4.3 mL).

  • Cool the stirred solution to -78 °C using an acetone/dry ice bath.

Activation of DMSO: 4. Dissolve anhydrous DMSO (6.9 mL) in anhydrous DCM (20 mL) and add this solution to the addition funnel. 5. Add the DMSO solution dropwise to the oxalyl chloride solution over 15-20 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed. 6. Stir the resulting colorless suspension at -78 °C for an additional 15 minutes after the addition is complete.

Addition of Alcohol: 7. Dissolve N-benzyl-4-piperidinemethanol (10.0 g) in anhydrous DCM (40 mL). 8. Add this alcohol solution dropwise to the reaction mixture over 20-30 minutes, again maintaining the internal temperature below -65 °C. 9. Stir the mixture for 30 minutes at -78 °C after the addition is complete.

Quenching: 10. Add triethylamine (TEA, 20.4 mL) dropwise to the reaction mixture over 10 minutes. A thick white precipitate (triethylammonium chloride) will form. 11. After the addition of TEA, remove the cooling bath and allow the reaction mixture to warm to room temperature over ~45 minutes with continued stirring.

Workup and Isolation: 12. Quench the reaction by slowly adding water (50 mL). 13. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). 14. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: 15. The crude product is typically a yellow to amber oil. While often used directly in the next step with high purity, it can be further purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) if necessary. The expected yield is typically in the range of 90-98%.

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge Flask with DCM & Oxalyl Chloride B Cool to -78 °C A->B C Add DMSO Solution (Activation) B->C D Add Alcohol Solution C->D E Add Triethylamine (Quench) D->E F Warm to Room Temp. E->F G Aqueous Quench (Water) F->G H Extract & Wash G->H I Dry (Na₂SO₄) H->I J Concentrate I->J K Crude Product (Oil) J->K L Optional: Flash Chromatography K->L M Pure N-Benzyl-4-formylpiperidine L->M

Troubleshooting and Optimization

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagents (moisture contamination).2. Temperature too low during TEA addition, preventing elimination.1. Use freshly opened, anhydrous grade solvents and reagents. Ensure glassware is scrupulously dry.2. Ensure the reaction is allowed to warm after TEA addition.
Formation of Carboxylic Acid 1. Reaction temperature rose significantly during reagent addition.2. Workup was not performed promptly after warming to room temp.1. Maintain strict temperature control (-78 to -65 °C) during additions. Use slow, dropwise addition.2. Proceed with the aqueous workup as soon as the reaction reaches room temperature.
Complex Mixture of Products 1. Order of addition was incorrect.2. Impure starting material.1. Ensure DMSO is added to oxalyl chloride first, followed by the alcohol, and finally the base.2. Check the purity of N-benzyl-4-piperidinemethanol by NMR or GC-MS before starting.
Low Isolated Yield after Workup 1. Emulsion formation during extraction.2. Product is somewhat water-soluble.1. Add more brine during the wash steps to break up emulsions.2. Back-extract the aqueous layers with DCM (2x) to recover any dissolved product.

Safety Precautions

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Cryogenic Temperatures: Handling dry ice and acetone requires thermal gloves to prevent cold burns.

  • Gas Evolution: The reaction produces carbon monoxide and carbon dioxide. Ensure adequate ventilation and perform the reaction under an inert atmosphere.

  • Dimethyl Sulfide: This byproduct has a strong, unpleasant odor. The reaction and workup should be conducted in a well-ventilated fume hood. The odor can be quenched in waste streams by treating with bleach (sodium hypochlorite).

Conclusion

The Swern oxidation provides a robust and high-yielding pathway to N-benzyl-4-formylpiperidine, a key intermediate for pharmaceutical research and development. By carefully controlling the reaction temperature and using anhydrous reagents, researchers can consistently obtain the desired aldehyde in high purity, avoiding common pitfalls like over-oxidation. This protocol offers a scalable and reliable method, facilitating the advancement of drug discovery programs that rely on this versatile building block.

References

Sources

Application Notes & Protocols: Utilizing Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate in the Design and Evaluation of Novel Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment for Alzheimer's disease (AD).[1][2][3] The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of potent AChE inhibitors like Donepezil.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate as a versatile starting material for the synthesis and evaluation of new AChE inhibitors. We present an integrated workflow encompassing chemical derivatization, in silico molecular modeling, and in vitro enzymatic validation, explaining the scientific rationale behind each step to facilitate the discovery of novel therapeutic candidates.

Introduction: The Rationale for the Piperidine Scaffold

Acetylcholinesterase is a serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by breaking down the neurotransmitter acetylcholine.[7][8] In Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline, making AChE a key therapeutic target.[3][5] AChE inhibitors function by blocking the enzyme, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[7][9][10]

The active site of AChE is a narrow, 20 Å deep gorge containing two primary binding sites: the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) near the entrance.[7] Potent inhibitors often span both sites. The N-benzylpiperidine moiety, found in the FDA-approved drug Donepezil, is exceptionally effective because the basic piperidine nitrogen can interact with the anionic subsite of the CAS, while the benzyl group establishes crucial π-π stacking interactions with aromatic residues, such as Trp86, lining the gorge.[2][11]

This compound (CAS No. 99198-80-8) is not an inhibitor itself but serves as an ideal scaffold for several reasons:

  • Core Pharmacophore: It contains the essential piperidine ring. The benzyl group on the carbamate can be retained or modified, but the key feature is the piperidine nitrogen, which becomes basic upon deprotection and is crucial for CAS interaction.[1][12]

  • Protected Amine: The benzyloxycarbonyl (Cbz) group provides a stable, protecting group for the piperidine nitrogen, which can be readily removed via hydrogenolysis in later synthetic steps.

  • Reactive Handle: The terminal hydroxyl group on the 4-position propyl chain is a versatile point for chemical modification. This allows for the introduction of various functionalities to probe interactions within the AChE gorge and extend toward the PAS.

This guide outlines the workflow for leveraging this scaffold to create and test a library of novel derivatives.

Integrated Drug Discovery Workflow

The efficient evaluation of new chemical entities requires a multi-pronged approach. Starting with this compound, a logical workflow integrates synthetic chemistry with computational and biological screening to prioritize promising candidates.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Computational Screening cluster_2 Phase 3: Biological Validation Start Scaffold: Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate Synth Chemical Derivatization (Esterification, Etherification, etc.) Start->Synth Modify -OH group Library Library of Novel Piperidine Derivatives Synth->Library Docking In Silico Molecular Docking (Target: AChE) Library->Docking Analysis_InSilico Analyze Binding Energy & Interactions Docking->Analysis_InSilico Prioritize Prioritized 'Hit' List Analysis_InSilico->Prioritize Rank Candidates Assay In Vitro AChE Inhibition Assay (Ellman's Method) Prioritize->Assay Synthesize & Test IC50 Calculate IC50 Values Assay->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR

Caption: Integrated workflow for AChE inhibitor discovery.

Protocol 1: General Synthesis of Candidate Inhibitors

Objective: To chemically modify the terminal hydroxyl group of the starting scaffold to generate a library of diverse derivatives for screening. The following is a representative scheme for creating an ether linkage, a common strategy for connecting pharmacophores.

Rationale: The choice of an appropriate aryl or heteroaryl moiety (Ar) is critical. Moieties found in known AChE inhibitors, such as indanone or phthalimide groups, are excellent starting points for derivatization, as they are known to form beneficial interactions within the enzyme's active site.[4][13]

Materials:

  • This compound

  • An appropriate aryl alcohol or phenol (Ar-OH)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure (Mitsunobu Reaction - Representative Scheme):

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the chosen aryl alcohol (Ar-OH, 1.1 eq) in anhydrous THF.

  • Reagent Addition: Add triphenylphosphine (1.2 eq) to the solution and stir until fully dissolved.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIAD (1.2 eq) dropwise over 15-20 minutes. The reaction may change color (e.g., to a pale yellow).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours).

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using silica gel column chromatography to yield the desired ether-linked derivative.

  • Deprotection (Optional but necessary for activity): The Cbz protecting group on the piperidine nitrogen must be removed to unmask the basic amine. This is typically achieved via catalytic hydrogenation (e.g., using H2 gas and a Palladium on carbon catalyst) to yield the final, active compound.

Protocol 2: In Silico Evaluation via Molecular Docking

Objective: To predict the binding affinity and interaction patterns of the designed derivatives within the AChE active site, allowing for the prioritization of candidates for synthesis and in vitro testing.

Rationale: Molecular docking provides valuable insights into how a ligand might bind to its protein target, saving significant time and resources.[14][15][16] By comparing the predicted binding energies and poses to a known inhibitor like Donepezil, we can make informed decisions about which derivatives are most likely to be active. Key interactions to look for include hydrogen bonds and π-π stacking with residues like Trp86, Trp286, Tyr121, Tyr334, and Phe330.[2][3]

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human AChE from the Protein Data Bank (PDB; e.g., ID: 4EY7).[17]

    • Using molecular modeling software (e.g., MOE, GOLD, AutoDock), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and performing energy minimization to relax the structure.[15]

  • Ligand Preparation:

    • Draw the 2D structures of your synthesized derivatives (after deprotection) and convert them to 3D models.

    • Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94x).

  • Docking Simulation:

    • Define the binding site (active site) of AChE, typically as a sphere with a 10-15 Å radius centered on a key active site residue (e.g., Trp86).[15]

    • Run the docking algorithm, allowing it to generate multiple binding poses (e.g., 10-50) for each ligand.

  • Analysis and Prioritization:

    • Score and rank the ligands based on their predicted binding affinity (e.g., in kcal/mol). Lower scores typically indicate stronger binding.

    • Visually inspect the top-ranked poses for each promising ligand. Verify that the N-benzylpiperidine core is oriented correctly within the active site gorge.

    • Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and key amino acid residues.

    • Prioritize candidates that exhibit strong predicted binding affinity and favorable interactions comparable to or exceeding those of known inhibitors.

Table 1: Example Molecular Docking Results

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
Donepezil (Reference)-12.7Trp86, Trp286, Tyr334, Phe330
Derivative A-13.5Trp86, Tyr121, Tyr334, Phe330
Derivative B-11.2Trp86, Phe330
Derivative C-14.1Trp86, Trp286, Tyr334, Asp74

Note: Data are hypothetical and for illustrative purposes only.

Protocol 3: In Vitro AChE Inhibition Assay (Ellman's Method)

Objective: To quantitatively measure the inhibitory potency (IC50) of the synthesized compounds against AChE.

Rationale: The Ellman's assay is a robust, reliable, and widely adopted colorimetric method for measuring AChE activity.[18][19][20] The rate of the color-producing reaction is directly proportional to the enzyme's activity. By measuring this rate in the presence of an inhibitor, we can accurately determine its potency.

Sources

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Biological Activity of Novel Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Epigenetic Landscape of HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, they induce a more compact chromatin structure, generally leading to transcriptional repression.[1] Aberrant HDAC activity is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them compelling therapeutic targets.[2][3]

The development of HDAC inhibitors (HDACi) has produced several FDA-approved drugs, primarily for hematologic malignancies.[4][5] However, the full clinical potential of HDACi is often limited by dose-dependent toxicities, which are frequently attributed to a lack of isoform selectivity.[6][7] The human genome encodes 11 zinc-dependent HDACs, grouped into Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11), each with distinct biological roles.[8] Therefore, the discovery of novel, potent, and isoform-selective inhibitors is a primary goal in modern drug development.

This guide provides a comprehensive, multi-tiered framework for the rigorous evaluation of novel HDAC inhibitors. We will progress from initial high-throughput biochemical screens to complex cell-based assays and finally to preclinical in vivo validation, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.

The overall evaluation workflow is a staged process, designed to efficiently identify promising candidates while eliminating those with unfavorable properties at each step.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Advanced Characterization cluster_3 Tier 4: Preclinical Evaluation a Biochemical Assays (Potency & Selectivity) b Target Engagement (e.g., CETSA, NanoBRET) a->b Confirm cellular entry & binding c Downstream Biomarkers (e.g., Western Blot) b->c Link binding to functional inhibition d Phenotypic Assays (Viability, Cell Cycle) c->d Correlate target modulation with cellular outcome e Off-Target Profiling (Chemoproteomics, CRISPR) d->e Validate on-target specificity f In Vivo PK/PD & Efficacy Models e->f Assess in a whole organism context

Figure 1: Tiered workflow for HDAC inhibitor evaluation.

Section 1: Biochemical Assays — Establishing Potency and Selectivity

Expert Insight: The journey begins with purified components. Biochemical assays are the first-line screen because they measure the direct interaction between the inhibitor and isolated HDAC enzymes, free from the complexities of a cellular environment like membrane permeability or drug metabolism.[9][10] This allows for the precise determination of two fundamental parameters: potency (typically as an IC₅₀ value) and isoform selectivity.

There are several assay formats, with fluorometric and luminogenic methods being the most common in modern drug discovery due to their high sensitivity and amenability to high-throughput screening (HTS).[6][11]

G cluster_0 Step 1: Deacetylation cluster_1 Step 2: Development Substrate Fluorogenic Substrate (Acetylated-Lys-AMC) Product1 Deacetylated Substrate (Lys-AMC) Substrate->Product1 Deacetylation HDAC HDAC Enzyme HDAC->Substrate Developer Developer (e.g., Trypsin) Product1->Developer Product2 Fluorescent Signal (Free AMC) Product1->Product2 Cleavage Inhibitor Novel Inhibitor Inhibitor->HDAC Inhibition Developer->Product1

Figure 2: Principle of a two-step fluorometric HDAC assay.
Protocol 1: Fluorometric HDAC Activity and Inhibition Assay

This protocol describes a standard, robust assay for determining the IC₅₀ of a novel inhibitor against a specific HDAC isoform using a commercially available acetylated peptide substrate coupled to 7-amino-4-methylcoumarin (AMC).[4][12]

A. Materials and Reagents

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC (30 mM stock in DMSO)

  • Test Inhibitor (10 mM stock in DMSO)

  • Reference Inhibitor: Trichostatin A (TSA) or Vorinostat (SAHA) (10 mM stock in DMSO)

  • Developer Solution: Trypsin (e.g., 5 mg/mL in assay buffer)

  • Stop Solution: TSA (e.g., 50 µM in assay buffer) - This addition ensures the reaction is stopped before development and prevents further deacetylation during the trypsin cleavage step.

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

B. Experimental Procedure

  • Prepare Inhibitor Dilutions: Create a serial dilution series of your test inhibitor and the reference inhibitor (SAHA) in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is a good starting point.

  • Assay Plate Setup:

    • Add 2 µL of diluted inhibitor (or DMSO for 0% inhibition control) to the appropriate wells.

    • Add 2 µL of Stop Solution to the 100% inhibition control wells.

    • Add 48 µL of HDAC Assay Buffer to all wells.

  • Enzyme Addition: Dilute the recombinant HDAC enzyme in cold HDAC Assay Buffer to the desired final concentration (this must be optimized for each enzyme batch to ensure the reaction is in the linear range). Add 25 µL of the diluted enzyme to all wells except the No Enzyme blank. Add 25 µL of assay buffer to the blank wells.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the substrate working solution by diluting the Boc-Lys(Ac)-AMC stock in HDAC Assay Buffer (e.g., to 200 µM). Add 25 µL of the substrate working solution to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to achieve a robust signal-to-background ratio while remaining in the initial linear phase of the reaction.

  • Reaction Termination and Development: Add 50 µL of Developer Solution containing the Stop Solution (e.g., Trypsin at 0.5 mg/mL with 2 µM TSA) to all wells. Incubate for 20 minutes at 37°C.

  • Fluorescence Reading: Read the plate on a fluorescence microplate reader (Ex: 355 nm, Em: 460 nm).

C. Data Analysis and Interpretation

  • Subtract the average fluorescence of the No Enzyme blank from all other readings.

  • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Plot the % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Self-Validation and Trustworthiness: This protocol is self-validating through the use of multiple controls. The No Enzyme control defines the background signal. The 0% Inhibition (DMSO vehicle) control represents maximum enzyme activity. The 100% Inhibition control (a potent pan-HDACi like TSA) defines the baseline for a fully inhibited reaction.[12] A successful assay will show a high signal-to-background ratio and a Z'-factor > 0.5, indicating it is robust and suitable for screening.

Data Presentation: Isoform Selectivity Profile By running this assay across a panel of HDAC isoforms, you can generate a selectivity profile for your novel compound.

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)
Vorinostat (SAHA) 25314540150
Novel Inhibitor X 55062080081200
Novel Inhibitor Y 152012250095

Table 1: Hypothetical IC₅₀ data for novel HDAC inhibitors compared to the pan-inhibitor Vorinostat. Inhibitor X shows clear selectivity for HDAC6, while Inhibitor Y is a potent Class I selective compound.

Section 2: Cell-Based Assays — From Target Engagement to Phenotype

Expert Insight: A potent biochemical inhibitor is only a promising start. The compound must be able to cross the cell membrane, engage its target in the crowded intracellular environment, and elicit a desired biological response.[2][13] Cell-based assays are essential for confirming this cellular activity and provide a much better prediction of eventual in vivo efficacy.

Confirming Target Engagement in Live Cells

Before measuring downstream effects, it is critical to confirm that the inhibitor physically binds to its intended target inside the cell. This step is crucial because a lack of cellular activity could be due to poor permeability or target engagement, not a lack of potency.[14]

NanoBRET™ Target Engagement Assay: This technology is a powerful method for quantifying compound binding in live cells.[15] It uses bioluminescence resonance energy transfer (BRET) between an energy donor (NanoLuc® luciferase fused to the HDAC protein) and a fluorescent energy acceptor (a fluorescent tracer that binds to the HDAC active site). A test compound that enters the cell and binds to the HDAC will displace the tracer, leading to a decrease in the BRET signal.

Figure 3: Principle of the NanoBRET Target Engagement Assay.
Measuring Downstream Biomarkers of HDAC Inhibition

The functional consequence of HDAC inhibition is the accumulation of acetylated proteins. Western blotting is the gold-standard method to visualize and quantify this effect.[16]

  • Class I HDACs (1, 2, 3): Inhibition leads to hyperacetylation of core histones. Antibodies against acetylated-Histone H3 (Ac-H3) and acetylated-Histone H4 (Ac-H4) are common markers.

  • HDAC6: The primary cytosolic target of HDAC6 is α-tubulin. Therefore, an increase in acetylated-α-tubulin is a specific biomarker for HDAC6 inhibition.[16]

Protocol 2: Western Blot Analysis of Histone and Tubulin Acetylation

A. Materials and Reagents

  • Cell line of interest (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Test Inhibitor and Vehicle Control (DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-acetyl-Histone H3 (Lys9)

    • Rabbit anti-acetyl-α-Tubulin (Lys40)

    • Mouse anti-Total Histone H3

    • Mouse anti-α-Tubulin

    • Mouse anti-β-Actin (Loading Control)

  • Secondary Antibodies (HRP-conjugated):

    • Anti-rabbit IgG

    • Anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Imaging System (e.g., ChemiDoc)

B. Experimental Procedure

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the novel inhibitor (and/or a time course at a fixed concentration, e.g., 6, 12, 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Lysate Preparation: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cleared lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle rocking.

    • Wash the membrane 3x with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein (e.g., total H3, total tubulin) and a loading control (e.g., β-Actin) to ensure equal protein loading.

C. Data Interpretation A successful HDAC inhibitor will show a dose- and time-dependent increase in the signal for the acetylated protein (e.g., Ac-H3, Ac-Tubulin) with no significant change in the total protein or loading control levels. This provides direct evidence of target inhibition within the cell.

Assessing Cellular Phenotypes

Ultimately, the goal of an HDAC inhibitor in an oncology context is to stop cancer cell growth. Simple phenotypic assays are used to measure this outcome.

  • Cell Viability Assays (MTS/MTT): These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. A decrease in signal indicates cytotoxicity or anti-proliferative effects.[16]

  • Cell Cycle Analysis: HDAC inhibitors are known to cause cell cycle arrest, often at the G1 or G2/M phase.[5] Cells are treated, fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Section 3: Advanced Characterization — Ensuring On-Target Specificity

Expert Insight: A critical question in drug development is whether the observed cellular phenotype (e.g., cell death) is a result of inhibiting the intended target or an unforeseen "off-target".[7] Non-specific inhibitors can lead to unexpected toxicities. Advanced techniques are required to validate that the inhibitor's mechanism of action is indeed "on-target".

Chemoproteomics for Off-Target Identification: This powerful, unbiased approach can identify the full spectrum of proteins that bind to an inhibitor.[17] In a typical experiment, the inhibitor is immobilized on a solid support (e.g., beads) and incubated with a total cell lysate. Proteins that bind to the inhibitor are "pulled down," eluted, and identified by mass spectrometry. By competing the binding with an excess of free inhibitor, one can distinguish specific binders from non-specific ones. This technique has been instrumental in identifying common off-targets of hydroxamate-based HDACi, such as the metallo-beta-lactamase MBLAC2.[7][18]

CRISPR/Cas9 for On-Target Validation: Genetic tools provide the most definitive evidence for on-target activity. By using CRISPR-Cas9 to knock out the gene encoding the putative HDAC target, one can perform a rescue-type experiment. If the inhibitor's effect (e.g., cytotoxicity) is diminished or abolished in the knockout cells compared to wild-type cells, it provides strong evidence that the effect is mediated through that specific HDAC.[7]

G cluster_0 Wild-Type Cells cluster_1 HDAC6 Knockout Cells wt_cell HDAC6 Present wt_inhibitor Add Inhibitor X wt_cell->wt_inhibitor wt_result Result: Cell Death wt_inhibitor->wt_result conclusion Conclusion: Cell death is an ON-TARGET effect mediated by HDAC6 inhibition. wt_result->conclusion ko_cell HDAC6 Absent (via CRISPR) ko_inhibitor Add Inhibitor X ko_cell->ko_inhibitor ko_result Result: Cells Survive ko_inhibitor->ko_result ko_result->conclusion

Figure 4: Logic for using CRISPR to validate on-target effects.

Section 4: In Vivo Evaluation — The Preclinical Frontier

Expert Insight: The final hurdle before a compound can be considered a true drug candidate is demonstrating its activity in a living organism. In vivo studies are essential to understand a compound's pharmacokinetics (PK) and pharmacodynamics (PD) and to test its efficacy in a relevant disease model.[19][20]

  • Pharmacokinetics (PK): This describes what the body does to the drug. Key parameters include absorption, distribution, metabolism, and excretion (ADME). PK studies determine the drug's concentration in the plasma and tissues over time after dosing.

  • Pharmacodynamics (PD): This describes what the drug does to the body. PD studies measure the biological effect of the drug on its target in vivo. For an HDACi, this typically involves measuring the acetylation of H3 or tubulin in tissues (e.g., tumor, blood cells) at different time points post-treatment.[20][21]

The goal is to establish a clear PK/PD relationship: linking a specific drug concentration in the tissue (PK) to a desired level of target modulation (PD). This relationship is crucial for designing an effective dosing schedule for efficacy studies.[19]

G PK Pharmacokinetics (PK) 'What the body does to the drug' - Plasma/Tissue Concentration PD Pharmacodynamics (PD) 'What the drug does to the body' - Target Modulation (e.g., Histone Acetylation) PK->PD drives Efficacy Therapeutic Efficacy - Tumor Growth Inhibition PD->Efficacy leads to

Figure 5: The critical relationship between PK, PD, and efficacy.
Protocol 3: Pharmacodynamic Analysis in a Mouse Tumor Xenograft Model

This protocol outlines a typical PD study to confirm target engagement in vivo.

A. Materials and Methods

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human tumor cells for implantation (e.g., A549, HCT116)

  • Test Inhibitor formulated in a suitable vehicle for animal dosing (e.g., oral gavage, intraperitoneal injection)

  • Surgical and dosing equipment

  • Tissue collection and snap-freezing supplies (liquid nitrogen)

  • Western blot analysis reagents (as in Protocol 2)

B. Experimental Procedure

  • Model Establishment: Implant tumor cells subcutaneously into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, Test Inhibitor at multiple dose levels). A typical group size is 3-4 mice per time point.

  • Dosing: Administer a single dose of the inhibitor or vehicle to the mice according to the study design.

  • Sample Collection: At specified time points after dosing (e.g., 2, 4, 8, 24 hours), euthanize a group of mice.

  • Tissue Harvesting:

    • Collect blood via cardiac puncture for plasma preparation (for PK analysis).

    • Carefully excise the tumors and other relevant tissues (e.g., spleen, liver).

    • Immediately snap-freeze all tissues in liquid nitrogen and store at -80°C.

  • Biomarker Analysis:

    • Process the frozen tumor tissues to prepare protein lysates.

    • Perform Western blot analysis (as described in Protocol 2) to quantify the levels of acetylated-H3 (for Class I inhibitors) or acetylated-α-tubulin (for HDAC6 inhibitors) relative to total protein and loading controls.

  • Data Interpretation: Plot the level of the PD biomarker (e.g., fold-change in acetylation over vehicle) at each time point. A successful compound will show a dose-dependent and time-dependent increase in the biomarker, which should correlate with the measured plasma/tumor concentrations of the drug from PK analysis. This data informs the dose and schedule (e.g., once daily, twice daily) for subsequent long-term efficacy studies.

Conclusion

The evaluation of a novel histone deacetylase inhibitor is a systematic, multi-tiered process that requires a diverse toolkit of biochemical, cellular, and in vivo assays. By progressing logically from in vitro potency to in vivo efficacy, researchers can build a comprehensive data package that clearly defines a compound's mechanism of action, selectivity, and therapeutic potential. Each step provides crucial information, and explaining the causality behind the experimental choices—linking biochemical potency to cellular target engagement, and cellular activity to in vivo pharmacodynamics—is the cornerstone of a successful drug discovery program.

References

  • Weisner, J., Gmaschitz, T., et al. (2022). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Kozicka, Z., Gummuluru, A., et al. (2021). A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. PubMed. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. Retrieved from [Link]

  • Seto, E., & Yoshida, M. (2014). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. NIH. Retrieved from [Link]

  • Wigdal, S. S., Klancke, K., et al. (2014). Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. AACR Publications. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. PubMed - NIH. Retrieved from [Link]

  • Smith, A. E., & Di, V. (2021). Intracellular fluorescence competition assay for inhibitor engagement of histone deacetylase. ScienceDirect. Retrieved from [Link]

  • Porter, N. J., & Christianson, D. W. (2020). Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6. NIH. Retrieved from [Link]

  • Snetwork. (n.d.). Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. NIH. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Semantic Scholar. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • Banks, C. A., & Ranish, J. A. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., et al. (2017). Biochemical profiling of isoform selectivity of histone deacetylase (HDAC) inhibitor hits. ResearchGate. Retrieved from [Link]

  • Prince, H. M., & Johnstone, R. W. (2006). Assays for pharmacodynamic analysis of histone deacetylase inhibitors. PubMed. Retrieved from [Link]

  • Zhang, Y., & MacKenzie, F. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. Retrieved from [Link]

  • Wegener, D., & Sippl, W. (2006). In vitro assays for the determination of histone deacetylase activity. ResearchGate. Retrieved from [Link]

  • Schiedel, M., & Jung, M. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Retrieved from [Link]

  • Vannini, A., & Minucci, S. (2007). Substrate binding to histone deacetylases as shown by the crystal structure of the HDAC8–substrate complex. PMC - PubMed Central. Retrieved from [Link]

  • Lechner, T., & Bantscheff, M. (2020). Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. NIH. Retrieved from [Link]

  • Khan, N., & Atadja, P. (2005). Histone deacetylase inhibitor pharmacodynamic analysis by multiparameter flow cytometry. Annals of Clinical and Laboratory Science. Retrieved from [Link]

  • Villagra, A., & Sotomayor, E. M. (2013). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. Retrieved from [Link]

  • Söderström, M., & Helin, K. (2020). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. PMC. Retrieved from [Link]

  • Yang, X. J. (2014). Histone Deacetylase Activity Assay. PubMed. Retrieved from [Link]

  • Wagner, F. F., & Holson, E. B. (2016). Kinetics and Structural Insights into the Binding of Histone Deacetylase 1 and 2 (HDAC1, 2) Inhibitors. ResearchGate. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]

  • McCool, K., & Fierke, C. A. (2019). HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides. PMC - NIH. Retrieved from [Link]

  • Kelly, R. D. W., & Cowley, S. M. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. PMC - NIH. Retrieved from [Link]

  • Lancelot, J., & Bertrand, P. (2021). Slow-Binding and Covalent HDAC Inhibition: A New Paradigm?. JACS Au. Retrieved from [Link]

  • Perez-Salvia, M., & Esteller, M. (2019). In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma. NIH. Retrieved from [Link]

  • Kim, Y., & Kim, D. (2021). Small-molecule inhibitors of histone deacetylase improve CRISPR-based adenine base editing. Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

  • Solingapuram Sai, K. K., & Sells, S. (2006). In vivo Biological Activity of the Histone Deacetylase Inhibitor LAQ824 Is detectable with 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography. AACR Journals. Retrieved from [Link]

  • Kozicka, Z., & Thomä, N. H. (2021). A comparative study of target engagement assays for HDAC1 inhibitor profiling. PMC - NIH. Retrieved from [Link]

  • Saha, S., & Tomasi, T. B. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Epigenetics of neurodegenerative diseases. Retrieved from [Link]

  • Dickinson, M., & Johnstone, R. W. (2010). Targets and downstream effects of HDAC inhibitors. ResearchGate. Retrieved from [Link]

  • Saha, S., & Tomasi, T. B. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. MDPI. Retrieved from [Link]

  • Hanke, N., & Lehr, T. (2017). A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor vorinostat for pediatric and adult patients and its application for dose specification. PMC - PubMed Central. Retrieved from [Link]

  • Singh, R., & Li, W. (2012). Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors. PMC - NIH. Retrieved from [Link]

  • Lauffer, B., & Wu, J. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. PMC. Retrieved from [Link]

  • Papiewska-Pajak, I., & Boncela, J. (2022). Effect of Treatment with a Combination of Dichloroacetate and Valproic Acid on Adult Glioblastoma Patient-Derived Primary Cells Xenografts on the Chick Embryo Chorioallantoic Membrane. MDPI. Retrieved from [Link]

  • Allison, J. P. (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. Retrieved from [Link]

Sources

Preparation of Piperidine Derivatives as Potential Cholinesterase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The escalating prevalence of neurodegenerative disorders, particularly Alzheimer's disease (AD), has intensified the pursuit of effective therapeutic agents. A cornerstone of symptomatic treatment for AD is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to augment cholinergic neurotransmission.[1][2] The piperidine scaffold has emerged as a privileged structure in the design of potent cholinesterase inhibitors, exemplified by the clinical success of Donepezil.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel piperidine derivatives as potential cholinesterase inhibitors. We will delve into the critical structure-activity relationships (SAR) that govern inhibitory potency and selectivity, present detailed synthetic protocols for the preparation of N-benzylpiperidine analogues, and provide a step-by-step methodology for the widely accepted Ellman's assay to determine inhibitory efficacy.

Introduction: The Piperidine Scaffold in Cholinesterase Inhibitor Design

The cholinergic hypothesis posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive and memory deficits observed in Alzheimer's disease.[5] Cholinesterase inhibitors function by impeding the enzymatic degradation of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic signaling. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a versatile and highly valuable scaffold in medicinal chemistry.[4] Its conformational flexibility and the basicity of the nitrogen atom allow for crucial interactions with the active site of cholinesterases.[6]

The design of piperidine-based cholinesterase inhibitors often leverages key structural motifs to achieve high affinity and selectivity. A common strategy involves the incorporation of an N-benzylpiperidine moiety, which can engage in π-π stacking interactions within the enzyme's active site gorge.[2] Further modifications to the piperidine ring and the benzyl substituent can fine-tune the molecule's properties, including its potency, selectivity for AChE over BChE (or vice versa), and pharmacokinetic profile.[1][7]

Synthetic Strategies for Piperidine-Based Cholinesterase Inhibitors

The synthesis of piperidine derivatives as potential cholinesterase inhibitors can be accomplished through various synthetic routes. A common and effective approach involves the N-alkylation of a piperidine precursor with a suitable benzyl halide or a related electrophile. The following protocol outlines a general procedure for the synthesis of 1-benzyl-4-substituted piperidine derivatives, a class of compounds that has shown significant promise as cholinesterase inhibitors.[6][8]

General Synthetic Protocol: N-Alkylation of 4-Substituted Piperidines

This protocol describes the synthesis of a target N-benzylpiperidine derivative from a commercially available or previously synthesized 4-substituted piperidine and a substituted benzyl bromide.

Materials:

  • 4-substituted piperidine (e.g., 4-aminopiperidine, 4-hydroxypiperidine, piperidine-4-carboxamide)

  • Substituted benzyl bromide (e.g., benzyl bromide, 3-chlorobenzyl bromide, 4-methoxybenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the 4-substituted piperidine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to ensure a homogeneous suspension.

  • Add the substituted benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-benzylpiperidine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[1]

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the secondary amine of the piperidine, making it a more potent nucleophile to attack the electrophilic benzyl bromide.

  • Solvent (Acetonitrile or DMF): These polar aprotic solvents are excellent for SN2 reactions as they can dissolve the reactants and do not interfere with the nucleophilicity of the amine.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

In Vitro Evaluation of Cholinesterase Inhibitory Activity: The Ellman's Assay

The Ellman's assay is a simple, rapid, and widely used colorimetric method to determine the activity of cholinesterases and the inhibitory potency of test compounds.[9][10][11] The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm.[9][10]

Detailed Protocol for the Ellman's Assay

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple compounds at various concentrations.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant source

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test piperidine derivatives

  • Donepezil or Galantamine as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.[9]

  • AChE/BChE Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the well should be optimized to produce a linear reaction rate for at least 10 minutes.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.[10]

  • ATCI/BTCI Substrate Solution (10 mM): Prepare a fresh solution of the substrate in deionized water.[10]

  • Test Compound and Positive Control Solutions: Prepare stock solutions of the test compounds and the positive control (e.g., Donepezil) in DMSO. From these stock solutions, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.[10]

Assay Procedure:

  • Plate Setup: In a 96-well microplate, add the following components in triplicate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE/BChE solution, and 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE/BChE solution, and 20 µL of the test compound working solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.[9]

  • Initiation of Reaction: To each well (except the blank), add 20 µL of 10 mM DTNB solution followed by 20 µL of 10 mM ATCI/BTCI solution. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[9][10]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Correct for background absorbance by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of piperidine derivatives against cholinesterases are highly dependent on their structural features. Key SAR observations from the literature include:

  • N-Benzyl Group: The presence of a benzyl group on the piperidine nitrogen is often crucial for high affinity, as it can interact with the peripheral anionic site (PAS) of AChE through π-π stacking interactions.[2][12]

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact activity. For example, electron-withdrawing groups like halogens or electron-donating groups like methoxy can modulate the electronic properties and steric bulk, influencing binding affinity.[1]

  • Substitution at the 4-Position of the Piperidine Ring: Introducing various functionalities at the 4-position of the piperidine ring can lead to interactions with the catalytic active site (CAS) of the enzyme. Bulky and hydrophobic groups in this position have been shown to enhance activity.[6]

  • Basicity of the Piperidine Nitrogen: The basicity of the piperidine nitrogen is important for the initial interaction with the anionic subsite of the cholinesterase active site.[6]

Data Presentation

The results of the cholinesterase inhibition assays are typically summarized in a table format for easy comparison of the inhibitory potencies of the synthesized compounds.

Table 1: Cholinesterase Inhibitory Activity of Synthesized Piperidine Derivatives

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
1a HH15.2 ± 1.325.8 ± 2.11.7
1b ClH5.1 ± 0.412.5 ± 1.12.5
1c OCH₃H8.9 ± 0.718.3 ± 1.52.1
2a HCONH₂10.5 ± 0.922.1 ± 1.92.1
2b ClCONH₂3.2 ± 0.38.7 ± 0.72.7
Donepezil --0.0237.1308.7

IC₅₀ values are presented as the mean ± standard deviation of three independent experiments.

Visualizations

Diagram 1: General Synthetic Workflow for N-Benzylpiperidine Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Substituted_Piperidine 4-Substituted Piperidine N-Alkylation N-Alkylation (K₂CO₃, Acetonitrile) 4-Substituted_Piperidine->N-Alkylation Substituted_Benzyl_Bromide Substituted Benzyl Bromide Substituted_Benzyl_Bromide->N-Alkylation Filtration Filtration N-Alkylation->Filtration Crude Product Extraction Extraction Filtration->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Target_Compound N-Benzylpiperidine Derivative Column_Chromatography->Target_Compound Purified Product

Caption: Synthetic workflow for N-benzylpiperidine derivatives.

Diagram 2: Mechanism of Cholinesterase Inhibition Assay (Ellman's Method)

G Acetylthiocholine Acetylthiocholine (Substrate) AChE Acetylcholinesterase (Enzyme) Acetylthiocholine->AChE Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate TNB TNB²⁻ (Yellow Anion) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor Piperidine Derivative Inhibitor->AChE Inhibition

Caption: Principle of the Ellman's assay for cholinesterase activity.

Conclusion

The piperidine scaffold remains a highly attractive framework for the development of novel and potent cholinesterase inhibitors. By understanding the key structure-activity relationships and employing robust synthetic and screening methodologies, researchers can efficiently design and evaluate new piperidine derivatives with therapeutic potential for Alzheimer's disease and other neurodegenerative disorders. The protocols and insights provided in this document serve as a valuable resource for guiding these research endeavors.

References

  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • PubMed. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • PubMed. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

  • PubMed. (2017). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (1989). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Retrieved from [Link]

  • PubMed. (n.d.). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Retrieved from [Link]

  • PubMed. (2005). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Retrieved from [Link]

  • PubMed. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Retrieved from [Link]

  • PMC - PubMed Central. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Retrieved from [Link]

  • PubMed. (n.d.). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Retrieved from [Link]

  • PubMed. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Cholinesterase (ChE) Test Using Ellman's Photometric Method. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • PubMed. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Retrieved from [Link]

  • PubMed. (2007). New findings about Ellman's method to determine cholinesterase activity. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable PROTAC linker and pharmaceutical intermediate.[1] Here, we provide in-depth troubleshooting advice and detailed protocols to help you improve your yield and purity.

I. Synthetic Overview & Key Challenges

The most common and practical synthetic route to this compound involves a two-step process starting from 4-Pyridinepropanol. This pathway is often preferred due to the commercial availability of the starting material.

The overall synthetic scheme is as follows:

Synthetic_Workflow cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: N-Cbz Protection 4-Pyridinepropanol 4-Pyridinepropanol 4-(3-hydroxypropyl)piperidine 4-(3-hydroxypropyl)piperidine 4-Pyridinepropanol->4-(3-hydroxypropyl)piperidine H₂, Catalyst (e.g., Rh₂O₃, Rh/C) Solvent (e.g., TFE, H₂O) Intermediate_Piperidine 4-(3-hydroxypropyl)piperidine Final_Product Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate Intermediate_Piperidine->Final_Product Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., DCM, THF)

Caption: General synthetic workflow for this compound.

While this synthesis appears straightforward, achieving high yields and purity can be challenging. The primary difficulties arise from:

  • Controlling the hydrogenation of the pyridine ring without unwanted side reactions.[2][3]

  • Ensuring complete N-Cbz protection of the resulting piperidine.

  • Effective purification of the intermediate and final product.

This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

II. Frequently Asked Questions (FAQs)

Q1: My hydrogenation of 4-Pyridinepropanol is sluggish and gives a low yield of the desired piperidine. What are the likely causes?

A1: A low yield in the hydrogenation step can be attributed to several factors:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate with the metal catalyst, leading to deactivation.[4]

  • Inappropriate Catalyst Choice: Not all hydrogenation catalysts are equally effective for pyridine reduction.

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction rate and efficiency.

For a detailed breakdown of how to address these issues, please refer to the Troubleshooting Guide: Step 1 - Catalytic Hydrogenation .

Q2: I am observing incomplete conversion during the N-Cbz protection step. How can I drive the reaction to completion?

A2: Incomplete N-Cbz protection is a common issue. The primary reasons include:

  • Insufficient Base: An adequate amount of base is crucial to neutralize the HCl generated during the reaction.

  • Poor Reagent Quality: The benzyl chloroformate (Cbz-Cl) may have degraded.

  • Reaction Temperature: This reaction is often performed at low temperatures to minimize side reactions, but this can also slow down the desired reaction.

Refer to the Troubleshooting Guide: Step 2 - N-Cbz Protection for specific recommendations.

Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?

A3: Common impurities include unreacted 4-(3-hydroxypropyl)piperidine, and potentially by-products from the N-Cbz protection step. Purification can typically be achieved through column chromatography. The choice of eluent is critical for good separation. For detailed guidance, see the Experimental Protocols section.

III. Troubleshooting Guide

Step 1: Catalytic Hydrogenation of 4-Pyridinepropanol

The reduction of the pyridine ring is a critical step. Below is a troubleshooting workflow for common issues.

Troubleshooting_Hydrogenation start Low Yield or Incomplete Reaction catalyst_issue Potential Catalyst Issue Check for catalyst poisoning Verify catalyst activity start->catalyst_issue Is the catalyst active? conditions_issue Suboptimal Reaction Conditions Increase H₂ pressure Increase temperature Change solvent start->conditions_issue Are conditions optimized? side_reactions Side Reactions Occurring Check for partial hydrogenation products Look for dimerization start->side_reactions Are unexpected products forming? catalyst_solution Solution:|{ Use a fresh batch of catalyst | Consider a different catalyst (e.g., Rh₂O₃) | Add a small amount of acid (e.g., HCl, Acetic Acid) to form the pyridinium salt and prevent catalyst poisoning } catalyst_issue->catalyst_solution conditions_solution Solution:|{ Systematically vary pressure and temperature | Try solvents like 2,2,2-Trifluoroethanol (TFE) or water } conditions_issue->conditions_solution side_reactions_solution Solution:|{ Modify reaction conditions (milder conditions may reduce side reactions) | Analyze crude mixture by GC-MS or LC-MS to identify by-products } side_reactions->side_reactions_solution

Caption: Troubleshooting workflow for the catalytic hydrogenation of 4-Pyridinepropanol.

Issue Potential Cause Recommended Solution
Incomplete Reaction Catalyst poisoning by the pyridine nitrogen.[4]Add a stoichiometric amount of acid (e.g., HCl or acetic acid) to form the pyridinium salt, which is less likely to poison the catalyst.[5]
Low catalyst activity.Use a fresh batch of catalyst or increase the catalyst loading. Rhodium-based catalysts, such as Rh₂O₃ or Rh/C, are often effective for pyridine hydrogenation under mild conditions.[4]
Low Yield Suboptimal reaction conditions.Increase the hydrogen pressure and/or temperature. Experiment with different solvents; 2,2,2-trifluoroethanol (TFE) has been shown to be effective.[4]
Side reactions such as partial hydrogenation or dimerization.[2][3]Milder reaction conditions may favor the desired product. Analyze the crude reaction mixture to identify byproducts and adjust conditions accordingly.
Step 2: N-Cbz Protection of 4-(3-hydroxypropyl)piperidine

This step is generally reliable, but attention to detail is necessary for high yields.

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient base to neutralize the HCl byproduct.Use at least 2 equivalents of a mild base like sodium bicarbonate or an organic base like triethylamine.
Decomposed Benzyl Chloroformate (Cbz-Cl).Use a fresh bottle of Cbz-Cl. It is sensitive to moisture and should be handled accordingly.
Formation of By-products Reaction with the hydroxyl group.This is less common but can occur. Perform the reaction at low temperatures (0 °C) and add the Cbz-Cl slowly to the reaction mixture.
Difficult Purification The product and starting material have similar polarities.Use a suitable solvent system for column chromatography. A gradient elution from hexane/ethyl acetate to pure ethyl acetate often provides good separation.

IV. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Pyridinepropanol

Materials:

  • 4-Pyridinepropanol[6]

  • Rhodium(III) oxide (Rh₂O₃) or 5% Rhodium on Carbon (Rh/C)

  • 2,2,2-Trifluoroethanol (TFE) or Methanol

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor vessel, dissolve 4-Pyridinepropanol (1.0 eq) in the chosen solvent (TFE or Methanol).

  • Carefully add the catalyst (0.5-1 mol% Rh₂O₃ or 5-10 wt% of 5% Rh/C).[4]

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[4]

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for 16-24 hours.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-hydroxypropyl)piperidine, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: N-Cbz Protection of 4-(3-hydroxypropyl)piperidine

Materials:

  • Crude 4-(3-hydroxypropyl)piperidine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 4-(3-hydroxypropyl)piperidine (1.0 eq) in the chosen solvent (DCM or THF).

  • Add sodium bicarbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Benzyl Chloroformate (1.1-1.2 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. If THF was used, add an organic solvent like ethyl acetate for extraction.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure this compound.

V. Alternative Synthetic Strategies

While the hydrogenation route is common, other methods can be employed to construct the 4-(3-hydroxypropyl)piperidine core.

  • Wittig Reaction: This reaction can be used to form the carbon-carbon double bond of a precursor, which is then reduced. For example, a Wittig reaction between a suitable piperidine-4-carboxaldehyde and a phosphonium ylide can generate a 4-(prop-2-en-1-yl)piperidine derivative, which can then be hydroborated-oxidized to the desired primary alcohol.[7][8][9][10]

  • Grignard Reaction: A Grignard reagent can be added to a suitable piperidine-4-carboxaldehyde or ester to introduce the propyl side chain.[11][12][13]

These methods may offer advantages in specific contexts but generally involve more steps than the direct hydrogenation of 4-Pyridinepropanol.

VI. References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. PubMed. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]

  • Wittig Reaction (continued). University of Calgary. [Link]

  • N-Cbz-(3-hydroxymethyl)piperidine. MySkinRecipes. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Grignard Reagents. Chemistry LibreTexts. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • Method for preparing 4-Boc-aminopiperidine. Google Patents.

  • Production of n-benzyl-4-formylpiperidine. Google Patents.

  • N-Cbz- Piperidine-4-carboxylic acid. Chembk. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

Sources

Technical Support Center: Synthesis of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate synthesis, focusing on the identification, mitigation, and troubleshooting of common byproducts.

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this compound. Our objective is to provide a technical framework built on mechanistic principles to proactively address common challenges and troubleshoot byproduct formation, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

While several pathways exist, the most frequently employed and scalable route involves the reduction of a carbonyl precursor at the C4 position, typically an ester or carboxylic acid. This approach, starting from a readily available Cbz-protected piperidine derivative, offers a straightforward two-step sequence: C-C bond formation followed by reduction. A common precursor is the ethyl or methyl ester of Benzyl 4-(2-carboxyethyl)piperidine-1-carboxylate, which is then reduced using a chemical hydride.

Q2: My post-reaction analysis (LC-MS/NMR) shows a significant peak corresponding to the loss of the Cbz group (M-135). What causes this deprotection?

This is a classic case of unintended hydrogenolysis. The benzyloxycarbonyl (Cbz) group is notoriously sensitive to catalytic hydrogenation (e.g., Pd/C, H₂).[1][2] The benzylic C-O bond is readily cleaved under these conditions, leading to the formation of the unprotected piperidine and toluene. This is especially common if you are attempting to reduce a double bond elsewhere in the molecule using this method.

dot

Cbz_Protected Cbz-Protected Piperidine (Desired Product) Hydrogenation Pd/C, H₂ (Catalytic Hydrogenation) Cbz_Protected->Hydrogenation Unintended Hydrogenolysis Deprotected 4-(3-hydroxypropyl)piperidine (Deprotected Byproduct) Hydrogenation->Deprotected Toluene Toluene Hydrogenation->Toluene

Caption: Unintended Cbz deprotection via catalytic hydrogenation.

Q3: I observe a byproduct that appears to be N-benzyl-4-(3-hydroxypropyl)piperidine. How is this formed?

This byproduct arises from an alternative pathway during catalytic hydrogenolysis of the Cbz group. Under conditions of insufficient hydrogen or with certain catalysts, the reaction can proceed through a pathway where the carbamate is cleaved, but the benzyl group remains attached to the nitrogen, forming a tertiary amine.[2] This highlights the complexity of Cbz removal and is another strong reason to avoid catalytic hydrogenation when the Cbz group needs to remain intact.

Q4: My reduction of the C4-ester precursor is sluggish and incomplete. What are the primary causes and solutions?

Incomplete reduction is a common issue. The primary causes include:

  • Insufficient Reducing Agent: The stoichiometry of reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) must be carefully calculated, often requiring an excess (2-4 equivalents) to ensure the reaction goes to completion.

  • Reagent Inactivity: Hydride reagents can degrade upon exposure to moisture. Using freshly opened or properly stored reagents is critical.

  • Low Temperature: While initial addition is often done at 0°C for safety, allowing the reaction to slowly warm to room temperature and stir for several hours (or gentle heating) is often necessary for full conversion.

Q5: After aqueous workup, I've noticed a new impurity that appears to be an alkene. What is the likely cause?

The formation of an alkene byproduct, such as Benzyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate, is typically the result of dehydration of the primary alcohol. This can occur under acidic conditions. If your reaction workup involves a strong acid quench or if you perform silica gel chromatography with un-neutralized silica, the acidic environment can promote the elimination of water from your product's hydroxyl group.

Troubleshooting Guide: Common Byproducts & Solutions

This section provides a systematic approach to identifying and mitigating common byproducts encountered during the synthesis of this compound, focusing on the prevalent route of ester reduction.

dot

cluster_0 Synthetic Pathway cluster_1 Byproduct Formation Start Benzyl 4-(2-ethoxycarbonylethyl) piperidine-1-carboxylate Reaction Reduction (e.g., LiAlH₄, THF) Start->Reaction Product Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate Reaction->Product Byproduct1 Incomplete Reduction (Aldehyde/Ester) Reaction->Byproduct1 Insufficient Reagent/Time Byproduct3 Dehydration (Alkene) Product->Byproduct3 Acidic Workup/ Chromatography Byproduct2 Cbz Deprotection (via Hydrogenolysis)

Caption: Overview of the primary synthesis and common byproduct pathways.

Problem 1: Incomplete Reduction
  • Observed Byproduct: Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate (aldehyde) or unreacted starting ester.

  • Analytical Signature:

    • Aldehyde: A characteristic singlet in ¹H NMR around 9.7 ppm. Mass spectrum shows a mass 2 units lower than the final product.

    • Ester: Persistence of the ethyl/methyl ester signals in ¹H NMR (e.g., quartet around 4.1 ppm and triplet around 1.2 ppm for an ethyl ester).

  • Underlying Cause: As discussed in the FAQ, this is typically due to insufficient hydride reagent, poor reagent quality, or inadequate reaction time/temperature.

  • Proposed Solutions:

    • Reagent Stoichiometry: Increase the molar equivalents of the reducing agent (e.g., from 2.0 to 3.0 eq. of LiAlH₄).

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. If the starting material spot persists after 2-3 hours, consider gentle heating (e.g., to 40°C) to drive the reaction to completion.

    • Reverse Addition: For large-scale reactions, adding the ester solution to the hydride slurry (reverse addition) can sometimes improve consistency.

Problem 2: N-Cbz Group Cleavage
  • Observed Byproduct: 4-(3-hydroxypropyl)piperidine.

  • Analytical Signature: Absence of benzyl and carbamate signals in ¹H NMR. A significantly lower mass in MS. The product will now be highly water-soluble.

  • Underlying Cause: This byproduct is almost exclusively formed when catalytic hydrogenation is used in a synthetic step where the Cbz group should be retained. The Cbz group is designed to be removed by hydrogenolysis.[3][4]

  • Proposed Solutions:

    • Choice of Reductant: For the reduction of an ester or carboxylic acid, exclusively use chemical hydrides like LiAlH₄, NaBH₄ (with additives), or borane complexes (BH₃•THF). These reagents are chemoselective and will not cleave the Cbz group.[5]

    • Orthogonal Strategy: If a reduction via hydrogenation is required for another part of the molecule (e.g., an alkene), consider using a different amine protecting group that is stable to these conditions, such as a Boc (tert-butyloxycarbonyl) group.

Problem 3: Dehydration to Alkene
  • Observed Byproduct: Benzyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate or isomers.

  • Analytical Signature: Appearance of signals in the olefinic region of the ¹H NMR spectrum (typically 5.0-6.0 ppm).

  • Underlying Cause: The primary alcohol is susceptible to acid-catalyzed elimination. This can be triggered by an overly acidic workup (e.g., quenching LiAlH₄ with strong acid instead of the Fieser method) or during purification.

  • Proposed Solutions:

    • Neutral Workup: Quench LiAlH₄ reactions carefully using the Fieser workup method: sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This produces a granular precipitate of aluminum salts that can be filtered off, maintaining a neutral pH.

    • Purification Strategy: If column chromatography is necessary, use silica gel that has been pre-treated (slurried) with a small amount of a neutral base like triethylamine (~1% v/v in the eluent) to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina.

Quantitative Data Summary

The following table outlines the expected molecular weights of the target compound and its most common byproducts, which is crucial for interpreting mass spectrometry data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Difference from Product
Target Product C₁₈H₂₇NO₃305.410
Incomplete Reduction Byproduct (Aldehyde)C₁₈H₂₅NO₃303.39-2.02
Unreacted Starting Material (Ethyl Ester)C₂₀H₂₉NO₄347.45+42.04
Deprotected ByproductC₈H₁₇NO143.23-162.18
Dehydration Byproduct (Alkene)C₁₈H₂₅NO₂287.39-18.02 (Loss of H₂O)

Experimental Protocol: Reduction of Ester Precursor

This protocol describes a reliable method for the reduction of Benzyl 4-(2-ethoxycarbonylethyl)piperidine-1-carboxylate to the target alcohol.

Materials:

  • Benzyl 4-(2-ethoxycarbonylethyl)piperidine-1-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% w/v aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (2.5 eq) in anhydrous THF (approx. 0.2 M relative to the hydride).

  • Cooling: Cool the hydride suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the starting ester (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (stain with potassium permanganate).

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add H₂O dropwise (X mL, where X is the mass of LiAlH₄ in grams). Vigorous gas evolution will occur.

    • Add 15% aqueous NaOH dropwise (X mL).

    • Add H₂O dropwise again (3X mL).

  • Filtration & Extraction:

    • Stir the resulting grey/white slurry at room temperature for 1 hour until a fine, granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient eluent system (e.g., 20% to 50% EtOAc in hexanes).

References

  • Sureshbabu, V. V., et al. (2007). A convenient method for the N-Cbz protection of secondary amides. Tetrahedron Letters, 48(40), 7180-7182.
  • Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

  • Scattolin, T., et al. (2022). Cbz, Alloc, and Methyl Carbamate Deprotection Using 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]

  • Kuttan, A., et al. (2011). A novel and efficient method to synthesize N-benzyl-4-formyl-piperidine. ResearchGate. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. masterorganicchemistry.com. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Piperidine and its derivatives are cornerstone structural motifs in a vast array of pharmaceuticals and agrochemicals, making their efficient and reliable synthesis a critical endeavor.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative has a yellow tint. What is the cause, and how can I remove it?

A yellow discoloration in piperidine is typically due to the formation of oxidation products.[4][5] While this may not impact all downstream applications, high-purity is often essential. The most effective method for removing these colored impurities is distillation.[4] To prevent future discoloration, it is recommended to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4]

Q2: I am struggling to separate my piperidine product from a pyridine impurity using distillation. Why is this so challenging?

Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[4] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[4] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[4][6]

Q3: My solution of a piperidine derivative in DMF crystallized upon storage. What happened?

This is a common issue with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[4] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]

Q4: Do I need to protect the piperidine nitrogen during synthesis?

It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen, such as Lawesson's reagent.[4] This prevents side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.[4]

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a common and direct route to piperidines. However, the aromatic stability of the pyridine ring and potential for catalyst poisoning present significant challenges.[7][8]

Problem: Low or no conversion of the starting pyridine.

  • Cause 1: Catalyst Poisoning. The piperidine product itself, or other nitrogen-containing compounds in the reaction mixture, can act as a poison by strongly adsorbing to the active sites of the catalyst, preventing the pyridine from binding and reacting.[9] Precious metal catalysts like Palladium (Pd/C), Platinum (PtO₂), and Rhodium (Rh/C) are particularly susceptible.[9]

  • Solution 1: Use an Acidic Additive. Performing the hydrogenation under acidic conditions (e.g., in acetic acid or with the addition of HCl) protonates the nitrogen atoms, reducing their ability to coordinate to the metal catalyst.[2]

  • Solution 2: Increase Catalyst Loading. While not always ideal, a higher catalyst loading can sometimes compensate for partial deactivation.

  • Solution 3: Consider Alternative Catalysts. Iridium-based catalysts have shown promise in overcoming catalyst poisoning issues in pyridine hydrogenation through an ionic hydrogenation mechanism.[7]

Problem: Incomplete reaction, stalling before full conversion.

  • Cause: Product Inhibition. As the concentration of the piperidine product increases, it can competitively inhibit the catalyst, slowing down and eventually stopping the reaction.[9]

  • Solution: Incremental Product Removal. In some setups, it may be possible to remove the product as it forms, although this is often not practical on a lab scale. A more common approach is to optimize the reaction conditions (temperature, pressure, solvent) to favor complete conversion in a reasonable timeframe.

Problem: Formation of unexpected byproducts.

  • Cause: Over-reduction or Ring Opening. Harsh reaction conditions (high temperature and pressure) can sometimes lead to the formation of undesired byproducts through over-reduction or even ring-opening of the piperidine.

  • Solution: Milder Reaction Conditions. Optimize the reaction by using lower temperatures and pressures. The choice of catalyst can also influence selectivity.[4]

N-Alkylation of Piperidines

Direct N-alkylation with alkyl halides is a fundamental transformation, but it is not without its challenges, particularly the potential for over-alkylation.

Problem: Formation of a quaternary ammonium salt byproduct.

  • Cause: Over-alkylation. The desired N-alkylpiperidine product can react further with the alkylating agent to form a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period.[10][11]

  • Solution 1: Slow Addition of the Alkylating Agent. Adding the alkyl halide slowly to a solution of the piperidine helps to maintain a low concentration of the alkylating agent, minimizing the chance of a second alkylation.[10]

  • Solution 2: Use of a Bulky Base. Employing a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective.[10]

  • Solution 3: Reductive Amination. As a milder and often more selective alternative, reductive amination of the piperidine with an aldehyde or ketone can be employed. This method avoids the issue of over-alkylation.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for the intermediate iminium ion.[11]

Problem: Low yield of the N-alkylated product.

  • Cause 1: Poor Solubility of Reagents. In some cases, the starting materials or the base may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.[12]

  • Solution 1: Solvent Screening. Experiment with different solvents to find one that provides good solubility for all reaction components. Common solvents for N-alkylation include acetonitrile (ACN), dimethylformamide (DMF), and acetone.[10][12]

  • Cause 2: Inactive Alkylating Agent. The alkyl halide may be unreactive or prone to elimination side reactions.

  • Solution 2: Use a More Reactive Alkylating Agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Alternatively, using an alkyl triflate or tosylate can increase reactivity. The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction with less reactive alkyl chlorides or bromides through in situ formation of the more reactive alkyl iodide.[12]

Multicomponent Reactions (MCRs) for Piperidine Synthesis

MCRs are highly efficient for constructing complex piperidine scaffolds in a single step.[13] However, controlling stereoselectivity and minimizing side reactions can be challenging.

Problem: Poor Diastereoselectivity.

  • Cause: Reaction Pathway. The reaction may be proceeding through a stepwise pathway rather than a concerted cycloaddition, leading to a mixture of diastereomers.[4]

  • Solution 1: Catalyst Selection. The choice of catalyst can significantly influence the stereochemical outcome. For example, some Lewis acids can promote a concerted [4+2] cycloaddition.[4]

  • Solution 2: Temperature Control. Lowering the reaction temperature can often improve diastereoselectivity by favoring the thermodynamically more stable transition state.[13]

  • Solution 3: Solvent Effects. The polarity and nature of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome.[13]

Problem: Formation of Side Products.

  • Cause: Polymerization or Decomposition. Side reactions such as polymerization of starting materials or decomposition of intermediates can occur, especially at higher temperatures.[4]

  • Solution 1: Optimize Reaction Temperature. Lowering the reaction temperature can help to minimize the formation of side products.[4]

  • Solution 2: Monitor Reaction Time. Closely monitor the reaction progress to avoid prolonged reaction times that could lead to the decomposition of the desired product.[4]

Data and Protocols

Table 1: Common Conditions for N-Alkylation of Piperidine
Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Alkyl BromideK₂CO₃DMFRoom Temp - 7060-90[10]
Alkyl IodideDIPEAAcetonitrileRoom Temp70-95[10]
Alkyl HalideNaHDMF0 - Room Temp50-85[10]
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
  • To a solution of piperidine (1.0 eq.) in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 eq.).

  • Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting piperidine is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude N-alkylpiperidine.

  • Purify the product by column chromatography or distillation as needed.

Adapted from references[10][11].

Protocol 2: General Procedure for N-Alkylation via Reductive Amination
  • To a solution of the piperidine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Adapted from reference[11].

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in N-Alkylation

G Troubleshooting Low Yield in N-Alkylation start Low Yield in N-Alkylation check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions over_alkylation Over-alkylation (Quaternary Salt)? check_conditions->over_alkylation incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction over_alkylation->incomplete_reaction No slow_addition Slowly add alkyl halide over_alkylation->slow_addition Yes reductive_amination Consider Reductive Amination over_alkylation->reductive_amination Yes increase_reactivity Increase Reactivity incomplete_reaction->increase_reactivity Yes optimize_solvent Optimize Solvent incomplete_reaction->optimize_solvent Yes increase_temp Increase Temperature incomplete_reaction->increase_temp Yes end Improved Yield slow_addition->end reductive_amination->end more_reactive_halide Use more reactive halide (I > Br > Cl) increase_reactivity->more_reactive_halide add_ki Add catalytic KI increase_reactivity->add_ki optimize_solvent->end increase_temp->end more_reactive_halide->end add_ki->end

Caption: Decision tree for troubleshooting low yields in N-alkylation reactions.

Diagram 2: Competing Pathways in Catalytic Hydrogenation of Pyridine

G Catalytic Hydrogenation of Pyridine: Key Pathways Pyridine Pyridine Desired_Pathway Desired Hydrogenation Pyridine->Desired_Pathway Acid Acidic Conditions (e.g., H+) Pyridine->Acid Catalyst Catalyst (e.g., Pd/C, PtO2) Catalyst->Desired_Pathway Poisoning_Pathway Catalyst Poisoning Catalyst->Poisoning_Pathway Piperidine Piperidine Desired_Pathway->Piperidine Piperidine->Poisoning_Pathway Piperidine->Acid Deactivated_Catalyst Deactivated Catalyst Poisoning_Pathway->Deactivated_Catalyst Protonated_Pyridine Protonated Pyridine Acid->Protonated_Pyridine Protonated_Piperidine Protonated Piperidine Acid->Protonated_Piperidine Protonated_Pyridine->Desired_Pathway Favored Protonated_Piperidine->Poisoning_Pathway Inhibited

Caption: Pathways in pyridine hydrogenation, highlighting the role of acid.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Hall, D. G., et al. (2007). Optimization of Three- and Four-Component Reactions for Polysubstituted Piperidines: Application to the Synthesis and Preliminary Biological Screening of a Prototype Library. ACS Publications.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis.
  • Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF.
  • PMC - NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?
  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....
  • Sciencemadness Discussion Board. (2008, February 22). Preparation of piperidine from pyridine?.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. YouTube.
  • SpringerLink. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
  • Reddit. (2021, August 15). Preparation of Piperidine?.
  • pubs.rsc.org. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • Google Patents. (n.d.). GB745400A - Catalytic dehydrogenation of piperidine.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
  • acs.org. (n.d.). N alkylation at sp 3 Carbon Reagent Guide.

Sources

optimization of reaction conditions for N-benzyl-4-piperidine carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Benzyl-4-piperidine Carboxaldehyde

Welcome to the technical support center for the synthesis of N-benzyl-4-piperidine carboxaldehyde. This critical pharmaceutical intermediate, notably used in the production of Donepezil for Alzheimer's disease, requires precise reaction control to achieve high yield and purity[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, which primarily involves the oxidation of (N-benzyl-4-piperidinyl)methanol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by probable cause and followed by actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

A low yield of the target aldehyde is the most frequent challenge. This can often be traced back to the choice of oxidant, reaction conditions, or degradation of the starting material or product.

Potential Causes & Recommended Solutions

  • Cause A: Inefficient or Overly Harsh Oxidant.

    • Explanation: Strong oxidants can lead to over-oxidation, converting the desired aldehyde into the corresponding carboxylic acid. Conversely, an inefficient oxidant will result in a low conversion rate. The Swern oxidation, for example, uses oxalyl chloride and DMSO and is highly effective but requires stringent anhydrous and low-temperature (-78 °C) conditions to prevent side reactions[2][3][4]. Harsh, chromium-based reagents should be avoided due to toxicity and potential for over-oxidation[4].

    • Solution: Employ a mild and selective oxidizing agent. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral pH at room temperature, offers short reaction times, high chemoselectivity, and simplifies workup[5][6]. Another effective method is a TEMPO-catalyzed oxidation, which is suitable for industrial scale-up and provides high product purity[7].

  • Cause B: Moisture in the Reaction.

    • Explanation: Many oxidizing agents, particularly those used in Swern-type oxidations and DMP, are sensitive to moisture. Water can quench the active oxidant, leading to incomplete reactions. For DMP, partial hydrolysis can sometimes accelerate the reaction, but excess water is detrimental[8][9].

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause C: Incorrect Stoichiometry.

    • Explanation: An insufficient amount of the oxidizing agent will naturally lead to an incomplete reaction.

    • Solution: Use a slight excess of the oxidizing agent. For DMP oxidations, 1.2 to 1.5 equivalents relative to the alcohol is a common and effective range[5].

Issue 2: Incomplete Reaction (Starting Material Remains)

Observing a significant amount of the starting alcohol, (N-benzyl-4-piperidinyl)methanol, in your final product analysis (e.g., TLC, NMR) indicates an incomplete conversion.

Potential Causes & Recommended Solutions

  • Cause A: Insufficient Reaction Time or Temperature.

    • Explanation: While many modern oxidations are rapid, complex substrates or suboptimal temperatures can slow the reaction rate. Swern oxidations must be carefully warmed from -78 °C to room temperature; warming too quickly can cause side reactions, while insufficient warming may leave the reaction incomplete[3][10].

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). A common mobile phase for this system is a mixture of dichloromethane and methanol (e.g., 95:5). The reaction should only be quenched after the starting alcohol spot has completely disappeared. If the reaction stalls at room temperature, gentle heating may be considered, but only with stable oxidants and with caution against product degradation.

  • Cause B: Poor Reagent Quality.

    • Explanation: The purity of the oxidizing agent is critical. Dess-Martin Periodinane, for instance, can degrade over time if not stored properly, leading to reduced activity[11].

    • Solution: Use reagents from a reliable supplier. The purity of DMP can be assayed by NMR or a test oxidation of a simple alcohol like benzyl alcohol[11]. If in doubt, use a freshly opened bottle or a newly prepared batch of the reagent.

Issue 3: Presence of Significant Impurities in the Final Product

Even with a complete reaction, impurities can complicate purification and affect the final product quality, which should typically be ≥98.0% by GC for pharmaceutical applications[1].

Potential Causes & Recommended Solutions

  • Cause A: Over-oxidation to Carboxylic Acid.

    • Explanation: This occurs when using non-selective or overly aggressive oxidizing agents, or when reaction conditions are not carefully controlled (e.g., allowing a Swern oxidation to warm for too long in the presence of the active species).

    • Solution: As mentioned, use mild oxidants like DMP or TEMPO[6][7]. The Swern oxidation is designed to stop at the aldehyde stage because it does not involve aqueous workups that can facilitate over-oxidation[10][12].

  • Cause B: Side Products from the Oxidant.

    • Explanation: The workup procedure is crucial for removing byproducts. In a Swern oxidation, the malodorous dimethyl sulfide is a key byproduct[12][13]. For DMP, the byproduct is an iodinane species[9].

    • Solution: Follow a specific workup protocol designed for your chosen oxidant. For DMP, quenching the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate effectively removes the iodine-based byproducts[5]. For Swern, a careful aqueous wash sequence is typically employed[3].

  • Cause C: Aldehyde Instability.

    • Explanation: Aldehydes can be sensitive, particularly to air (auto-oxidation) or during purification on silica gel, which can be slightly acidic.

    • Solution: After workup, concentrate the product under reduced pressure at a low temperature. If column chromatography is necessary, consider using a deactivated silica gel (e.g., by pre-treating with a solvent mixture containing a small amount of triethylamine) to prevent degradation on the column. Alternatively, vacuum distillation can be an effective purification method for this compound[14].

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is best for synthesizing N-benzyl-4-piperidine carboxaldehyde?

There is no single "best" method, as the choice depends on scale, available equipment, and safety considerations. Here is a comparison of common methods:

Oxidation MethodReagentsTemp.Typical YieldProsCons
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine-78 °C to RT~96%[2][3]High yield, avoids over-oxidation, compatible with many functional groups[10].Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to temperature spikes[4].
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp.HighMild conditions, short reaction times, simple workup, high chemoselectivity[6][9].Reagent is expensive and potentially explosive under certain conditions[6][8].
TEMPO-Catalyzed TEMPO, NaIO₄, NaBr20-25 °C~84%[7]Uses a catalytic amount of TEMPO, suitable for industrial scale, mild conditions[7].May require careful optimization of the catalytic cycle.

Q2: How should I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase: A starting point is a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to see the aromatic rings. Staining with potassium permanganate can also be effective, as it will react with the alcohol (starting material) and aldehyde (product). The product aldehyde should have a higher Rf value (run further up the plate) than the starting alcohol.

Q3: My final product is a colorless to yellow oil. Is this normal?

Yes, N-benzyl-4-piperidine carboxaldehyde is typically described as a colorless to yellow liquid or oil[1]. The color can depend on purity. If the product is significantly dark, it may indicate impurities from degradation.

Q4: What are the best practices for storing the final product?

The compound should be stored in a cool, well-ventilated area to maintain its stability and prevent degradation[1]. Storing under an inert atmosphere (Nitrogen or Argon) can further prevent air oxidation.

Visualized Workflows and Mechanisms

General Oxidation Mechanism

This diagram illustrates the fundamental transformation from a primary alcohol to an aldehyde, which is the core of this synthesis.

G cluster_reactants Reactants cluster_products Products Start_Alc (N-benzyl-4-piperidinyl)methanol (Primary Alcohol) Product_Ald N-benzyl-4-piperidine carboxaldehyde Start_Alc->Product_Ald Oxidation (-2H, -2e⁻) Oxidant Oxidizing Agent (e.g., DMP, Swern Reagent) Byproduct Reduced Oxidant + H₂O Oxidant->Byproduct Reduction

Caption: Generalized oxidation of the starting alcohol to the target aldehyde.

Troubleshooting Decision Workflow

Use this flowchart to diagnose and resolve common synthesis problems systematically.

G Start Start Synthesis CheckYield Reaction Complete. Is Yield > 85%? Start->CheckYield Problem Low Yield or Incomplete Reaction CheckYield->Problem No Success Purify Product CheckYield->Success Yes TLC Analyze Crude by TLC. Is Starting Material Present? Problem->TLC Incomplete Incomplete Reaction TLC->Incomplete Yes Degradation Product/Reagent Degradation TLC->Degradation No Solve_Incomplete Solution: - Increase reaction time - Check oxidant stoichiometry (use 1.2-1.5 eq) - Verify reagent quality Incomplete->Solve_Incomplete Solve_Degradation Solution: - Use milder oxidant (DMP) - Ensure anhydrous conditions - Check reaction temperature Degradation->Solve_Degradation

Caption: A decision tree for troubleshooting low-yield synthesis outcomes.

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol provides a reliable method for the synthesis of N-benzyl-4-piperidine carboxaldehyde on a laboratory scale.

Materials:

  • (N-benzyl-4-piperidinyl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)[5]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen).

  • Dissolve (N-benzyl-4-piperidinyl)methanol in anhydrous DCM (to make a ~0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours[5].

  • Monitor the reaction by TLC until the starting alcohol is fully consumed.

  • Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 15-20 minutes until the layers become clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-4-piperidine carboxaldehyde, which can be purified further if necessary.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis . Apisourcing. [Link]

  • The dess-martin periodinane . Organic Syntheses. [Link]

  • Dess–Martin periodinane . Wikipedia. [Link]

  • Synthesis of 1-benzylpiperidine-4-carboxaldehyde . PrepChem.com. [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil . Asian Journal of Chemistry. [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 . PubMed. [Link]

  • Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine . ResearchGate. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol . Organic-Chemistry.org. [Link]

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP . Organic Chemistry Portal. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones . Master Organic Chemistry. [Link]

  • Dess-Martin Oxidation . Organic Chemistry Portal. [Link]

  • Deprotection of N-benzyl piperidine compound . Sciencemadness.org. [Link]

  • Swern Oxidation Mechanism . Chemistry Steps. [Link]

  • Swern Oxidation | Named Reactions | Organic Chemistry Lessons . YouTube. [Link]

  • Swern Oxidation . Organic Chemistry Portal. [Link]

  • Swern Oxidation - Organic Chemistry, Reaction Mechanism . YouTube. [Link]

Sources

Technical Support Center: Synthesis of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important pharmaceutical intermediate. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to enhance your experimental success.

Introduction

1-Benzyl-4-anilinopiperidine-4-carboxylic acid is a key precursor in the synthesis of several potent opioid analgesics, including remifentanil and carfentanil.[1][2] Its synthesis, while conceptually straightforward, is often plagued by challenges that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting these issues, grounded in fundamental chemical principles and practical laboratory experience.

Two primary synthetic routes are commonly employed: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways converge on the formation of a crucial α-aminonitrile or a spirohydantoin intermediate, respectively, followed by hydrolysis to the final carboxylic acid. This guide will address challenges encountered in both routes.

Synthetic Overview: Common Pathways

Synthetic_Pathways cluster_0 Starting Material cluster_1 Strecker Synthesis cluster_2 Bucherer-Bergs Synthesis 1-benzyl-4-piperidone 1-benzyl-4-piperidone α-aminonitrile α-aminonitrile 1-benzyl-4-piperidone->α-aminonitrile  Aniline, KCN/HCN Spirohydantoin Spirohydantoin 1-benzyl-4-piperidone->Spirohydantoin  KCN, (NH₄)₂CO₃ Amide_Intermediate_S Amide_Intermediate_S α-aminonitrile->Amide_Intermediate_S  H₂SO₄ Final_Product_S 1-benzyl-4-anilinopiperidine- 4-carboxylic acid Amide_Intermediate_S->Final_Product_S  HCl, Δ Final_Product_B 1-benzyl-4-anilinopiperidine- 4-carboxylic acid Spirohydantoin->Final_Product_B  Alkaline Hydrolysis (e.g., Ba(OH)₂)

Caption: Overview of Strecker and Bucherer-Bergs pathways.

Troubleshooting Guides & FAQs

Part 1: The Strecker Synthesis Pathway

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[3] In the context of our target molecule, it involves the reaction of 1-benzyl-4-piperidone with aniline and a cyanide source to form an α-aminonitrile, which is then hydrolyzed.[2][4]

FAQ 1: Low Yield of the α-Aminonitrile Intermediate (1-benzyl-4-cyano-4-anilinopiperidine)

Question: My Strecker reaction is resulting in a low yield of the desired α-aminonitrile. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial Strecker condensation are a frequent challenge. The root causes often lie in reaction equilibrium, reagent stability, and side reactions.

Causality and Troubleshooting:

  • Imine Formation Equilibrium: The reaction begins with the formation of an imine between 1-benzyl-4-piperidone and aniline.[5] This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.

    • Solution: While the reaction is often run in aqueous or alcoholic media, ensure your starting materials are as dry as possible. Some protocols suggest the use of a dehydrating agent, but this must be compatible with the other reagents. A more practical approach is to use a solvent system that can azeotropically remove water, though this is less common for this specific reaction.

  • Cyanide Source and Addition: The choice and handling of the cyanide source are critical. Hydrogen cyanide (HCN) is highly effective but extremely hazardous.[6] Potassium or sodium cyanide (KCN/NaCN) are more common but require careful pH control to generate HCN in situ.

    • Solution: A common protocol involves the slow, controlled addition of an acid (e.g., glacial acetic acid) to a mixture of the piperidone, aniline, and KCN at low temperatures (0-5 °C).[1][7] This maintains a sufficient concentration of HCN while minimizing its polymerization and loss through volatilization.

  • Side Reactions: A potential side reaction is the formation of the cyanohydrin of 1-benzyl-4-piperidone, which can compete with imine formation.

    • Solution: Ensuring the aniline is present in a slight excess and that the imine has had sufficient time to form before the majority of the cyanide is introduced can favor the desired pathway. Some procedures add the aniline and piperidone first, stir for a period, and then introduce the cyanide source.[1]

Experimental Protocol: Optimized α-Aminonitrile Formation

  • In a well-ventilated fume hood, combine 1-benzyl-4-piperidone (1.0 eq) and aniline (1.05 eq) in methanol.

  • Cool the mixture to 0-5 °C in an ice bath with stirring.

  • In a separate vessel, dissolve KCN (1.05 eq) in a minimal amount of water.

  • Slowly add the KCN solution to the reaction mixture, maintaining the temperature below 10 °C.

  • After the KCN addition, slowly add glacial acetic acid (1.0-3.5 eq) dropwise over 1-2 hours.[1]

  • Allow the reaction to stir at low temperature for an additional 2-3 hours, then warm to room temperature and stir overnight.

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

FAQ 2: Incomplete or Stalled Hydrolysis of the Nitrile/Amide

Question: The hydrolysis of my α-aminonitrile or the intermediate amide to the final carboxylic acid is very slow or incomplete. How can I drive this reaction to completion?

Answer:

The hydrolysis of the sterically hindered tertiary nitrile is a notoriously difficult step. It typically proceeds in two stages: nitrile to amide, and then amide to carboxylic acid.[8][9] Both steps require harsh conditions, and incomplete reaction is common.

Causality and Troubleshooting:

  • Reaction Conditions: Standard hydrolysis conditions (e.g., refluxing in concentrated HCl or H₂SO₄) are necessary.[10][11] The duration of this step can be extensive, often requiring 24-48 hours or even longer.[7]

    • Solution 1 (Strong Acid): The use of concentrated sulfuric acid (70-90%) at a moderately elevated temperature (e.g., 50 °C) can first convert the nitrile to the amide.[7] Subsequently, refluxing this amide in concentrated hydrochloric acid is a common method to achieve the final carboxylic acid.[7][12] Be aware that prolonged heating in strong acid can lead to decomposition.

    • Solution 2 (Microwave Irradiation): Microwave-assisted synthesis can sometimes accelerate this sluggish step. However, careful optimization of temperature and pressure is required to prevent decomposition.

  • Monitoring the Reaction: It is crucial to monitor the reaction's progress.

    • Solution: Periodically take small aliquots from the reaction mixture, quench them carefully, and analyze by TLC or LC-MS to check for the disappearance of the starting material and the formation of the product. This will prevent premature work-up of an incomplete reaction.

Table 1: Comparison of Hydrolysis Conditions

MethodReagentsTemperatureTypical TimeProsCons
Two-Step Acid1. 70-90% H₂SO₄2. Conc. HCl1. 20-50 °C2. Reflux1. 50-90 h2. 10-20 hStepwise controlVery long reaction times, harsh conditions
One-Step AcidConc. HClReflux24-48+ hSimpler setupCan be incomplete, potential for side reactions
AlkalineKOH in ethylene glycol~190 °CVariableEffective for some substratesCan cause N-de-acylation in related structures[2]
Part 2: The Bucherer-Bergs Synthesis Pathway

The Bucherer-Bergs reaction is a multicomponent reaction that produces 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate.[13][14] These spirohydantoins can then be hydrolyzed to the desired α-amino acid.

FAQ 3: Low Yield of the Spirohydantoin Intermediate

Question: I am attempting the Bucherer-Bergs reaction with 1-benzyl-4-piperidone, but the yield of the spirohydantoin is poor. What can I do?

Answer:

The efficiency of the Bucherer-Bergs reaction is highly dependent on the reaction conditions and the reactivity of the ketone.[15]

Causality and Troubleshooting:

  • Reaction Conditions: This reaction is typically performed in a sealed vessel at elevated temperatures (e.g., 60-120 °C) to maintain a sufficient concentration of ammonia and carbon dioxide from the decomposition of ammonium carbonate.[16][17]

    • Solution: Ensure you are using a pressure-rated vessel. The reaction is often run in a mixture of ethanol and water, which helps to solubilize both the organic ketone and the inorganic salts.[15]

  • Reagent Stoichiometry: The molar ratios of the reactants are important.

    • Solution: A common starting point is a 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃.[13] An excess of cyanide and ammonium carbonate is often used to drive the reaction forward.

  • Side Reactions: As with the Strecker synthesis, cyanohydrin formation can be a competing pathway. However, under the basic conditions of the Bucherer-Bergs reaction, the equilibrium generally favors the desired pathway.

Troubleshooting_Bucherer_Bergs Low_Yield Low Spirohydantoin Yield Problem1 Inadequate Temperature/Pressure Low_Yield->Problem1 Problem2 Incorrect Stoichiometry Low_Yield->Problem2 Problem3 Poor Solubility Low_Yield->Problem3 Solution1 Use a sealed reaction vessel. Increase temperature to 60-120 °C. Problem1->Solution1 Solution2 Use excess KCN and (NH₄)₂CO₃ (e.g., 1:2:2 ratio of ketone:cyanide:carbonate). Problem2->Solution2 Solution3 Use a co-solvent system like ethanol/water. Problem3->Solution3

Caption: Troubleshooting low yields in the Bucherer-Bergs reaction.

Part 3: Purification and Isolation
FAQ 4: Difficulty in Isolating the Final Product

Question: After hydrolysis, I am struggling to isolate a pure sample of 1-benzyl-4-anilinopiperidine-4-carboxylic acid. It seems to be soluble in both acidic and basic aqueous solutions.

Answer:

This is a classic challenge associated with the purification of amino acids. The target molecule is zwitterionic, meaning it contains both a basic amino group (the piperidine and aniline nitrogens) and an acidic carboxylic acid group.

Causality and Troubleshooting:

  • Zwitterionic Nature: At its isoelectric point (pI), a zwitterionic molecule has a net neutral charge and typically exhibits its lowest aqueous solubility.[18][19] At pH values below the pI, the molecule will be protonated and carry a net positive charge, increasing its solubility in water. At pH values above the pI, it will be deprotonated to a net negative charge, also increasing its solubility.

  • Isolation by Isoelectric Precipitation: The most effective method for isolation is to carefully adjust the pH of the aqueous solution to the molecule's isoelectric point, causing it to precipitate.

    • Solution:

      • After the acidic hydrolysis is complete, carefully cool the reaction mixture in an ice bath.

      • Slowly and with vigorous stirring, add a base (e.g., concentrated ammonia water or NaOH solution) to neutralize the excess acid.[7]

      • Monitor the pH of the solution closely with a pH meter. The product will begin to precipitate as you approach the pI. For this molecule, the target pH is typically in the range of 4-9.[7]

      • Continue adding the base dropwise until you find the pH at which the maximum amount of precipitate has formed. This is the pI. Overshooting the pI will cause the product to redissolve as the carboxylate salt.

      • Once precipitation is maximized, stir the slurry in the cold for several hours to ensure complete crystallization.

      • Collect the solid by vacuum filtration, wash with cold water, and then with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

      • Dry the product under vacuum.

  • Alternative Purification: If isoelectric precipitation yields an impure product, other methods can be considered.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., water-alcohol mixtures) can be effective.[19]

    • Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be used to separate the zwitterionic product from charged impurities.[18][20]

References

  • Hospodková, A., Matysová, L., & Nováková, L. (2014). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers. Journal of separation science, 37(1-2), 123–130. [Link]

  • Liu, X., & Pohl, C. A. (2006). Separation of α-Amino Acids Using a Series of Zwitterionic Sulfobetaine Exchangers. Chromatographia, 64(7-8), 413–419. [Link]

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Cai, Z., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(12), 10196-10213. [Link]

  • EP2455377A1 - Synthesis of fentanyl analogs.
  • Shapiro, A. B. (2020). How to desalt zwitterions? ResearchGate. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Rabie, H. R., & Vera, J. H. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 35(10), 3665–3672. [Link]

  • Rabie, H. R., & Vera, J. H. (1997). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 36(12), 5431-5431. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Sipos, A., et al. (2015). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. ResearchGate. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of N-benzyl-4-formyl-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-benzyl-4-formyl-piperidine. This molecule is a critical intermediate in the pharmaceutical industry, notably in the production of Donepezil (Aricept®), a treatment for Alzheimer's disease.[1][2] The synthesis, while conceptually straightforward, is prone to several side reactions that can significantly impact yield and purity.

This guide is structured to address the specific, practical challenges you may encounter. We will move beyond simple procedural lists to explore the causality behind common issues and provide robust, field-proven troubleshooting strategies.

Section 1: Oxidation of N-benzyl-4-piperidinemethanol

The oxidation of the primary alcohol, N-benzyl-4-piperidinemethanol, to the corresponding aldehyde is a very common and direct synthetic route. However, the choice of oxidant and reaction conditions are critical to prevent the formation of impurities.

Frequently Asked Questions & Troubleshooting

Question 1: My Swern oxidation is giving a very low yield, and the crude NMR is messy. What's going wrong?

This is a frequent issue, often stemming from two main culprits: temperature control and reagent quality. The Swern oxidation is highly sensitive to temperature fluctuations.[3]

Answer:

  • Primary Cause - Loss of Temperature Control: The mechanism of the Swern oxidation involves the formation of an alkoxysulfonium ylide. If the reaction temperature rises above the optimal -78°C to -60°C range before the final base addition, this intermediate can undergo side reactions, most notably the Pummerer rearrangement, or react to form mixed thioacetals.[4]

  • Secondary Cause - Water Contamination: The activating agent (e.g., oxalyl chloride) and the intermediate chloro(dimethyl)sulfonium chloride are extremely moisture-sensitive. Any water in your solvent (DCM) or dimethyl sulfoxide (DMSO) will consume the reagent and halt the reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry DMSO by storing it over 4Å molecular sieves.

  • Strict Temperature Monitoring: Use a low-temperature thermometer (e.g., alcohol-based) and a cryo-cool or a well-insulated dry ice/acetone bath. Ensure the internal reaction temperature never rises above -60°C during the addition of the alcohol and triethylamine.

  • Reagent Addition Order: The correct order is crucial. First, activate DMSO with oxalyl chloride at -78°C. Then, add the N-benzyl-4-piperidinemethanol. Finally, add the hindered base (e.g., triethylamine).

G cluster_prep Preparation cluster_reaction Reaction Sequence (-78°C) cluster_outcome Outcome Analysis cluster_causes Probable Causes for Failure prep_solvents Dry Solvents (DCM) activate 1. Activate DMSO with Oxalyl Chloride prep_solvents->activate prep_dmso Dry DMSO (4Å Sieves) prep_dmso->activate add_alcohol 2. Add N-benzyl-4- piperidinemethanol activate->add_alcohol Forms Chloro(dimethyl)sulfonium chloride add_base 3. Add Triethylamine (Maintain T < -60°C) add_alcohol->add_base Forms Alkoxysulfonium ion success High Yield Aldehyde add_base->success Correct Path failure Low Yield / Impurities add_base->failure temp_issue Temperature > -60°C failure->temp_issue Leads to water_issue Wet Reagents/Solvents failure->water_issue Leads to temp_issue->failure Causes Pummerer Rearrangement water_issue->failure Causes Reagent Quenching

Question 2: I want to avoid the smell and toxicity of a Swern oxidation. Is Dess-Martin Periodinane (DMP) a good alternative, and what are the pitfalls?

Answer:

Yes, the Dess-Martin oxidation is an excellent, mild alternative that avoids many of the issues of DMSO-based oxidations.[5][6] It operates at neutral pH and room temperature, tolerates many sensitive functional groups, and workup is generally simpler.[7][8]

Potential Pitfalls:

  • Epimerization-Sensitive Substrates: While generally mild, for substrates with a chiral center alpha to the alcohol, some protocols report slight epimerization. This is less of a concern for N-benzyl-4-piperidinemethanol but is something to be aware of.

  • Workup Issues: The byproduct, 2-iodoxybenzoic acid (IBX), can sometimes be difficult to remove. A common workup procedure involves quenching the reaction with a saturated solution of sodium thiosulfate to reduce the iodine species, making them more soluble in the aqueous phase.

  • Reagent Stability & Safety: DMP is known to be sensitive to moisture and can be shock-sensitive (potentially explosive) under certain conditions, although commercially available stabilized versions are much safer.[5][9] Always handle with care and store in a cool, dry place.

| Oxidation Method Comparison | | :--- | :--- | :--- | :--- | | Parameter | Swern Oxidation | Dess-Martin Oxidation (DMP) | Corey-Kim Oxidation | | Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | Dimethyl Sulfide, N-Chlorosuccinimide (NCS) | | Temperature | -78°C | Room Temperature | -10°C to -15°C[10] | | Pros | Inexpensive, high yield, reliable. | Very mild conditions, neutral pH, simple workup.[7] | Good yield, operationally simple.[10] | | Cons | Strict temp control needed, toxic CO byproduct, foul-smelling DMS byproduct.[11][12] | Expensive, potentially explosive, byproduct removal can be tricky.[5] | Foul-smelling DMS byproduct. |

Section 2: Reduction of N-benzyl-4-piperidinecarboxylic Acid Esters

This "bottom-up" approach involves the partial reduction of an ester, such as N-benzyl-4-ethoxycarbonylpiperidine, to the aldehyde. This method offers high selectivity if the right reducing agent and conditions are employed.

G start N-benzyl-4-ethoxycarbonylpiperidine (Ester) reductant_dibal DIBAL-H -78°C start->reductant_dibal reductant_smeah Modified SMEAH (with Pyrrolidine) start->reductant_smeah product N-benzyl-4-formyl-piperidine (Desired Aldehyde) side_product N-benzyl-4-piperidinemethanol (Over-reduction Product) reductant_dibal->product Correct Stoichiometry reductant_dibal->side_product Excess Reagent or Higher Temperature reductant_smeah->product With Additive (e.g., t-BuOK) side_product_smeah N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine (Amine Adduct) reductant_smeah->side_product_smeah Without Additive (Over-reduction)

Frequently Asked Questions & Troubleshooting

Question 3: I'm reducing N-benzyl-4-ethoxycarbonylpiperidine with DIBAL-H, but I'm getting a lot of the corresponding alcohol. How can I improve selectivity?

Answer:

This is the classic challenge of partial reductions: stopping the reaction at the aldehyde stage without it proceeding to the alcohol. Over-reduction is a common side reaction.[13]

  • Primary Cause - Stoichiometry and Temperature: Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent. Even a small excess can lead to over-reduction. The reaction is also highly temperature-dependent.

  • Mechanism Insight: At low temperatures (-78°C), DIBAL-H coordinates to the ester carbonyl, and upon hydride transfer, forms a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous workup. If the temperature is allowed to rise before workup, or if excess DIBAL-H is present, a second hydride can be delivered, leading to the alcohol.

Troubleshooting Protocol:

  • Precise Stoichiometry: Use a carefully measured amount of DIBAL-H, typically 1.0 to 1.2 equivalents. Titrate your DIBAL-H solution before use to know its exact molarity.

  • Maintain Low Temperature: Perform the entire addition of DIBAL-H and the subsequent stirring period at -78°C.

  • Reverse Addition: Consider adding the ester solution slowly to the DIBAL-H solution (reverse addition). This ensures that the ester never sees a large excess of the reducing agent.

  • Quenching: Quench the reaction at -78°C by slowly adding a reagent like methanol or ethyl acetate before warming to room temperature for the full aqueous workup.

Question 4: I read about using a modified Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH or Red-Al®) reagent for large-scale synthesis. What are the common side reactions here?

Answer:

A modified SMEAH reagent, typically complexed with a cyclic amine like pyrrolidine, has been developed for large-scale synthesis to improve selectivity.[14] However, this modification introduces a unique potential side reaction.

  • Primary Side Reaction: A significant amount of an aminated byproduct, N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine, can be formed.[14][15] This occurs due to over-reduction of an intermediate where the pyrrolidine used to modify the reagent is incorporated into the product.

  • Solution: Extensive research has shown that the addition of an alkaline base, such as potassium tert-butoxide, can effectively suppress the formation of this byproduct, leading to a high yield of the desired aldehyde.[1][14]

Section 3: Reductive Amination

Starting with a commercially available piperidine core and introducing the benzyl group via reductive amination is another viable pathway. This can be done by reacting 4-formylpiperidine with benzaldehyde or N-benzylamine with 4-oxopiperidine. We will focus on the former.

Frequently Asked Questions & Troubleshooting

Question 5: When I react 4-formylpiperidine with benzaldehyde, I get a mix of products including the starting aldehyde being reduced to benzyl alcohol. How do I prevent this?

Answer:

This side reaction occurs when your reducing agent is not sufficiently selective for the imine (or more accurately, the iminium ion) over the carbonyl group of the aldehyde.

  • Cause: Strong, non-selective hydrides like sodium borohydride (NaBH₄) can reduce both the iminium ion intermediate and the starting benzaldehyde. The relative rates depend heavily on pH and reaction conditions.[16]

  • Solution - Use a Selective Reducing Agent: The industry standard for this transformation is to use a milder, more selective reducing agent.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. It is particularly effective at reducing iminium ions while being too sterically hindered and not reactive enough to readily reduce aldehydes and ketones.[17]

    • Sodium cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions, especially under mildly acidic conditions (pH 4-5) where iminium ion formation is favored.[17] However, due to the toxicity of cyanide, STAB is often preferred.

Recommended Protocol: One-Pot Reductive Amination

  • Dissolve 4-formylpiperidine and 1.0 equivalent of benzaldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add 1.1 to 1.5 equivalents of sodium triacetoxyborohydride (STAB) to the mixture.

  • Stir at room temperature for several hours to overnight. Monitor by TLC or LC-MS.

  • Work up by quenching with a saturated aqueous solution of sodium bicarbonate.

References

  • ResearchGate. (2000). Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. Retrieved from [Link]

  • Google Patents. (1998). JP2000136183A - Production of n-benzyl-4-formylpiperidine.
  • Taylor & Francis Online. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Retrieved from [Link]

  • ResearchGate. (2001). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • PharmaCompass. (n.d.). N-Benzyl-4-Formylpiperidine. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Formyl-N-Cbz-Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]

  • National Institutes of Health. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Retrieved from [Link]

  • AIR Unimi. (2022). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2000). Novel and Efficient Method to Synthesize N-Benzyl-4-formyl-piperidine. Retrieved from [Link]

  • ResearchGate. (2022). Reductive aminations of benzaldehyde. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). An Improved and Scalable Process for the Synthesis of Donepezil. Retrieved from [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

Sources

Technical Support Center: Stability of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Welcome to the technical support center for Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS No. 99198-80-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile PROTAC linker in their experiments.[1] Ensuring the stability of this compound in solution is paramount for achieving reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability profile.

Troubleshooting Guide: Addressing Common Stability Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your research.

Q1: My experimental results are inconsistent. I suspect my compound is degrading in solution. How can I confirm this and identify the cause?

A1: Inconsistent results are a common indicator of compound instability. This compound has two primary chemical liabilities in solution: the benzyl carbamate (Cbz) group and the terminal primary alcohol.

  • Carbamate Hydrolysis: The carbamate linkage is susceptible to hydrolysis under both acidic and, more significantly, alkaline (basic) conditions.[2][3] This cleavage results in the loss of the benzyloxycarbonyl protecting group.

  • Alcohol Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, especially in the presence of oxidizing agents or certain biological media.

To confirm degradation, we recommend performing a forced degradation study and monitoring the sample over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Preliminary Stability Assessment via HPLC

This protocol will help you assess the stability of your compound in a specific buffer or solvent system.

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in an anhydrous, aprotic solvent (e.g., DMSO or DMF).

    • Prepare your experimental buffer (e.g., PBS at pH 5.4, 7.4, and 9.4).

    • Create your final working solutions by diluting the stock solution into each buffer to a final concentration of 50 µg/mL.

  • Incubation and Sampling:

    • Divide each solution into three aliquots: one for room temperature (RT, ~25°C), one for 37°C, and a control to be stored at -80°C.

    • Take an immediate sample from each fresh solution (T=0).

    • Collect subsequent samples at predetermined time points (e.g., 2, 4, 8, and 24 hours).

    • Immediately quench any further degradation in the collected samples by adding a small amount of acid (e.g., formic acid) and freezing at -80°C until analysis.

  • HPLC Analysis:

    • Analyze all samples using a suitable reversed-phase HPLC method (e.g., C18 column).

    • Monitor the disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Data Presentation: Example Stability Data

The table below illustrates hypothetical data from such a study, showing the percentage of the parent compound remaining after 24 hours.

ConditionTemperature% Parent Compound Remaining
PBS, pH 5.425°C98.5%
PBS, pH 7.425°C95.2%
PBS, pH 9.425°C78.1%
PBS, pH 7.437°C89.6%

This data would suggest that the compound is most susceptible to degradation under basic conditions, and this process is accelerated by temperature.

Visualization: Potential Degradation Pathways

Degradation Pathways Parent This compound (MW: 277.36) Hydrolysis_Product 4-(3-hydroxypropyl)piperidine (MW: 143.23) Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product1 Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate (MW: 275.34) Parent->Oxidation_Product1 Oxidation Oxidation_Product2 Benzyl 4-(2-carboxyethyl)piperidine-1-carboxylate (MW: 291.34) Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Primary degradation routes for the target compound.

Q2: I'm observing a new, unexpected peak in my LC-MS analysis. What are the likely degradation products?

A2: If you observe new peaks, they are likely one of the degradation products mentioned previously. Mass spectrometry is the best tool for identification.

Data Presentation: Key Molecular Species

Compound NameMolecular FormulaMonoisotopic Mass (Da)Common Adducts [M+H]⁺
Parent Compound C₁₆H₂₃NO₃277.1678278.1751
Hydrolysis ProductC₈H₁₇NO143.1310144.1383
Aldehyde ProductC₁₆H₂₁NO₃275.1521276.1594
Carboxylic Acid ProductC₁₆H₂₁NO₄291.1471292.1543

Use this table to match the m/z values from your mass spectrum to potential structures. For example, a peak at m/z 144.1383 in positive ion mode would strongly suggest the complete hydrolysis of the Cbz group.

Q3: What are the best practices for preparing and storing stock solutions to maximize stability?

A3: Proper handling and storage are critical to prevent premature degradation. The main goal is to minimize exposure to water, incompatible pH, and high temperatures.

Experimental Protocol: Best Practices for Solution Handling

  • Solvent Selection: Always choose high-purity, anhydrous aprotic solvents for stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions.

  • Stock Solution Preparation:

    • Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount in a controlled environment.

    • Dissolve in the chosen anhydrous solvent to a high concentration (e.g., 10-50 mM).

  • Storage:

    • Dispense the stock solution into single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and air exposure.

    • Store aliquots at -80°C for long-term stability. For short-term storage (1-2 weeks), -20°C is acceptable.

  • Usage in Aqueous Assays:

    • When preparing working solutions in aqueous buffers, perform the final dilution step immediately before starting the experiment.

    • Never store the compound in aqueous buffers for extended periods. If an experiment runs for several hours, consider running a parallel stability check under the same conditions.

Visualization: Recommended Solution Handling Workflow

Solution Handling Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use Solid Solid Compound (Store at -20°C, Desiccated) Equilibrate Equilibrate to RT Solid->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO or DMF Weigh->Dissolve Stock High-Concentration Stock Solution Dissolve->Stock Aliquot Create Single-Use Aliquots Stock->Aliquot Store Store at -80°C (Long-Term) Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Dilute Dilute into Aqueous Buffer (Immediately Before Use) Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Best-practice workflow for compound handling.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary chemical liabilities of this compound?

    • The two main points of instability are the benzyl carbamate group, which is prone to acid- and base-catalyzed hydrolysis, and the terminal primary alcohol, which can undergo oxidation.[2][4]

  • Q2: What are the optimal storage conditions for the solid compound versus solutions?

    • Solid: For long-term storage, keep the solid compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[5]

    • Solutions: Stock solutions in anhydrous aprotic solvents (DMSO, DMF) should be stored in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Q3: What analytical techniques are best for monitoring the stability of this compound?

    • Reversed-phase HPLC with UV detection is excellent for quantifying the parent compound and separating it from potential impurities. LC-MS is the preferred method as it provides both separation and mass information, which is invaluable for identifying unknown degradation products.

  • Q4: Under what pH conditions is the carbamate linkage most susceptible to cleavage?

    • While carbamates can hydrolyze across a range of pH values, the rate is significantly accelerated by alkaline (basic) conditions (pH > 8).[2] Acid-catalyzed hydrolysis also occurs but is generally slower for Cbz groups compared to more acid-labile groups like Boc.[5][6]

  • Q5: Can I use this compound in aqueous buffers for my biological assays?

    • Yes, but with caution. It is crucial to prepare the final aqueous dilution immediately before use. For experiments of long duration (e.g., >8 hours), it is highly recommended to assess the compound's stability in the specific assay buffer over the same time frame to ensure the observed biological effect is not convoluted by compound degradation.

References

  • Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences - Clemson University. [Link]

  • Carbamate. Wikipedia. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University. [Link]

  • Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates. Journal of the American Chemical Society. [Link]

  • A Novel and an Improved Process for the Synthesis of Donepezil. Asian Journal of Chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS No. 99198-80-8)[1][2]. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate and PROTAC linker, ensuring a robust and scalable synthesis is critical[1].

This document moves beyond simple protocols to address the complex challenges inherent in chemical scale-up. We will explore the "why" behind procedural choices, troubleshoot common failures, and provide data-driven recommendations to ensure your project's success.

Section 1: Synthetic Strategy and Scale-Up Workflow

The most common and direct laboratory route to this compound involves the reduction of an aldehyde precursor, Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate[3]. While effective at the milligram-to-gram scale, this process presents significant challenges related to reagent safety, thermal control, and product purification upon scale-up.

Below is a conceptual workflow outlining the critical stages and considerations for scaling this synthesis.

Scale-Up_Workflow cluster_0 Phase 1: Precursor Synthesis & Sourcing cluster_1 Phase 2: Reduction Reaction Scale-Up cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Purification & Final QC start Source/Synthesize Precursor: Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate qc1 QC Check: Purity (NMR, LC-MS) Residual Solvents start->qc1 Confirm Identity & Purity >98% reagent Reagent Selection: Evaluate Safety & Cost (e.g., NaBH4 vs. Catalytic Hydrogenation) qc1->reagent reaction Controlled Reaction: - Slow Reagent Addition - Monitor Internal Temp. - In-Process Control (IPC) via TLC/LC-MS reagent->reaction Execute Reduction quench Controlled Quench: - Reverse Addition - Monitor Exotherm reaction->quench extraction Liquid-Liquid Extraction: - Select Appropriate Solvent - pH Adjustment quench->extraction solvent_swap Solvent Swap/ Concentration extraction->solvent_swap purification Purification Strategy: - Crystallization Study - Large-Scale Chromatography (e.g., Amine-Deactivated Silica) solvent_swap->purification drying Product Drying: Vacuum Oven @ <40°C purification->drying qc2 Final QC Analysis: Confirm Purity, Identity, & Solvent Levels drying->qc2

Caption: High-level workflow for scaling the synthesis of the target molecule.

Section 2: Frequently Asked Questions (FAQs) - General Process & Scale-Up

This section addresses common high-level questions encountered during the transition from lab to plant.

Q1: What are the most critical non-linear challenges I should anticipate when scaling this synthesis? When scaling up, you cannot simply multiply all parameters. The most significant challenge is the non-linear relationship between volume and surface area.[4][5] As you increase the reactor volume, the surface area available for heat exchange decreases proportionally. This can turn a manageable exotherm in a 1L flask into a dangerous runaway reaction in a 100L reactor.[6][7] Other key non-linear challenges include:

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is far more difficult than with a small magnetic stir bar. Inadequate mixing can lead to localized "hot spots," reduced reaction rates, and an increase in side-product formation.[4][6]

  • Addition Times: An addition that takes 5 minutes in the lab may need to be extended to 5 hours on a larger scale to allow for proper heat dissipation.[6]

  • Phase Separation: Separating layers in a 200L vessel is physically different from a 500mL separatory funnel and can lead to poorer separation and product loss.

Q2: My reaction yield and purity have both decreased significantly at the 1kg scale. What are the primary suspects? A drop in both yield and purity strongly suggests issues with reaction selectivity and control. The most common causes are:

  • Thermal Control: The reduction of the aldehyde is exothermic. Insufficient cooling on a large scale can raise the internal temperature, promoting side reactions and decomposition of the starting material or product.

  • Mixing: As mentioned above, poor mixing can lead to localized high concentrations of the reducing agent, causing over-reduction or other undesired reactions.[6]

  • Extended Reaction/Work-up Times: What was a 2-hour work-up in the lab might become an 8-hour process. This extended exposure of the product to work-up conditions (e.g., acidic or basic aqueous layers) can cause degradation. It is crucial to perform stability assessments of your materials under prolonged conditions.[6]

Q3: We are considering switching from a specialty chemical supplier for the aldehyde precursor to synthesizing it in-house for cost reasons. What are the implications? While potentially cost-effective, this adds another layer of complexity. The synthesis of N-protected piperidine aldehydes often involves multiple steps, starting from materials like 4-piperidinecarboxylic acid or N-benzyl-4-piperidone.[8][9][10][11] You must validate the purity of your in-house precursor rigorously. Small, uncharacterized impurities in the starting material can have a magnified negative impact on the subsequent large-scale reduction step, sometimes poisoning catalysts or complicating purification.

Section 3: Troubleshooting Guide - Key Experimental Stages

This guide provides specific troubleshooting advice for the critical steps of the synthesis.

Part A: The Reduction Reaction

Q4: Which reducing agent is the best choice for scaling up the reduction of Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate? The choice of reducing agent is a critical decision that balances reactivity, safety, cost, and ease of work-up. While Lithium Aluminum Hydride (LiAlH₄) is a common lab choice for ester/aldehyde reductions, it is not recommended for large-scale synthesis due to its pyrophoric nature and violently exothermic quench.[12][13][14][15]

ReagentProsConsScale-Up Recommendation
Sodium Borohydride (NaBH₄) Inexpensive, safer to handle, milder quench.Less reactive than LiAlH₄; may require protic solvents (MeOH/EtOH) or additives.Recommended. A cost-effective and much safer alternative. Optimization of solvent and temperature may be required.
Lithium Borohydride (LiBH₄) More reactive than NaBH₄, good solubility in ethers (THF).[16]More expensive than NaBH₄; still requires careful quenching.Viable Alternative. Good option if NaBH₄ proves too sluggish. Can be generated in situ from NaBH₄ and LiCl.[13]
DIBAL-H Soluble in various hydrocarbon solvents, can be selective.[16][17]Expensive, pyrophoric, requires strict anhydrous conditions and low temperatures.Use with Caution. Typically reserved for more sensitive substrates. The hazards often outweigh the benefits for this transformation.
Catalytic Hydrogenation (H₂/Catalyst) Excellent for scale-up, environmentally friendly (water is the only byproduct), often high-yielding.Requires specialized high-pressure equipment; catalyst can be expensive and may require screening (e.g., Pd/C, PtO₂, Raney Ni).Highly Recommended for large scale. This is often the industrial method of choice for safety, cleanliness, and efficiency.

Q5: My NaBH₄ reduction is sluggish and incomplete, even after several hours. What can I do?

  • Check Solvent: NaBH₄ has low solubility in purely ethereal solvents like THF. The reaction is typically faster in protic solvents like methanol or ethanol. If your substrate is sensitive to these, a mixed solvent system (e.g., THF with 10% MeOH) can be effective.

  • Temperature: While often run at 0°C for control, gently warming the reaction to room temperature may be necessary to drive it to completion. Monitor by TLC/LC-MS to ensure no product degradation occurs.

  • Activation: The addition of certain salts, like LiCl, can sometimes enhance the reactivity of NaBH₄.

Part B: Work-up and Purification

Q6: My product streaks severely on a silica gel column, making purification impossible. How can I resolve this? This is a classic problem when purifying basic amines on acidic silica gel.[18] The interaction between the piperidine nitrogen and the acidic silanol groups on the silica surface causes the streaking.[18]

  • Solution 1: Deactivate the Silica. Before loading your column, flush it with a solvent mixture containing a small amount of a volatile amine, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide in your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). This neutralizes the acidic sites.[19]

  • Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying amines.[19] Amine-functionalized silica is also commercially available and provides excellent results for these types of compounds.[18][20]

  • Solution 3: Reverse-Phase Chromatography. For highly polar compounds, reverse-phase (C18) flash chromatography can be an effective, albeit more expensive, option.[19][21]

Q7: Is crystallization a viable purification strategy for this product? this compound is often isolated as an oil at room temperature, which makes direct crystallization challenging. However, two strategies can be employed:

  • Salt Formation: Reacting the final product with an acid (e.g., HCl in ether, oxalic acid) can form a crystalline salt, which is often much easier to purify by recrystallization. The free base can be recovered later if needed.

  • Solvent Screening: A thorough screening of various solvent/anti-solvent systems (e.g., MTBE/heptane, Ethyl Acetate/heptane) at low temperatures might yield a crystalline solid.

The following diagram provides a decision-making framework for troubleshooting purification issues.

Purification_Troubleshooting start Crude Product Isolated check_purity Analyze by TLC/LC-MS. Multiple spots or streaking? start->check_purity silica_col Attempt Flash Chromatography on Standard Silica Gel check_purity->silica_col Yes success Pure Product Obtained check_purity->success No (Product is Pure) streaking Does the product streak badly? silica_col->streaking deactivate Option 1: Deactivate Silica (Add 1% TEA to eluent) streaking->deactivate Yes alt_phase Option 2: Use Alternative Phase (Alumina or Amine-Silica) streaking->alt_phase Yes crystallize Alternative Strategy: Attempt Crystallization streaking->crystallize Yes (Chromatography Fails) streaking->success No deactivate->success alt_phase->success salt_form Try Salt Formation (HCl, Oxalic Acid, etc.) crystallize->salt_form solvent_screen Perform Solvent/ Anti-solvent Screen crystallize->solvent_screen salt_form->success solvent_screen->success

Caption: Decision tree for troubleshooting purification challenges.

Section 4: Recommended Scale-Up Protocol

This protocol details the reduction of Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate at a 100g scale using the safer Sodium Borohydride method.

Materials & Equipment:

  • 5L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet.

  • Addition funnel.

  • Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate (100g).

  • Methanol (MeOH), Anhydrous (1.5 L).

  • Sodium Borohydride (NaBH₄) (15g, ~2.2 equivalents).

  • Deionized Water, Acetone, Saturated Ammonium Chloride (NH₄Cl), Ethyl Acetate (EtOAc), Brine.

Procedure:

  • Reactor Setup: Set up the 5L reactor under a nitrogen atmosphere. Ensure the overhead stirrer provides good agitation (formation of a vortex).

  • Charge Substrate: Charge Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate (100g) to the reactor, followed by Methanol (1 L).

  • Cooling: Start agitation and cool the resulting solution to 0-5°C using a circulating chiller.

  • Controlled Addition of NaBH₄: SLOWLY add the Sodium Borohydride (15g) in small portions over 60-90 minutes. CAUTION: The reaction is exothermic and will generate hydrogen gas. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction Monitoring: Stir the reaction at 0-5°C for 1 hour after the addition is complete. Take a sample for TLC or LC-MS analysis to check for the disappearance of the starting material. If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Controlled Quench: Once the reaction is complete, cool the mixture back to 0-5°C. Slowly and carefully add Acetone (50 mL) to quench any excess NaBH₄. Then, slowly add Saturated Ammonium Chloride solution (~500 mL).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a larger separatory funnel. Extract the product with Ethyl Acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (1 x 500 mL) and then brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a viscous oil. The crude product can then be purified as required based on the troubleshooting guide above.

References

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. [Link]

  • Uk-cpi.com. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link]

  • EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]

  • CatSci Ltd. SOME SCALE-UP CONSIDERATIONS. [Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

  • ResearchGate. (2025). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]

  • PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

  • Chemistry Steps. Esters to Alcohols. [Link]

  • PrepChem.com. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Reddit. (2016). How easy is the reduction of esters to alcohols?[Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • YouTube. (2018). 87 CHM2210 Reduction of Esters to Yield Alcohols. [Link]

  • ChemBK. This compound. [Link]

  • ResearchGate. (2025). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

  • PubChemLite. Benzyl 4-oxopiperidine-1-carboxylate (C13H15NO3). [Link]

  • PubChem. Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. [Link]

  • Google Patents. JP2000136183A - Production of n-benzyl-4-formylpiperidine.
  • ResearchGate. Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. [Link]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Sources

Technical Support Center: Avoiding Impurities in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for PROTAC (Proteolysis-Targeting Chimera) synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on the design and synthesis of these complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively. The unique tripartite structure of PROTACs—comprising a target-binding ligand, an E3 ligase ligand, and a flexible linker—presents considerable challenges in achieving high purity, a critical factor for ensuring safety and efficacy in drug development.[1]

This resource will focus specifically on the linker synthesis and conjugation steps, as these are often the stages where critical impurities are introduced. We will explore common pitfalls, provide actionable troubleshooting advice, and offer validated protocols to help you navigate the complexities of PROTAC synthesis.

Part 1: Frequently Asked Questions (FAQs) - Common Impurities & Synthetic Challenges

This section addresses the most common issues encountered during the synthesis and purification of PROTACs, with a focus on linker-related impurities.

Q1: I'm seeing multiple products in my LC-MS after a copper-catalyzed "click chemistry" (CuAAC) reaction to ligate my linker. What are these byproducts?

Answer: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used reaction for PROTAC synthesis due to its efficiency and selectivity.[][3] However, several side reactions can lead to a complex mixture of products.

  • Glaser Coupling: This is the most common side reaction, involving the oxidative homocoupling of your terminal alkyne starting material.[4] It is particularly prevalent if the concentration of the copper(I) catalyst is too high or if there is an insufficient amount of a reducing agent, like sodium ascorbate, to maintain copper in its +1 oxidation state.[4]

  • Oxidative Damage: In PROTAC precursors that contain sensitive amino acid residues (e.g., methionine, cysteine, tyrosine), copper ions can mediate oxidative damage, leading to undesired byproducts.[4]

  • Incomplete Reaction: The complex and often large structures of PROTAC precursors can lead to steric hindrance, preventing the azide and alkyne from achieving the necessary proximity for the reaction to proceed to completion.[4]

Troubleshooting & Optimization:

  • Minimize Catalyst Concentration: Use the minimal amount of copper catalyst necessary for the reaction to proceed.

  • Ensure Reducing Environment: Maintain an adequate concentration of a reducing agent like sodium ascorbate.

  • Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can lead to the deactivation of the copper(I) catalyst through oxidation to copper(II).[4]

  • Monitor Reaction Progress: Use LC-MS to monitor the reaction progress and identify the optimal reaction time.[5]

Q2: My final PROTAC is difficult to purify, and I'm struggling to separate it from what appears to be unreacted starting material. What can I do?

Answer: The purification of PROTACs is challenging due to their high molecular weight and often poor solubility.[6] The presence of unreacted starting materials can significantly interfere with biological assays, as they may compete with the PROTAC for binding to the target protein or the E3 ligase.[7]

Troubleshooting & Optimization:

  • Optimize Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for PROTAC purity assessment and purification.[8] Reversed-phase HPLC (RP-HPLC) is the most common method, separating molecules based on hydrophobicity.[8] Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid) to achieve optimal separation.[1][8]

  • Modular/Solid-Phase Synthesis: Consider a solid-phase synthesis approach.[] This can simplify purification by allowing for the removal of excess reagents and byproducts through simple washing steps.

  • Protecting Group Strategy: Employing orthogonal protecting groups, such as Boc groups on amine-containing linkers, allows for a more controlled, stepwise assembly of the PROTAC.[10][11] This can help to minimize the presence of unreacted starting materials in the final reaction mixture.

Q3: I'm observing low yields in my amide coupling steps to attach the linker. What are the likely causes and solutions?

Answer: Low yields in amide coupling reactions during PROTAC synthesis are frequently caused by steric hindrance around the reactive sites of the protein of interest (POI) ligand or the E3 ligase ligand.[12] The bulky nature of these molecules can physically block the approach of the amine to the activated carboxylic acid.[12]

Troubleshooting & Optimization:

  • Use a More Potent Coupling Reagent: If standard reagents like EDC/HOBt are proving insufficient, switch to more powerful phosphonium or uronium-based coupling reagents such as HATU, HBTU, or PyBOP.[12]

  • Optimize Reaction Conditions: Increasing the reaction temperature, potentially using microwave heating, can provide the necessary energy to overcome the steric barrier.[12] Ensure complete solubility by using a high-boiling point polar aprotic solvent like DMF or NMP, and use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).[12]

  • Convert to a More Reactive Intermediate: In-situ generation of a highly reactive acyl fluoride can significantly improve yields in cases of severe steric hindrance.[12]

Part 2: Experimental Protocols & Data Presentation

This section provides a detailed protocol for a common purification technique and a summary of typical impurities.

Protocol: General Method for RP-HPLC Purification of a PROTAC

This protocol provides a general framework for the purification of a PROTAC using a standard reversed-phase HPLC system with UV detection.[8]

1. Materials and Reagents:

  • Crude, synthesized PROTAC sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC-grade

  • DMSO (for sample dissolution)

2. Instrumentation:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative C18 column

3. Sample Preparation:

  • Dissolve the crude PROTAC sample in a minimal amount of DMSO to create a stock solution.

  • Dilute a small aliquot of the stock solution with the initial mobile phase composition for analytical method development.

  • Filter the preparative sample through a 0.45 µm syringe filter before injection.

4. HPLC Method Development and Purification:

  • Analytical Scouting: Develop a separation method on an analytical scale first. A good starting gradient is 5% to 95% Acetonitrile (with 0.1% FA) in Water (with 0.1% FA) over 15-20 minutes.[1][8]

  • Scale-Up: Once a good separation is achieved, scale up the method to your preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity. A purity of >95% is generally considered acceptable for most research applications.[8]

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified PROTAC.

Table 1: Common Impurities in PROTAC Linker Synthesis
Impurity TypeCommon SourceM+H of Impurity (Relative to PROTAC)Recommended Analytical Technique
Unreacted Linker PrecursorIncomplete coupling reactionVaries based on linker structureLC-MS
Homocoupled Alkyne (Glaser Product)Oxidative side reaction in CuAAC(M of alkyne precursor x 2) - 2LC-MS
Unreacted POI or E3 LigandIncomplete coupling reactionVaries based on ligand structureLC-MS, HPLC
Hydrolyzed PROTACInstability during workup or storageM + 18LC-MS
Oxidized PROTACPresence of oxygen or oxidizing agentsM + 16LC-MS
Part 3: Visualizing Workflows and Concepts

Diagrams can simplify complex processes. Below are Graphviz diagrams illustrating key workflows in PROTAC synthesis and troubleshooting.

Diagram 1: General Workflow for PROTAC Synthesis via Click Chemistry

G cluster_0 Precursor Synthesis cluster_1 PROTAC Assembly cluster_2 Purification & Analysis cluster_3 Final Product POI_Ligand Synthesize POI Ligand with Alkyne Click_Reaction CuAAC 'Click' Reaction (POI-Alkyne + E3-Azide) POI_Ligand->Click_Reaction E3_Ligand Synthesize E3 Ligand with Azide E3_Ligand->Click_Reaction Linker Synthesize Linker (if not commercial) Purification Preparative HPLC Click_Reaction->Purification Analysis LC-MS & NMR for Purity and Identity Purification->Analysis Final_PROTAC Pure PROTAC (>95%) Analysis->Final_PROTAC

Caption: A typical workflow for PROTAC synthesis using CuAAC click chemistry.

Diagram 2: Troubleshooting Impurities in PROTAC Synthesis

G Start Impurity Detected in LC-MS? Check_SM Unreacted Starting Material Present? Start->Check_SM Check_Side_Rxn Unexpected Mass Peaks Observed? Check_SM->Check_Side_Rxn No Optimize_Coupling Optimize Coupling (Reagents, Temp, Time) Check_SM->Optimize_Coupling Yes Optimize_Click Optimize Click Reaction (Catalyst, Degas) Check_Side_Rxn->Optimize_Click Yes Improve_Purification Improve Purification (Column, Gradient) Check_Side_Rxn->Improve_Purification No Optimize_Coupling->Improve_Purification Optimize_Click->Improve_Purification Characterize_Impurity Characterize Impurity (MS/MS, NMR) Optimize_Click->Characterize_Impurity End Pure PROTAC Achieved Improve_Purification->End

Caption: A decision-making flowchart for troubleshooting common impurities.

References
  • Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. (2024, July 9). American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Methods to accelerate PROTAC drug discovery. (2025, June 25). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 189-197. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • PROTACs A Chemistry Journey of Protein Degraders. (2021, March 16). YouTube. Retrieved January 6, 2026, from [Link]

  • Advancing Drug Discovery with PROTAC Building Blocks. (2024, November 5). YouTube. Retrieved January 6, 2026, from [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved January 6, 2026, from [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). ePrints Soton. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Purity of Synthesized Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these vital heterocyclic compounds. Piperidine and its derivatives are foundational scaffolds in numerous pharmaceuticals, making their purity a critical factor for downstream applications and clinical success.[1][2]

This resource provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section. Our goal is to empower you with the knowledge to not only solve immediate purification issues but also to develop robust, efficient, and reproducible purification strategies.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude product. These can originate from various sources, and their physicochemical properties will dictate the most effective purification method.

Common Impurities in Piperidine Syntheses:

  • Unreacted Starting Materials: Residual precursors, such as pyridine following a hydrogenation reaction, are a frequent source of contamination.[1]

  • Byproducts from Side Reactions: The synthesis of piperidines can be accompanied by side reactions, leading to structurally related impurities. For instance, the reduction of pyridine with sodium in ethanol can form 4,4'-bipyridine.[1] Radical-mediated cyclizations can also produce linear alkene byproducts.[2]

  • Reagent-Related Impurities: Byproducts from reagents used in the synthesis can co-elute with the desired product, complicating purification.[1]

  • Oxidation Products: The piperidine ring, particularly the nitrogen atom, can be susceptible to oxidation, often resulting in a characteristic yellow discoloration.[1][3][4]

  • Residual Solvents: Solvents from the reaction or workup procedures are common impurities.[1][3]

  • Water: Aqueous workup steps can introduce significant amounts of water into the crude product.[1][3]

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of piperidine derivatives, offering explanations and actionable solutions.

Q1: My purified piperidine derivative is a yellow oil, but the literature reports a colorless solid. What's wrong?

A1: A yellow tint is a common indicator of oxidation products or other colored impurities.[1][3][4] The basic nature of the piperidine nitrogen makes it susceptible to air oxidation. Additionally, if the compound has a low melting point, the presence of impurities can depress it, causing the product to be an oil at room temperature.[5]

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol, methanol). Add a small amount of activated charcoal and stir the mixture for 30-60 minutes at room temperature. The charcoal will adsorb the colored impurities. Remove the charcoal by filtering through a pad of Celite. The purified product can then be recovered by removing the solvent under reduced pressure.[3]

  • Thorough Drying: Ensure all residual solvents and water have been removed under a high vacuum. For stubborn water contamination, consider azeotropic distillation with toluene or pre-drying with solid potassium hydroxide (KOH) pellets before distillation.[3]

  • Re-purification: If discoloration and the oily state persist, further purification by flash column chromatography or recrystallization is necessary.

Q2: I'm seeing significant tailing/streaking of my basic piperidine derivative on my silica gel flash column. How can I improve the peak shape?

A2: The acidic nature of silica gel (due to surface silanol groups) can strongly and sometimes irreversibly interact with basic compounds like piperidine derivatives, leading to poor peak shape and low recovery.[3][6]

Troubleshooting Workflow:

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity Validation of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biological testing. This guide provides a comprehensive framework for the initial biological activity validation of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a piperidine derivative with potential therapeutic applications. Given that the piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system, this guide will focus on a plausible and testable hypothesis: the inhibition of acetylcholinesterase (AChE), a key enzyme in neurobiology.[1][2][3] Furthermore, we will explore its potential as a G-protein coupled receptor (GPCR) ligand, another common activity for this structural class.[4][5]

This document will provide an in-depth comparison with established compounds and detail the experimental protocols necessary for a thorough investigation. Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a self-validating experimental workflow.

Hypothesized Biological Activity and Comparator Selection

The piperidine moiety is a prevalent feature in a multitude of biologically active compounds, including antipsychotics, analgesics, and antivirals.[2] Notably, the piperidine ring is a key structural component of Donepezil, a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[6] This structural similarity provides a strong rationale for hypothesizing that this compound may exhibit AChE inhibitory activity.

For our comparative analysis, we will use Donepezil as the primary positive control and comparator due to its well-characterized mechanism of action and extensive clinical use.

As a secondary hypothesis, considering the prevalence of piperidine derivatives as GPCR ligands, we will also outline a screening strategy to assess the compound's potential interaction with a panel of GPCRs.[4] For this, a known GPCR ligand such as Haloperidol , which contains a piperidine moiety and targets dopamine receptors, can serve as a comparator.[7]

Compound Structure Primary Hypothesized Target Comparator(s)
This compoundthis compoundAcetylcholinesterase (AChE)Donepezil
G-Protein Coupled Receptors (GPCRs)Haloperidol

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized biological activity, a tiered approach starting with in vitro enzymatic and binding assays is recommended.

Primary Hypothesis: Acetylcholinesterase (AChE) Inhibition

The most common and well-established method for measuring AChE activity is the Ellman's assay.[8][9] This colorimetric assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product.[9] The rate of color formation is directly proportional to AChE activity.[9]

Experimental Workflow for AChE Inhibition Assay

achesterase_inhibition_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents: - AChE Enzyme Solution - Acetylthiocholine (Substrate) - DTNB (Ellman's Reagent) - Test Compound Dilutions - Donepezil (Positive Control) prep_plate Prepare 96-well Plate: - Add buffer, test compound/control, and AChE - Incubate prep_reagents->prep_plate Dispense initiate_reaction Initiate Reaction: - Add Acetylthiocholine prep_plate->initiate_reaction Start Assay measure_absorbance Measure Absorbance: - Spectrophotometer at 412 nm - Kinetic readings over time initiate_reaction->measure_absorbance Monitor calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Detailed Protocol for Ellman's Assay [10][11]
  • Reagent Preparation:

    • Prepare a stock solution of human recombinant AChE in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a stock solution of acetylthiocholine iodide (ATCI) substrate.

    • Prepare a stock solution of DTNB in the same buffer.

    • Prepare serial dilutions of this compound and Donepezil.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound or control solution.

    • Add 20 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound and control.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Expected Outcomes and Comparative Data
Compound Expected IC50 (AChE) Interpretation
This compoundTo be determinedA low IC50 value would indicate potent inhibition of AChE.
DonepezilLow nM rangeServes as a benchmark for high-potency inhibition.
Vehicle ControlNo inhibitionEnsures that the solvent does not affect enzyme activity.
Secondary Hypothesis: GPCR Ligand Activity

To investigate the potential for GPCR ligand activity, a tiered screening approach is recommended, starting with a broad radioligand binding assay panel followed by functional cell-based assays for any identified hits.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[12][13] These assays involve competing the test compound against a radioactively labeled ligand known to bind to the target receptor.[13] A reduction in the binding of the radioligand indicates that the test compound is interacting with the receptor.

Experimental Workflow for Radioligand Binding Assay

radioligand_binding_assay_workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes Expressing Target GPCR incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_reagents Prepare Reagents: - Radioligand - Test Compound Dilutions - Known Ligand (Control) prep_reagents->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation Equilibrate scintillation_counting Quantify Bound Radioactivity (Scintillation Counting) separation->scintillation_counting Measure determine_ki Determine Ki Value scintillation_counting->determine_ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol for Competitive Radioligand Binding Assay [14][15]
  • Membrane Preparation:

    • Prepare cell membrane homogenates from a cell line overexpressing the target GPCR (e.g., HEK293 cells expressing the dopamine D2 receptor).

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for the D2 receptor) and varying concentrations of this compound or a known competitor like Haloperidol.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Cell-Based Assays

If significant binding affinity is observed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. A common functional assay for Gq-coupled GPCRs is the calcium mobilization assay.[16][17][18]

Calcium Mobilization Assay (FLIPR)

This assay measures changes in intracellular calcium levels upon GPCR activation.[16][17] Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye.[18] Activation of Gq-coupled receptors leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

Expected Outcomes and Comparative Data for GPCR Screening
Assay Compound Expected Outcome Interpretation
Radioligand BindingThis compoundTo be determined (Ki value)A low Ki value indicates high binding affinity for the receptor.
HaloperidolLow nM Ki for D2 receptorServes as a benchmark for a high-affinity GPCR ligand.
Calcium MobilizationThis compoundAgonist: Increase in fluorescence. Antagonist: Blocks agonist-induced fluorescence increase.Determines the functional activity of the compound at the receptor.
Known AgonistIncrease in fluorescencePositive control for agonism.
Known Antagonist (Haloperidol)Blocks agonist-induced fluorescence increasePositive control for antagonism.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial biological validation of this compound. By systematically testing the plausible hypotheses of acetylcholinesterase inhibition and GPCR ligand activity, researchers can generate the foundational data necessary to guide further drug discovery and development efforts.

Should the compound demonstrate significant activity in either of these primary assays, subsequent steps would include:

  • Selectivity Profiling: Assessing the compound's activity against a broader panel of related enzymes or receptors to determine its selectivity.

  • In-depth Mechanistic Studies: Investigating the mode of inhibition (for enzymes) or the specific signaling pathways modulated (for GPCRs).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and other pharmacological properties.

  • Cell-Based and In Vivo Models: Evaluating the compound's efficacy and safety in more complex biological systems.

By following this structured and comparative approach, researchers can efficiently and effectively elucidate the biological activity of novel chemical entities like this compound, paving the way for the development of new therapeutic agents.

References

Sources

A Researcher's Guide to PROTAC Linker Design: A Comparative Analysis Featuring Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By forming a productive ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[6][7][8]

While the two ligands determine the "what" and "how" of the degradation process, the linker is the crucial component that dictates the efficiency and success of this tripartite alliance.[][9] It is far more than a passive spacer; its length, rigidity, composition, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[8][10] An improperly designed linker can lead to steric hindrance, unstable ternary complexes, or poor pharmacokinetic properties, ultimately compromising degradation.[1][2]

This guide provides a comparative analysis of different PROTAC linker archetypes, using the piperidine-based structure, Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate , as a focal point for discussion. We will explore the nuanced roles of linker properties and provide field-proven insights to guide researchers in their rational design of next-generation protein degraders.

The PROTAC Mechanism of Action

To understand the role of the linker, we must first visualize the mechanism it orchestrates. The PROTAC molecule acts as a molecular matchmaker, bringing the target protein and an E3 ligase into close proximity. This induced proximity allows the E3 ligase to transfer ubiquitin (Ub) from a charged E2 enzyme to lysine residues on the surface of the target protein. This polyubiquitination event is the signal for the proteasome to recognize and degrade the protein. The PROTAC is then released and can catalytically repeat the cycle.[5]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->POI Binds POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3 PROTAC->Ternary E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.

Focus Molecule: this compound

The molecule This compound is a building block for constructing PROTACs.[11][12][13] The core of this linker is the 4-(3-hydroxypropyl)piperidine unit. The Benzyl...carboxylate (Cbz or Z group) is a common protecting group for the piperidine nitrogen, which would be removed during synthesis to allow coupling to either the POI ligand or the E3 ligase ligand.

The key features of the resulting linker fragment are:

  • A Rigid Heterocyclic Core: The piperidine ring introduces a degree of rigidity and conformational constraint.[14][15] This is in contrast to highly flexible alkyl or PEG chains.

  • A Hydroxypropyl Tail: The 3-hydroxypropyl group provides a connection point and introduces a hydroxyl group, which can increase polarity and potentially engage in hydrogen bonding.

  • Defined Spatial Vectors: The fixed geometry of the six-membered ring provides defined exit vectors for connecting the two ends of the PROTAC, influencing the overall spatial arrangement.[14]

This structure represents a class of semi-rigid, heterocyclic linkers that have gained prominence in modern PROTAC design.[16]

Comparative Analysis of PROTAC Linker Classes

The choice of linker is a critical determinant of PROTAC success, and the optimal linker is highly dependent on the specific POI and E3 ligase pair.[1] Below, we compare the piperidine-based linker class with other common archetypes.

Flexible Linkers (Alkyl and PEG Chains)

These are the most common linkers, particularly in early-stage PROTAC development, due to their synthetic accessibility.[][10]

  • Alkyl Chains: These simple hydrocarbon chains offer high conformational flexibility.[1] While easy to synthesize, they are hydrophobic, which can negatively impact the solubility and permeability of the final PROTAC.[1][9]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which often improves the solubility and cell permeability of the PROTAC.[1][7][10] Their flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations to find a productive binding mode.[7][17] However, this high flexibility can also come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[17]

Rigid Linkers (Heterocycles, Alkynes, Aromatics)

Rigid linkers introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.[1][17] This can reduce the entropic cost of ternary complex formation, potentially leading to more potent degradation.[17]

  • Piperidine/Piperazine Scaffolds: As exemplified by our focus molecule, these saturated heterocycles provide a rigid scaffold that can enhance metabolic stability and lead to a more defined spatial orientation.[14][15][16] Piperazines, containing a second nitrogen, can offer an additional handle for improving aqueous solubility.[14][18] The development of clinical candidates like ARV-110 and ARV-471 successfully utilized rigid linkers incorporating these motifs to improve potency and stability.[14]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide significant conformational restriction.[17] The copper-catalyzed azide-alkyne cycloaddition is a popular method for PROTAC synthesis, allowing for the modular and efficient assembly of PROTAC libraries.[1][]

Linker_Comparison cluster_flex Flexible Linkers cluster_rigid Rigid Linkers POI POI Ligand PEG PEG Chain (Hydrophilic, Flexible) POI->PEG Alkyl Alkyl Chain (Hydrophobic, Flexible) POI->Alkyl Piperidine Piperidine (Semi-Rigid) POI->Piperidine Alkyne Alkyne/Triazole (Rigid, Linear) POI->Alkyne E3 E3 Ligand PEG->E3 Alkyl->E3 Piperidine->E3 Alkyne->E3

Figure 2: Conceptual comparison of flexible vs. rigid PROTAC linkers.
Summary of Linker Properties
Linker ClassKey Structural FeatureFlexibilityTypical SolubilityKey AdvantagesKey Disadvantages
Alkyl Long hydrocarbon chainHighLow (Hydrophobic)Synthetically simple, easy to vary length.[1][10]Poor solubility, can lead to aggregation.[1][9]
PEG Repeating (O-CH2-CH2) unitsHighHigh (Hydrophilic)Improves solubility and permeability.[1][7]Can have lower metabolic stability.[10] High flexibility may carry entropic penalty.[17]
Piperidine/ Piperazine Saturated 6-membered ringLow (Semi-Rigid)Moderate to HighPre-organizes conformation, enhances metabolic stability.[14][15]More complex synthesis. Less conformational sampling.[17]
Alkyne/ Triazole Linear alkyne or planar triazoleLow (Rigid)ModerateConfers rigidity, metabolically stable, "click chemistry" accessible.[1][]Lack of flexibility can make achieving productive geometry difficult.[17]

Experimental Protocols for Linker Evaluation

The empirical testing of various linkers is essential, as the optimal choice is system-dependent.[1] A primary assay to determine PROTAC efficacy is quantifying target protein degradation.

Protocol: Determining Target Protein Degradation by Western Blot

This protocol provides a robust method for measuring the reduction in target protein levels following PROTAC treatment.

Rationale: Western blotting is a widely used technique to separate and identify proteins. By comparing the band intensity of the target protein in treated versus untreated cells, we can calculate the percentage of degradation. A proteasome inhibitor is used as a crucial control to confirm that the observed protein loss is due to the proteasome-mediated pathway hijacked by the PROTAC.[4]

Materials:

  • Cell culture reagents (media, FBS, etc.)

  • Appropriate cell line expressing the target protein

  • PROTAC candidates and DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132 or Epoxomicin)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (e.g., wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of your PROTACs in cell culture media. A typical concentration range to test for DC50 determination is 1 nM to 10,000 nM.

    • Include the following controls:

      • Vehicle control (DMSO only)

      • PROTAC at a high concentration (e.g., 1 µM) + Proteasome inhibitor (e.g., 10 µM MG132, added 2-4 hours prior to harvest).

    • Aspirate old media from cells and add the media containing the PROTACs or controls.

    • Incubate for the desired time period (e.g., 18-24 hours).

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Incubate with ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading across all lanes.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage degradation versus PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Figure 3: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Conclusion and Future Outlook

The linker is a master regulator of PROTAC activity. The choice between a flexible PEG linker, a hydrophobic alkyl chain, or a conformationally constrained heterocyclic linker like one derived from This compound is a critical decision in the design process. While flexible linkers offer synthetic ease and have been workhorses in the field, there is a clear trend towards more rigid structures.[1][16] The incorporation of motifs like piperidine rings can improve metabolic stability and pre-organize the molecule into a potent, degradation-competent conformation, offering a compelling strategy for developing next-generation therapeutics.[14][15]

Ultimately, the development of potent and selective degraders requires a multi-parameter optimization process. The linker must be carefully chosen to balance the formation of a stable ternary complex with the maintenance of drug-like properties such as solubility and permeability.[8][9] The path forward lies in the systematic evaluation of diverse linker libraries and the integration of structural biology and computational modeling to guide rational, structure-based design.

References

  • Impact of linker length on the activity of PROTACs - PMC - NIH. [Link]

  • ER degradation induced by PROTACs varies with linker length. A.... - ResearchGate. [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs - PMC. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permability and Degradation - ResearchGate. [Link]

  • This compound 99198-80-8 | MCE. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

Sources

The Strategic Advantage of Alkyl Chain Elongation in Piperidine-Based PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which orchestrate the ubiquitination and subsequent degradation of specific proteins, are composed of three key elements: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker. While often perceived as a simple tether, the linker's architecture profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

This guide provides an in-depth comparison of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate and its analogs with shorter alkyl chains, namely Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, when employed as linkers in PROTACs. We will delve into the synthetic considerations, structural implications, and the resulting impact on the biological performance of the final degrader molecules.

The Piperidine Scaffold: A Privileged Element in PROTAC Design

The inclusion of rigid structural motifs within the linker is a well-established strategy to enhance the metabolic stability and potency of PROTACs.[1] Saturated heterocycles, such as piperidine, are particularly favored for their ability to reduce the conformational flexibility of the linker. This pre-organization can lower the entropic penalty upon binding to the target protein and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex, a prerequisite for efficient protein degradation.[1][2] The piperidine ring, being a common scaffold in medicinal chemistry, also offers synthetic tractability.[1]

Comparative Analysis of Piperidine-Based Linkers with Varying Alkyl Chain Lengths

The central thesis of this guide is to explore the structure-activity relationships (SAR) associated with the length of the hydroxyalkyl substituent at the 4-position of the piperidine ring in benzyl-protected linkers. We will compare the following three derivatives:

  • Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (C1 Linker)

  • Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (C2 Linker)

  • This compound (C3 Linker)

The primary alcohol in these linkers serves as a convenient attachment point for either the warhead or the E3 ligase ligand during PROTAC synthesis. The benzyl carbamate protecting group on the piperidine nitrogen allows for stability during synthetic manipulations and can be readily removed under standard conditions to enable further functionalization if required.

Physicochemical Properties and Conformational Implications

The length of the alkyl chain connecting the piperidine core to the terminal hydroxyl group directly influences several key physicochemical properties of the resulting PROTAC.

Linker DerivativeAlkyl Chain LengthMolecular Weight ( g/mol )Calculated logPFlexibility
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylateC1249.31[3][4]2.03[5]Lower
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylateC2263.34[6]~2.3 (estimated)Moderate
This compoundC3277.36[7][8]~2.6 (estimated)Higher

An increase in the alkyl chain length leads to a higher molecular weight and generally a higher lipophilicity (logP). While increased lipophilicity can sometimes enhance cell permeability, it can also lead to issues with aqueous solubility, a common challenge for PROTACs which are often large molecules.[9][10]

From a conformational standpoint, a longer alkyl chain introduces more rotatable bonds, increasing the linker's flexibility. While some flexibility is necessary to allow the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation, excessive flexibility can be detrimental.[11] The strategic incorporation of the rigid piperidine ring helps to mitigate this, but the overall "reach" and conformational space explored by the linker is undoubtedly affected by the alkyl chain length.

Experimental Data and Performance in PROTACs

Direct head-to-head comparative studies of PROTACs differing only in the C1, C2, and C3 piperidine-based linkers are not extensively available in the public domain. However, by analyzing data from various studies on PROTACs employing linkers of different lengths, we can infer the potential impact of this structural modification.

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[]

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax signifies greater efficacy.[]

It is a well-documented principle in PROTAC design that linker length is a critical parameter that must be optimized for each specific target and E3 ligase pair.[11] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitin transfer.[11]

While concrete DC50 and Dmax values for a direct comparison of C1, C2, and C3 piperidine linkers are not available in the provided search results, the general trend observed in numerous PROTAC optimization studies suggests that a systematic extension of the linker length can lead to a significant improvement in degradation potency, up to an optimal length.[13] For instance, studies on TANK-binding kinase 1 (TBK1) degraders showed that linkers shorter than 12 atoms were inactive, while longer linkers demonstrated robust degradation.[11]

Therefore, it is reasonable to hypothesize that extending the alkyl chain from a hydroxymethyl (C1) to a hydroxypropyl (C3) group provides a greater degree of freedom for the PROTAC to achieve an optimal conformation for ternary complex formation, potentially leading to improved DC50 and Dmax values. However, this is a hypothesis that requires empirical validation for each specific biological system.

Experimental Protocols

Synthesis of Piperidine-Based Linkers

The synthesis of these piperidine derivatives generally involves the reaction of the corresponding 4-substituted piperidine with benzyl chloroformate in the presence of a base.

General Synthesis of Benzyl 4-(hydroxyalkyl)piperidine-1-carboxylates:

start 4-(hydroxyalkyl)piperidine product Benzyl 4-(hydroxyalkyl)piperidine-1-carboxylate start->product Reaction reagent1 Benzyl Chloroformate reagent1->product reagent2 Base (e.g., Triethylamine) reagent2->product solvent Solvent (e.g., Dichloromethane) solvent->product

Caption: General synthetic scheme for N-protection of hydroxyalkyl piperidines.

Step-by-Step Protocol (Example for this compound):

  • Dissolve 4-(3-hydroxypropyl)piperidine in an appropriate anhydrous solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, for example, triethylamine (typically 1.1 to 1.5 equivalents).

  • Slowly add benzyl chloroformate (typically 1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

In Vitro Evaluation of PROTAC-Mediated Protein Degradation

The following is a generalized workflow for assessing the efficacy of PROTACs incorporating the different piperidine-based linkers.

cluster_cell_culture Cell Culture and Treatment cluster_protein_analysis Protein Level Analysis cluster_data_analysis Data Analysis cell_seeding Seed target cells in multi-well plates protac_treatment Treat cells with varying concentrations of PROTACs (C1, C2, C3 linker variants) cell_seeding->protac_treatment cell_lysis Lyse cells to extract proteins protac_treatment->cell_lysis western_blot Perform Western Blotting to detect target protein levels cell_lysis->western_blot quantification Quantify protein bands and normalize to a loading control western_blot->quantification dc50_dmax Calculate DC50 and Dmax values quantification->dc50_dmax

Caption: Workflow for in vitro evaluation of PROTAC efficacy.

Detailed Protocol for Western Blotting:

  • Cell Culture and Treatment: Plate the cells expressing the target protein at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs containing the C1, C2, or C3 piperidine linkers for a specified period (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[]

Conclusion

The selection of a linker is a critical decision in the design of a potent and effective PROTAC. Piperidine-based linkers offer a valuable strategy for introducing conformational rigidity, which can translate to improved metabolic stability and enhanced degradation efficacy. The length of the alkyl chain substituent on the piperidine ring, as exemplified by the comparison of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (C1), Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (C2), and this compound (C3), is a key parameter for optimization.

While direct comparative data is sparse, the established principles of PROTAC design suggest that a systematic extension of the linker can be beneficial, with the C3 linker potentially offering a greater probability of achieving an optimal spatial arrangement for the ternary complex. However, it is crucial to emphasize that the ideal linker length is target-dependent and must be determined empirically. The synthetic routes and in vitro evaluation protocols provided in this guide offer a robust framework for researchers to perform such comparative studies and rationally design the next generation of highly effective protein degraders.

References

  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem Technical Support Team.
  • Sigma-Aldrich. (2010, October 6). Impact of linker length on the activity of PROTACs.
  • BenchChem. (n.d.).
  • Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • Castañeda, L., et al. (2022).
  • BenchChem. (n.d.). Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs.
  • BenchChem. (n.d.).
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312.
  • BOC Sciences. (n.d.).
  • LookChem. (n.d.). Benzyl 4-(hydroxymethyl)
  • Ciossani, G., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 65(13), 8755-8772.
  • ResearchGate. (n.d.).
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312.
  • MedChemExpress. (n.d.). Benzyl 4-(3-hydroxypropyl)
  • Ishida, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Delivery, 20(3), 295-305.
  • CookeChem. (n.d.). Benzyl 4-(hydroxymethyl)
  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2), 1600279.
  • NanoBRET. (2024, May 19).
  • National Center for Biotechnology Information. (2023, December 1).
  • BOC Sciences. (n.d.). Linkers for PROTAC Design.
  • MySkinRecipes. (n.d.). Benzyl 4-(hydroxymethyl)
  • MedChemExpress. (n.d.). Benzyl 4-(3-hydroxypropyl)
  • MedChemExpress. (n.d.). Benzyl 4-(3-hydroxypropyl)
  • ChemScene. (n.d.). 122860-33-7 | Benzyl 4-(hydroxymethyl)
  • ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • LifeSensors. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1869(11), 119343.
  • CymitQuimica. (n.d.). BENZYL 4-(2-HYDROXYETHYL)
  • ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided... [Figure].
  • ChemBK. (n.d.). Benzyl 4-(3-hydroxypropyl)
  • MedChemExpress. (n.d.). Benzyl 4-(3-hydroxypropyl)
  • Castañeda, L., et al. (2022).
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Biosynth. (n.d.).
  • MOLBASE Encyclopedia. (n.d.). benzyl 4-(2-hydroxyethyl)
  • Google Patents. (n.d.). JP2000136183A - Production of n-benzyl-4-formylpiperidine.

Sources

A Senior Application Scientist's Guide to Piperidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence demands that chemists in drug discovery and process development possess a robust understanding of the available synthetic methodologies. This guide provides an in-depth comparative analysis of the most significant strategies for synthesizing piperidine derivatives, moving beyond mere procedural lists to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. We aim to equip the practicing scientist with the knowledge to make informed decisions, grounded in field-proven insights and supported by experimental data.

The Workhorse Method: Catalytic Hydrogenation of Pyridines

The reduction of readily available pyridine precursors is arguably the most direct and economically viable route to the piperidine core, particularly on an industrial scale.[3] This method involves the saturation of the aromatic pyridine ring using hydrogen, typically mediated by a transition metal catalyst.

Mechanism and Rationale

The reaction proceeds via the heterogeneous or homogeneous catalysis of hydrogen addition across the C=C and C=N bonds of the pyridine ring. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical and dictates the efficiency and selectivity of the transformation.[4][5] Acidic solvents like glacial acetic acid are often employed to protonate the pyridine nitrogen, forming a pyridinium salt.[4][6] This activation increases the ring's susceptibility to reduction and can mitigate catalyst poisoning by the nitrogen's lone pair.[7]

Common catalysts include Platinum(IV) oxide (PtO₂ or Adams' catalyst), Rhodium on Carbon (Rh/C), and various Ruthenium and Iridium complexes.[4][8][9] Platinum and Rhodium catalysts are highly effective but can require high pressures of H₂ gas.[4][7][9] More recently, advanced iridium and rhodium complexes have been developed that operate under milder transfer hydrogenation conditions, using hydrogen donors like formic acid.[1][3][10]

G cluster_0 Catalytic Hydrogenation Workflow Pyridine Pyridine Substrate Pyridinium Pyridinium Ion (Acidic Medium) Catalyst Heterogeneous Catalyst (e.g., PtO₂, Rh/C) H2 H₂ Gas (High Pressure) Piperidine Piperidine Product

Comparative Performance
MethodCatalystConditionsAdvantagesLimitations
Classical Hydrogenation PtO₂, Rh/C, Pd/C50-70 bar H₂, Room Temp to 80°C, Acetic Acid/H₂OHigh yielding, scalable, atom-economicalRequires high-pressure equipment, poor functional group tolerance (e.g., halides, nitro groups), potential for catalyst poisoning.[4][7][10]
Transfer Hydrogenation [Cp*RhCl₂]₂/KIFormic acid/Triethylamine, 40°C, ambient pressureMild conditions, no high-pressure H₂ gas, good yields.[3]Requires stoichiometric hydrogen donor, catalyst can be expensive.
Ionic Hydrogenation Iridium(III) complexesMild conditionsExceptional functional group tolerance (nitro, azido, bromo, alkyne).[10]Catalyst complexity and cost.
Representative Experimental Protocol: Hydrogenation using PtO₂[4]
  • Reaction Setup: A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reactor vessel containing a magnetic stir bar.

  • Catalyst Addition: A catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • Hydrogenation: The vessel is sealed, flushed with N₂, and then pressurized with H₂ gas to the desired pressure (e.g., 50-70 bar). The mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction is monitored for 6-10 hours until hydrogen uptake ceases or TLC analysis indicates completion.

  • Work-up: The pressure is carefully released. The reaction mixture is quenched by the slow addition of a saturated NaHCO₃ solution until neutral pH is reached.

  • Extraction & Purification: The aqueous mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite to remove the catalyst and dried over Na₂SO₄. The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography to yield the substituted piperidine derivative.[4]

Constructive Cyclization: Reductive Amination of 1,5-Dicarbonyls

This classical approach builds the piperidine ring from an acyclic precursor through a "one-pot" double reductive amination (DRA) cascade.[11] It is a powerful method for synthesizing polyhydroxylated piperidines, also known as iminosugars, which are of significant biological interest.[11][12]

Mechanism and Rationale

The reaction involves the condensation of a primary amine or ammonia with a 1,5-dicarbonyl compound (dialdehyde, keto-aldehyde, or diketone).[11][13] The process initiates with the formation of an imine at one carbonyl group, which is then reduced. This is followed by an intramolecular condensation to form a cyclic iminium ion, which is subsequently reduced to the final piperidine ring.[11][14]

Sodium cyanoborohydride (NaBH₃CN) is a classic reducing agent for this transformation because it is mild enough to selectively reduce the iminium ion in the presence of the remaining carbonyl group.[14][15] Other reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation can also be employed.[13][14] The versatility of this method is enhanced by the wide availability of different amines that can be used as the nitrogen source.[11]

G cluster_1 Double Reductive Amination Mechanism Dicarbonyl 1,5-Dicarbonyl Compound Amine R-NH₂ Imine Intermediate Imine CyclicIminium Cyclic Iminium Ion Piperidine Piperidine Product Reducer Reducing Agent (e.g., NaBH₃CN)

Comparative Performance
FeatureDescription
Substrate Scope Primarily used for 1,5-dicarbonyl compounds, often derived from carbohydrates to produce iminosugars.[11][12] Glutaraldehyde is a common, simple starting material.[15]
Stereocontrol The stereochemistry of the final product is often controlled by the stereocenters present in the dicarbonyl precursor.[11]
Advantages Convergent "one-pot" synthesis, good for creating complex, substituted piperidines, high versatility from the choice of amine.[11][12]
Limitations Requires access to the acyclic 1,5-dicarbonyl precursor, which may involve multiple synthetic steps. Over-reduction or side reactions can occur depending on the reducing agent.
Representative Experimental Protocol: Synthesis of N-Butyl-deoxynojirimycin Analogue[11]
  • Reaction Setup: A protected 1,5-dicarbonyl sugar derivative (1.0 equiv) is dissolved in a suitable solvent like methanol.

  • Amine Addition: Butylamine (1.2 equiv) is added to the solution as the nitrogen source.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) is added portion-wise to the stirred solution at room temperature.

  • Monitoring: The reaction is stirred for several hours to overnight and monitored by TLC for the consumption of the starting material.

  • Work-up: The reaction is quenched by the addition of a few drops of acetic acid. The solvent is removed under reduced pressure.

  • Purification: The residue is redissolved in an appropriate solvent system and purified by column chromatography to yield the protected piperidine derivative. Subsequent deprotection steps would follow to yield the final product.[11]

The Cycloaddition Strategy: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles, providing a convergent route to tetrahydropyridine intermediates that can be easily reduced to piperidines.[16]

Mechanism and Rationale

This [4+2] cycloaddition involves a diene and a dienophile, where at least one component contains a nitrogen atom. A common and highly useful variant is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, which typically involves an electron-poor aza-diene (e.g., an α,β-unsaturated imine) reacting with an electron-rich dienophile (e.g., an enol ether).[17] The reaction proceeds through a concerted mechanism to form the tetrahydropyridine ring with a high degree of regio- and stereocontrol. The resulting tetrahydropyridine can then be hydrogenated in a subsequent step to afford the final piperidine.

G cluster_2 Aza-Diels-Alder to Piperidine Pathway AzaDiene Aza-Diene Dienophile Dienophile Cycloaddition [4+2] Cycloaddition Tetrahydropyridine Tetrahydropyridine Intermediate Reduction Reduction (e.g., H₂/Pd) Piperidine Piperidine Product

Comparative Performance
FeatureDescription
Substrate Scope Broad scope, allowing for the synthesis of highly functionalized and substituted piperidines.[8]
Stereocontrol Excellent control over relative stereochemistry is often achievable, and asymmetric variants using chiral catalysts are well-developed.[18][19]
Advantages High convergence, excellent for building molecular complexity quickly, good stereochemical control.
Limitations Two-step process (cycloaddition followed by reduction). The stability and reactivity of the imine and diene components can be challenging.
Representative Experimental Protocol: IEDDA Reaction[16]
  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen or argon atmosphere, add the α-halogeno hydrazone (1.0 equiv), which serves as the aza-diene precursor.

  • Solvent and Dienophile: Add anhydrous solvent (e.g., dichloromethane, DCM) followed by the electron-rich dienophile (e.g., a vinyl ether or vinylindole, 1.2 equiv).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and add a base (e.g., triethylamine, 1.5 equiv) dropwise. The base generates the reactive azoalkene in situ.[20]

  • Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction (e.g., with water or saturated NH₄Cl solution), and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate in vacuo, and purify the crude product by column chromatography to obtain the tetrahydropyridine cycloadduct.

  • Reduction: The isolated tetrahydropyridine is then subjected to standard hydrogenation conditions (e.g., H₂, Pd/C in methanol) to yield the final piperidine.

Modern Frontiers: Transition-Metal-Catalyzed Cyclizations

Beyond classical methods, the field has seen a surge in innovative strategies employing transition metals like Palladium, Rhodium, and Gold to construct the piperidine ring.[8][21] These methods often involve C-H activation, cycloisomerization, or cross-coupling cascades, offering novel disconnections and access to unique substitution patterns.[22][23][24]

Mechanisms and Rationale

These reactions are highly diverse. For example:

  • Palladium-catalyzed decarboxylative cyclization can couple diamine components with propargyl units to form piperazines and related heterocycles.[25]

  • Palladium-catalyzed Negishi coupling of piperidinylzinc reagents with aryl iodides allows for the diastereoselective synthesis of cis- or trans-2,4-disubstituted piperidines.[26]

  • Rhodium-catalyzed C-H activation/Heck-type reactions can form complex spiropiperidine structures from tethered precursors.[24]

  • Gold-catalyzed tandem hydroamination-semipinacol rearrangement of amino alkynones provides a key step for synthesizing complex piperidine intermediates.[23]

These methods provide access to architectures that are difficult to obtain via traditional routes, but they often require specialized ligands, careful optimization, and more expensive catalysts.[27]

Comparative Performance
FeatureDescription
Novelty Provides access to unique and complex substitution patterns, including spirocycles and arylated derivatives, that are challenging to make otherwise.[24][26]
Selectivity Often exhibit high levels of regio- and stereoselectivity controlled by the catalyst and ligand system.[8][26]
Advantages Enables novel retrosynthetic disconnections, direct functionalization of C-H bonds, and construction of highly complex scaffolds.[22]
Limitations Catalyst and ligand cost can be high, reaction conditions often require rigorous optimization, and substrate scope may be more limited compared to classical methods.[8]

Conclusion: Selecting the Right Tool for the Job

The synthesis of piperidine derivatives is a mature field with a rich arsenal of methodologies. The optimal choice depends entirely on the specific goals of the synthetic campaign.

  • For large-scale, cost-effective synthesis of simple piperidines, catalytic hydrogenation of pyridines remains the undisputed champion.

  • For accessing polyhydroxylated piperidines and iminosugars with defined stereochemistry, double reductive amination is a highly effective and convergent strategy.

  • When the goal is to build highly substituted, complex piperidines with excellent stereocontrol, the aza-Diels-Alder reaction offers a powerful and flexible approach.

  • For creating novel analogues with unique substitution patterns or exploring new chemical space, modern transition-metal-catalyzed methods provide unparalleled opportunities, despite their higher initial cost and optimization requirements.

A thorough understanding of the mechanisms, scope, and limitations of each of these core methods is essential for the modern medicinal or process chemist aiming to efficiently and effectively synthesize this vital heterocyclic scaffold.

References

  • Butrin, A.; Varlamova, A.; et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals (Basel). 2023;16(5):749. [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Matassini, C.; Clemente, F.; Cardona, F. The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. 2017; 2017(2): 215-236. [Link]

  • Wang, D.; Wang, C.; et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. 2022;5:982-992. [Link]

  • Sreenivasulu, R.; Ranganath, K.V.S.; Raju, R.R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. 2015;27(11):4173-4175. [Link]

  • BIOENGINEER.ORG. Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. 2023. [Link]

  • Sugiyama, H.; Yokoyama, Y.; et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. 2024. [Link]

  • Mitin, A.V.; Shainurova, A.M.; et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. 2023;13(2):419. [Link]

  • Clemente, F.; Matassini, C.; Cardona, F. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. 2020;25(18):4279. [Link]

  • Wang, D.S.; Chen, Q.A.; et al. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. 2013;355(1):129-136. [Link]

  • Ji, Y.; Li, Y.; et al. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical Chemistry. 2009;81(18):7881-7886. [Link]

  • Grieco, P.A.; Larsen, S.D. A Diels-Alder route to pyridone and piperidone derivatives. Journal of the American Chemical Society. 1985;107(6):1768-1771. [Link]

  • Trost, B.M.; Bartlett, M.J. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. 2016;18(4):752-755. [Link]

  • Sreenivasulu, R.; Ranganath, K.V.S.; Raju, R.R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. 2015. [Link]

  • Patil, S.A.; Patil, R.; et al. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs. 2022;20(11):699. [Link]

  • Grygorenko, O.O.; Radchenko, D.S.; et al. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry. 2017;123:191-262. [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. 2017. [Link]

  • Sreenivasulu, R.; Ranganath, K.V.S.; Raju, R.R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. 2015;27(11):4173-4175. [Link]

  • Li, Y.; Wang, W. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. 2014;16(23):6148-6151. [Link]

  • Seel, S.; Thaler, T.; et al. Piperidine Synthesis via Pd-Catalyzed Diastereoselective Cross-Coupling. Synfacts. 2011;2011(7):761. [Link]

  • Li, X.; Xu, X.; et al. TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. ResearchGate. 2016. [Link]

  • Lin, C.H.; Lin, C.Y.; et al. Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. 2018;16(43):8095-8114. [Link]

  • Boghaei, D.M.; Askarizadeh, E. Synthesis, Characterization of some Transition metal complexes of Piperidine dithiocarbamate and ethylenediamine. ResearchGate. 2018. [Link]

  • Wang, W.; Wang, Z.; et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. 2022;27(19):6619. [Link]

  • Li, X.; Xu, X.; et al. TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. The Journal of Organic Chemistry. 2016;81(11):4893-4899. [Link]

  • Laronze, J.Y.; Sapi, J.; et al. Diels-Alder reaction of 1-azadienes. A total synthesis of deoxynupharidine. The Journal of Organic Chemistry. 1984;49(18):3453-3455. [Link]

  • Contente, M.L.; Gourlay, L.; et al. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. 2018;14:2939-2946. [Link]

  • Kim, S.; Hong, S.H. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Catalysis. 2024;14:1-9. [Link]

  • Singh, P.; Kaur, R.; et al. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. 2021;17:2334-2391. [Link]

  • Schepmann, D.; Tonder, J.E.; et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. 2016;349(6):451-465. [Link]

  • Wang, C.; Sun, J. Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse-Electron-Demand Aza-Diels-Alder Reaction. ChemRxiv. 2021. [Link]

  • Boger, D.L. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry. 2012;77(11):4939-4951. [Link]

  • Sharma, P.; Rohilla, S.; et al. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Chemistry. 2023;5(3):1897-1925. [Link]

  • Wang, H.; Gandon, V.; et al. Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. The Journal of Organic Chemistry. 2018;83(5):2916-2924. [Link]

Sources

The Bridge to Degradation: A Comparative Guide to In Vitro vs. In Vivo Efficacy of PROTACs Utilizing Piperidine-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, this guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) that feature piperidine-based linkers. While the initial query focused on Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, it is crucial to understand that this molecule is a chemical linker, a structural component of a PROTAC, and does not possess intrinsic therapeutic efficacy. Its role is to bridge a target-binding ligand and an E3 ligase-recruiting ligand. Therefore, this guide will focus on the efficacy of fully assembled PROTACs that incorporate such rigid piperidine-containing linkers, providing a scientifically robust framework for comparison.

We will dissect the preclinical data of two pioneering clinical-stage PROTACs, Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471) , which exemplify the successful application of piperidine-based linkers in targeting the Androgen Receptor (AR) and Estrogen Receptor (ER), respectively. Through this comparative analysis, we will illuminate the causal relationships between experimental design and outcomes, offering field-proven insights into the evaluation of this revolutionary therapeutic modality.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC's efficacy is not merely the sum of its parts; it is an emergent property of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker, far from being a passive spacer, is a critical determinant of the stability and geometry of this complex, which in turn dictates the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.[1]

Piperidine moieties, as seen in the linkers of ARV-110 and ARV-471, are often incorporated to introduce rigidity.[2][3] This can be advantageous for several reasons:

  • Pre-organization: A rigid linker can reduce the entropic penalty of forming the ternary complex by pre-organizing the binding ligands in a favorable orientation.

  • Improved Pharmacokinetics: Rigidity can contribute to improved metabolic stability and cell permeability, crucial for in vivo efficacy.[3]

  • Solubility: The inclusion of heteroatoms like nitrogen in the piperidine ring can enhance solubility.[3]

The journey of a PROTAC from a laboratory curiosity to a clinical candidate involves a rigorous evaluation of its performance, beginning with cell-free and cell-based in vitro assays and culminating in complex in vivo animal models. The following sections will compare these evaluation stages using ARV-110 and ARV-471 as case studies.

Visualizing the PROTAC Development Workflow

The development and evaluation of a PROTAC follows a logical progression from initial in vitro characterization to comprehensive in vivo testing. This workflow is essential to establish a molecule's potential as a therapeutic agent.

PROTAC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation a Biochemical Assays (Ternary Complex Formation) b Cell-Based Assays (Protein Degradation - DC50) a->b Confirms Cellular Activity c Functional Assays (Cell Proliferation, Apoptosis) b->c Links Degradation to Function d Pharmacokinetics (PK) (Bioavailability, Half-life) c->d Candidate Selection for In Vivo e Pharmacodynamics (PD) (Target Degradation in Tumors) d->e Establishes Exposure-Response f Efficacy Studies (Tumor Growth Inhibition) e->f Correlates Degradation with Efficacy

Caption: A streamlined workflow for PROTAC evaluation.

Comparative Analysis of In Vitro Efficacy

The initial assessment of a PROTAC's potential is performed through a battery of in vitro assays. These experiments are designed to quantify the molecule's ability to induce the degradation of the target protein in a cellular context and to understand the functional consequences of this degradation.

Bavdegalutamide (ARV-110): Targeting the Androgen Receptor

Bavdegalutamide is an orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[4][5]

In Vitro Assay Cell Line Key Finding Reference
AR Degradation VCaP, LNCaPDC50 of ~1 nM[6]
Functional - PSA Suppression VCaPLow nanomolar concentrations[6]
Functional - Proliferation VCaPInhibition at low nM concentrations[6]
Functional - Apoptosis VCaPInduction at low nM concentrations[6]
Vepdegestrant (ARV-471): Targeting the Estrogen Receptor

Vepdegestrant is an oral PROTAC that targets the Estrogen Receptor (ER) for degradation and is being developed for the treatment of ER-positive breast cancer.[7][8]

In Vitro Assay Cell Line Key Finding Reference
ER Degradation Multiple ER+>90% degradation of wild-type and mutant ER[8]
Functional - Proliferation ER-dependentInhibition of cell proliferation[8]

Insight: Both ARV-110 and ARV-471 demonstrate potent and selective degradation of their respective targets at low nanomolar concentrations in vitro. This high in vitro potency is a prerequisite for advancing a compound to in vivo studies, as it suggests that the molecule is capable of engaging its target and the E3 ligase machinery effectively within a cellular environment.

Transitioning to In Vivo Models: The True Test of a PROTAC

While in vitro data are essential for initial screening and mechanism of action studies, the ultimate test of a PROTAC's therapeutic potential lies in its in vivo performance. Animal models, typically xenografts where human cancer cells are implanted into immunodeficient mice, are used to evaluate a PROTAC's pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

Comparative Analysis of In Vivo Efficacy

Bavdegalutamide (ARV-110)
In Vivo Model Dosing Key Finding Reference
VCaP Xenograft 1 mg/kg, PO, QD>90% AR degradation in tumors[6]
VCaP Xenograft 3 mg/kg, PO, QD109% Tumor Growth Inhibition (TGI)[9]
Enzalutamide-Resistant VCaP Xenograft 10 mg/kg, PO, QDSignificant tumor growth inhibition[10]
Vepdegestrant (ARV-471)
In Vivo Model Dosing Key Finding Reference
MCF7 Orthotopic Xenograft 3-30 mg/kg, PO, QD>90% ER degradation in tumors[7]
MCF7 Orthotopic Xenograft 30 mg/kg, PO, QD120% TGI[11]
Palbociclib-Resistant PDX 10 mg/kg, PO, QD102% TGI[8]

Insight: The preclinical in vivo data for both ARV-110 and ARV-471 are compelling. They not only demonstrate robust degradation of their target proteins in tumor tissues but also show significant tumor growth inhibition, even in models of acquired resistance to standard-of-care therapies.[4] This highlights a key advantage of the PROTAC modality: by eliminating the target protein, it can overcome resistance mechanisms that arise from target protein mutations or overexpression. The strong correlation between target degradation and tumor growth inhibition provides a clear pharmacological rationale for their clinical development.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the above data are detailed below.

In Vitro Protein Degradation Assay (Western Blot)

This protocol is a standard method for quantifying the reduction of a target protein in cells following treatment with a PROTAC.

  • Cell Culture: Plate cancer cells (e.g., VCaP for AR, MCF7 for ER) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-AR or anti-ER) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded).

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Antibody Incubation C->D E Detection & Densitometry Analysis D->E F DC50 Calculation E->F

Caption: Workflow for Western Blot-based degradation assay.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical study to evaluate the anti-tumor activity of a PROTAC in a mouse model.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice), typically 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneously or orthotopically implant human cancer cells (e.g., VCaP or MCF7) into the mice. For ER+ models like MCF7, supplement the mice with an estrogen pellet.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, PROTAC at different doses, and a positive control like enzalutamide or fulvestrant).

    • Administer the treatments as specified (e.g., oral gavage, once daily).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis:

    • At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and collect them for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion

The development of PROTACs like Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471) underscores the critical role of the linker in translating potent in vitro activity into robust in vivo efficacy. The incorporation of rigid piperidine-containing linkers has proven to be a successful strategy in designing orally bioavailable PROTACs with favorable pharmacokinetic properties. The direct comparison of their preclinical data reveals a strong correlation between the extent of target protein degradation and the degree of anti-tumor activity, both in vitro and in vivo. This provides a clear, mechanism-based rationale for their therapeutic potential and validates the PROTAC approach as a powerful new modality in drug discovery. For researchers in this field, a thorough understanding of the interplay between a PROTAC's structural components and its biological performance across a spectrum of preclinical models is paramount for the successful development of the next generation of targeted protein degraders.

References

  • Flanagan, J. J., et al. (2024). Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models. Clinical Cancer Research, 30(16), 3549-3563. [Link]

  • Flanagan, J. J., et al. (2024). Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models. PubMed Central. [Link]

  • Snyder, L. B., et al. (2024). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Molecular Cancer Therapeutics, 24(4), 511-522. [Link]

  • Flanagan, J. J., et al. (2024). Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models. PubMed. [Link]

  • Snyder, L. B., et al. (2024). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. AACR Journals. [Link]

  • UroToday. (2024). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. UroToday. [Link]

  • BioWorld. (2024). Preclinical data supporting entry of first PROTAC degrader into clinic. BioWorld. [Link]

  • ASCO Publications. (2019). ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. ASCO. [Link]

  • Taylor & Francis Online. (2024). VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer. Taylor & Francis Online. [Link]

  • Arvinas. (2019). ARV-110: an oral androgen receptor PROTAC degrader for prostate cancer. Arvinas. [Link]

  • NET. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. NET. [Link]

  • ACS Publications. (2025). NDA Submission of Vepdegestrant (ARV-471) to U.S. FDA: The Beginning of a New Era of PROTAC Degraders. Journal of Medicinal Chemistry. [Link]

  • Han, X., et al. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. PubMed Central. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

Sources

cross-validation of analytical data for Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Data for Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the , a key intermediate in the synthesis of various pharmaceutical agents. As direct experimental data for this specific molecule is not always publicly available, we will employ a scientifically rigorous approach by comparing its expected analytical profile with established data from structurally similar compounds. This comparative methodology underscores the importance of cross-validation to ensure data integrity, a cornerstone of regulatory compliance and successful drug development.[1][2]

The principles of analytical procedure validation, as outlined in the ICH Q2(R2) guidelines, mandate a thorough demonstration that a method is fit for its intended purpose.[3][4] Cross-validation extends this principle by comparing results across different analytical techniques to build a cohesive and irrefutable structural and purity profile.[1]

The Cross-Validation Workflow: An Integrated Approach

A robust analytical data cross-validation strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. The following diagram illustrates this integrated workflow.

Cross_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analytical_techniques Orthogonal Analytical Techniques cluster_data_analysis Data Integration & Validation Compound Benzyl 4-(3-hydroxypropyl) piperidine-1-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Compound->NMR Sample Analysis MS Mass Spectrometry (EI, ESI) Compound->MS Sample Analysis IR FTIR Spectroscopy Compound->IR Sample Analysis HPLC HPLC/UPLC (Purity & Impurity Profile) Compound->HPLC Sample Analysis Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Connectivity & Environment MS->Structure_Confirmation Molecular Weight IR->Structure_Confirmation Functional Groups Purity_Assessment Purity Assessment HPLC->Purity_Assessment Quantitative Purity Final_Report Comprehensive Analytical Report Structure_Confirmation->Final_Report Data Consolidation Purity_Assessment->Final_Report Data Consolidation

Caption: Integrated workflow for analytical data cross-validation.

Experimental Protocols

The following are detailed protocols for the acquisition of analytical data for piperidine derivatives. These methods are designed to be robust and provide high-quality data suitable for regulatory submission.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solids, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. For oils, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

  • Data Processing: Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (Electrospray Ionization - ESI):

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

    • Parameters: Positive ion mode, scan range of m/z 50-500.

  • Data Processing: Identify the molecular ion peak [M+H]⁺ and any significant fragment ions.

Comparative Analytical Data

Due to the lack of publicly available experimental data for this compound, we will compare the expected analytical data with that of the structurally similar Benzyl 4-hydroxypiperidine-1-carboxylate .[4][5] The key difference is the replacement of the 4-hydroxyl group with a 3-hydroxypropyl group.

¹H NMR Data Comparison
Assignment Benzyl 4-hydroxypiperidine-1-carboxylate (Observed δ, ppm) [5]This compound (Expected δ, ppm) Rationale for Expected Shifts
Aromatic Protons (C₆H₅)7.30-7.40 (m, 5H)7.30-7.40 (m, 5H)The benzylic protecting group is identical in both molecules.
Benzylic Protons (CH₂Ph)5.14 (s, 2H)5.14 (s, 2H)The electronic environment of the benzylic protons is unchanged.
Piperidine CH₂ (axial, adjacent to N)~3.10-3.20 (m, 2H)~3.00-3.15 (m, 2H)Minor upfield shift possible due to conformational changes.
Piperidine CH₂ (equatorial, adjacent to N)~3.80-3.90 (m, 2H)~3.90-4.10 (m, 2H)Similar deshielding effect from the carbamate nitrogen.
Piperidine CH (at C4)~3.70-3.80 (m, 1H)~1.50-1.60 (m, 1H)Significant upfield shift as the C4 carbon is no longer attached to an electronegative oxygen.
Piperidine CH₂ (at C3/C5, axial)~1.40-1.50 (m, 2H)~1.10-1.20 (m, 2H)General shielding in the piperidine ring.
Piperidine CH₂ (at C3/C5, equatorial)~1.80-1.90 (m, 2H)~1.65-1.75 (m, 2H)General shielding in the piperidine ring.
Hydroxypropyl CH₂-OHN/A~3.60-3.70 (t, 2H)Protons adjacent to the hydroxyl group are deshielded.
Hydroxypropyl CH₂N/A~1.40-1.50 (m, 2H)Aliphatic chain protons.
Hydroxypropyl CH₂N/A~1.20-1.30 (m, 2H)Aliphatic chain protons.
OH ProtonVariableVariablePosition is concentration and solvent dependent.
¹³C NMR Data Comparison
Assignment Benzyl 4-hydroxypiperidine-1-carboxylate (Observed δ, ppm) [4]This compound (Expected δ, ppm) Rationale for Expected Shifts
Carbonyl (C=O)~155.0~155.0The carbamate functional group is identical.
Aromatic C (quaternary)~137.0~137.0Unchanged aromatic ring.
Aromatic CH~128.5, ~127.9, ~127.8~128.5, ~127.9, ~127.8Unchanged aromatic ring.
Benzylic CH₂~67.0~67.0Unchanged benzylic group.
Piperidine C-OH (C4)~68.0~35-40Significant upfield shift due to the removal of the directly attached hydroxyl group.
Piperidine CH₂ (adjacent to N, C2/C6)~44.0~44.0Similar environment adjacent to the carbamate nitrogen.
Piperidine CH₂ (C3/C5)~34.0~32-34Minor shift due to the change at C4.
Hydroxypropyl CH₂-OHN/A~62.0Typical chemical shift for a primary alcohol carbon.
Hydroxypropyl CH₂N/A~30-35Aliphatic chain carbons.
Hydroxypropyl CH₂N/A~28-32Aliphatic chain carbons.
Mass Spectrometry and IR Data Comparison
Analytical Technique Benzyl 4-hydroxypiperidine-1-carboxylate [4]This compound [6]Interpretation of Differences
Molecular Weight 235.28 g/mol 277.36 g/mol The addition of a C₃H₆O moiety (propyl alcohol) increases the mass by 42.08 g/mol .
Expected [M+H]⁺ 236.13278.18The protonated molecular ion will reflect the difference in molecular weight.
Key IR Absorptions (cm⁻¹) ~3400 (O-H stretch, broad), ~1680 (C=O stretch, carbamate), ~3000-2850 (C-H stretch), ~1100-1200 (C-O stretch)~3400 (O-H stretch, broad), ~1680 (C=O stretch, carbamate), ~3000-2850 (C-H stretch), ~1050-1150 (C-O stretch)The IR spectra are expected to be very similar, both containing a hydroxyl and a carbamate group. The "fingerprint" region below 1500 cm⁻¹ will show differences due to the different carbon skeletons.

Conclusion

This guide demonstrates a robust, scientifically-grounded approach to the analytical characterization of this compound. By cross-validating expected analytical data with experimentally determined data from a close structural analog, we can build a high degree of confidence in the identity and purity of the target compound. This comparative method, rooted in the principles of established regulatory guidelines, is an invaluable tool for researchers, scientists, and drug development professionals. It ensures data integrity and provides a solid foundation for subsequent stages of pharmaceutical development.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate. Retrieved from [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 99198-80-8 | this compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology and drug discovery, acetylcholinesterase (AChE) inhibitors stand as a cornerstone therapeutic class, primarily for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease.[1][2] These agents act by preventing the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its availability at cholinergic synapses and enhancing nerve signal transmission.[1][3] This guide provides an in-depth comparative analysis of prominent AChE inhibitors, supported by experimental data and validated protocols, to empower researchers in making informed decisions for their preclinical and clinical investigations.

Section 1: The Cholinergic System and the Rationale for AChE Inhibition

Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, modulating essential functions such as memory, learning, and muscle contraction.[1] The enzyme acetylcholinesterase terminates this signaling by rapidly hydrolyzing ACh into choline and acetate.[4][5] In conditions like Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline.[1][6] By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, compensating for this loss and alleviating symptoms.[1][3][4]

AChE inhibitors are broadly classified based on their interaction with the enzyme:

  • Reversible Inhibitors: These compounds, which include most therapeutic agents, bind to AChE for a short duration, allowing enzyme function to resume after the inhibitor is metabolized.[1]

  • Irreversible Inhibitors: These agents, often organophosphates, form a stable, covalent bond with the enzyme, leading to long-lasting inactivation until new enzyme molecules are synthesized.[1][3][7] Their use is primarily as toxins or pesticides rather than therapeutics.[4][8]

  • Pseudo-irreversible (or Quasi-irreversible) Inhibitors: Carbamates like Rivastigmine fall into this category. They form a temporary covalent bond that hydrolyzes much more slowly than the acetylated enzyme, resulting in a more prolonged inhibition.[9]

The following diagram illustrates the fundamental mechanism of cholinergic neurotransmission and the action of AChE inhibitors.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic Acetylcholine (ACh) Synthesis & Vesicle Storage ACh_Synapse ACh Presynaptic->ACh_Synapse 1. ACh Release AChE_Enzyme Acetylcholinesterase (AChE) ACh_Synapse->AChE_Enzyme 3a. Normal Breakdown Receptor Postsynaptic ACh Receptors ACh_Synapse->Receptor 2. Receptor Binding AChE_Enzyme->Presynaptic Choline Recycling Signal Signal Transduction (Cognition, Muscle Contraction) Receptor->Signal 3. Neuronal Signal Inhibitor AChE Inhibitor Inhibitor->AChE_Enzyme

Caption: Cholinergic synapse function and the point of intervention for AChE inhibitors.

Section 2: Comparative Analysis of Key AChE Inhibitors

The selection of an AChE inhibitor for research or therapeutic development hinges on several factors, including potency, selectivity, and pharmacokinetic properties. While clinical studies show modest overall benefits for the main approved drugs, some differences in efficacy and tolerability have been reported.[2][10][11] For instance, some head-to-head comparisons suggest Donepezil may be better tolerated, with fewer gastrointestinal side effects than Rivastigmine or Galantamine.[4][12]

The Role of Butyrylcholinesterase (BuChE)

A critical consideration is the inhibitor's selectivity for AChE versus Butyrylcholinesterase (BuChE). BuChE, also known as pseudocholinesterase, is another enzyme capable of hydrolyzing acetylcholine.[13] While AChE is the primary target in the healthy brain, BuChE activity increases in the later stages of Alzheimer's disease as AChE levels decline.[5][9][14] Therefore, inhibiting BuChE may offer therapeutic advantages, particularly in advanced dementia.[14][15] Rivastigmine and the older drug Tacrine are known to co-inhibit both enzymes, whereas Donepezil and Galantamine are relatively selective for AChE.[5]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. It is crucial to note that IC50 values can vary based on experimental conditions, such as enzyme source (e.g., human vs. bovine) and assay methodology.[16] The following table summarizes representative IC50 values from the literature for common AChE inhibitors.

InhibitorAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)Mechanism of ActionKey Characteristics
Donepezil 11.6 (human)[16]~7,000~600-fold for AChE[14]Reversible, Non-competitiveHighly selective for AChE.[17] Favorable tolerability profile.[4][12]
Rivastigmine ~400,000 (human)~30,000 (human)~0.075 (Dual Inhibitor)Pseudo-irreversible (Carbamate)Inhibits both AChE and BuChE, which may be beneficial in later-stage AD.[5][15]
Galantamine ~400 (human)~10,000~25-fold for AChE[14]Reversible, CompetitiveDual mechanism: also modulates nicotinic acetylcholine receptors.
Huperzine A 82 (rat)[18][19]>10,000Highly selective for AChEReversible, CompetitiveNatural alkaloid; readily crosses the blood-brain barrier.[4][18] Also a weak NMDA receptor antagonist.[18][20]
Tacrine ~30 (human)~10 (human)~0.33 (Dual Inhibitor)Reversible, Non-competitiveFirst centrally acting AChE inhibitor approved for AD, but use is limited by hepatotoxicity.[4]

Note: IC50 values are compiled from various sources and should be considered representative. Direct comparison requires standardized assay conditions.

Section 3: Experimental Protocol for Assessing AChE Inhibition

To ensure trustworthiness and reproducibility, a standardized and self-validating protocol is essential. The most widely accepted method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman.[16][21]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that measures the activity of AChE.[22] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[21][22] This thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[22][23] The rate of color development is directly proportional to AChE activity.[21] The presence of an inhibitor reduces this rate, allowing for the calculation of percent inhibition and subsequent determination of the IC50 value.[16]

Workflow for IC50 Determination using Ellman's Method

Ellmans_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_data 3. Data Acquisition & Analysis P1 Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCh Substrate Solution - AChE Enzyme Stock A1 Add Buffer, Inhibitor Dilutions, and DTNB to wells P1->A1 P2 Prepare Serial Dilutions of Test Inhibitor P2->A1 A2 Add AChE Enzyme (to all wells except blank) A1->A2 A3 Pre-incubate mixture (e.g., 5 min at 37°C) A2->A3 A4 Initiate Reaction: Add ATCh Substrate A3->A4 D1 Measure Absorbance at 412 nm (Kinetic or Endpoint Reading) A4->D1 Color Development D2 Calculate % Inhibition for each inhibitor concentration D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Determine IC50 value from dose-response curve D3->D4

Caption: Standard experimental workflow for determining AChE inhibitor IC50 values.

Step-by-Step Protocol (96-Well Plate Format)

This protocol is a generalized template and should be optimized for specific enzyme lots and laboratory conditions.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.[22]

    • Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water. Prepare fresh daily.[22]

    • AChE Solution: Reconstitute lyophilized AChE (e.g., from electric eel or human recombinant) in Assay Buffer to a working concentration (e.g., 0.1 U/mL final concentration).

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in Assay Buffer to achieve a range of final concentrations for testing.

  • Assay Plate Setup:

    • Blank Wells: Add 50 µL of Assay Buffer.

    • Control Wells (100% Activity): Add 25 µL of Assay Buffer (containing the same final % of DMSO as the inhibitor wells).

    • Test Wells: Add 25 µL of the various inhibitor dilutions.

    • To all wells, add 50 µL of the DTNB solution.

    • To all wells except the blank, add 25 µL of the AChE enzyme solution.

  • Pre-incubation:

    • Mix the plate gently on a shaker.

    • Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • To initiate the reaction, add 25 µL of the ATChI substrate solution to all wells. The final volume in each well will be 150 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) for a kinetic assay. The rate of reaction (V) is the change in absorbance per minute (ΔAbs/min).

  • Data Analysis:

    • Calculate Percent Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100

    • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

Section 4: Concluding Remarks for the Research Professional

The choice of an acetylcholinesterase inhibitor is a critical decision in experimental design. A highly selective inhibitor like Donepezil is ideal for studies focused specifically on the role of AChE, minimizing confounding effects from BuChE inhibition.[17] In contrast, a dual inhibitor like Rivastigmine may be more relevant for models of late-stage Alzheimer's disease where BuChE plays a more prominent role.[5] Natural compounds like Huperzine A offer high potency and blood-brain barrier permeability, making them attractive candidates for both in vitro and in vivo studies.[4][18]

By employing standardized, validated protocols such as the Ellman's assay, researchers can generate reliable, comparative data that contributes meaningfully to the field. This guide serves as a foundational resource to aid in the logical selection and rigorous evaluation of these vital neuropharmacological agents.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]

  • Scarpini, E., Schelterns, P., & Feldman, H. (2003). An open-label, comparative study of rivastigmine, donepezil and galantamine in a real-world setting. PubMed. [Link]

  • Patsnap Synapse. (2024). What are BChE inhibitors and how do they work? [Link]

  • RxList. (2021). How Do Cholinesterase Inhibitors Work? [Link]

  • Patsnap Synapse. (2024). What are AChE inhibitors and how do they work? [Link]

  • JoVE. (2023). Video: Anticholinesterase Agents: Poisoning and Treatment. [Link]

  • Wikipedia. (n.d.). Huperzine A. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Tan, C. C., Yu, J. T., Wang, H. F., Tan, M. S., Meng, X. F., Wang, C., Jiang, T., Zhu, X. C., & Tan, L. (2014). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. Journal of Alzheimer's disease : JAD, 41(2), 615–631. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

  • Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. PubMed. [Link]

  • Zangara, A. (2003). The pharmacology and therapeutic potential of (−)-huperzine A. PubMed Central. [Link]

  • Lockridge, O. (2015). Emerging significance of butyrylcholinesterase. PubMed Central. [Link]

  • Kamal, M. A., Al-Jafari, A. A., & Greig, N. H. (2021). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. MDPI. [Link]

  • Chen, Y., et al. (2022). Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. PubMed Central. [Link]

  • Slideshare. (n.d.). Butyrylcholinesterase Overview. [Link]

  • Hansen, R. A., Gartlehner, G., Webb, A. P., Morgan, L. C., Moore, C. G., & Jonas, D. E. (2008). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis. The Ohio State University. [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values of inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Link]

  • ResearchGate. (n.d.). Selectivity profile of representative compounds for AChE versus BuChE. [Link]

  • Hansen, R. A., Gartlehner, G., Webb, A. P., Morgan, L. C., Moore, C. G., & Jonas, D. E. (2008). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis. Dove Medical Press. [Link]

  • Taylor & Francis Online. (2022). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis. [Link]

  • ResearchGate. (n.d.). Huperzine A, a nootropic alkaloid, inhibits N-methyl-D-aspartate-induced current in rat dissociated hippocampal neurons. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Huperzine A? [Link]

  • ResearchGate. (n.d.). IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... [Link]

  • Giacobini, E. (2004). Targeting acetylcholinesterase and butyrylcholinesterase in dementia. Oxford Academic. [Link]

  • Kamal, M. A., Al-Jafari, A. A., & Greig, N. H. (2021). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. PubMed Central. [Link]

  • PubMed. (n.d.). Huperzine A. [Link]

  • ResearchGate. (n.d.). Inhibition and selectivity of brain AChE and BuChE... [Link]

  • ResearchGate. (n.d.). Pharmacology of selective acetylcholinesterase inhibitors: Implications for use in Alzheimer's disease. [Link]

  • PubMed. (n.d.). Acetylcholinesterase inhibitors: pharmacology and toxicology. [Link]

  • Slideshare. (n.d.). Acetylcholinesterase inhibitors : Dr Rahul Kunkulol. [Link]

Sources

assessing the performance of different cholinesterase inhibitors for Alzheimer's treatment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of Alzheimer's disease (AD) therapeutics, a deep understanding of the available treatment options is paramount. This guide provides a comprehensive comparison of the performance of three widely prescribed cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—grounded in scientific evidence and practical insights for experimental assessment.

The Cholinergic Deficit in Alzheimer's Disease: A Therapeutic Target

Alzheimer's disease is characterized by progressive neurodegeneration, leading to a decline in cognitive functions such as memory and learning.[1][2] One of the earliest and most consistent neurochemical findings in AD is a deficit in the cholinergic system.[3] This "cholinergic hypothesis" posits that the cognitive and behavioral symptoms of AD are, in part, due to a deficiency in the neurotransmitter acetylcholine (ACh).[1] Cholinergic neurons, particularly those in the basal forebrain, are vulnerable in AD, leading to reduced ACh levels in the brain.[3]

Cholinesterase inhibitors (ChEIs) represent a first-line symptomatic treatment for mild-to-moderate AD.[4] Their primary mechanism of action is to increase the synaptic availability of ACh by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE).[5][6] By enhancing cholinergic neurotransmission, these drugs can offer temporary improvements in cognitive function and daily activities for some patients.[5][7]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction

Figure 1: Cholinergic Synaptic Transmission.

Comparative Analysis of Cholinesterase Inhibitors

While all three commonly prescribed ChEIs—Donepezil, Rivastigmine, and Galantamine—share the primary mechanism of inhibiting acetylcholinesterase, they exhibit distinct pharmacological profiles that can influence their clinical performance.[6]

FeatureDonepezilRivastigmineGalantamine
Primary Mechanism Reversible, non-competitive AChE inhibitorReversible, pseudo-irreversible AChE and BuChE inhibitorReversible, competitive AChE inhibitor and allosteric modulator of nicotinic receptors
Selectivity Highly selective for AChEInhibits both AChE and BuChESelective for AChE
Half-life ~70 hours (once-daily dosing)~1.5 hours (twice-daily dosing or patch)~7 hours (twice-daily dosing or extended-release)
Metabolism Hepatic (CYP2D6 and CYP3A4)Minimal hepatic metabolismHepatic (CYP2D6 and CYP3A4)
Efficacy

Numerous clinical trials and meta-analyses have demonstrated that Donepezil, Rivastigmine, and Galantamine are all more effective than placebo in improving cognitive function in patients with mild-to-moderate Alzheimer's disease.[8][9][10] The benefits, while statistically significant, are often described as modest in clinical practice.[9] Head-to-head comparisons have generally not shown significant differences in efficacy among the three drugs.[6][8] However, some studies suggest potential nuances in their effects. For instance, a meta-analysis indicated that donepezil and rivastigmine might be better than galantamine in terms of global response.[8]

Side Effect Profile

The most common side effects of ChEIs are cholinergic in nature and primarily affect the gastrointestinal system.[11][12] These include nausea, vomiting, diarrhea, and loss of appetite.[11] The incidence and severity of these side effects can vary between drugs and are often dose-dependent. A real-world practice study suggested that galantamine may be associated with fewer adverse events compared to donepezil and rivastigmine.[13] Rivastigmine, particularly in its oral form, may have a higher incidence of gastrointestinal side effects, which can be mitigated by using the transdermal patch.[7] A pharmacovigilance database analysis raised concerns about a disproportionately higher frequency of reports of death as an adverse event for rivastigmine compared to the other ChEIs.[14] Donepezil has been associated with a higher risk of rhabdomyolysis in some reports.[14]

Experimental Protocols for Performance Assessment

To rigorously assess the performance of different cholinesterase inhibitors, a combination of in vitro enzymatic assays and in vivo cognitive and functional evaluations are employed.

In Vitro Assessment: Cholinesterase Activity Assay

The foundational in vitro experiment to characterize a ChEI is the cholinesterase activity assay. This assay directly measures the inhibitory potency of a compound on AChE and/or BuChE.

Principle: The most common method is the Ellman's assay, which uses a synthetic substrate like acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE).[15] The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Prepare a stock solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in deionized water.

    • Prepare a stock solution of the cholinesterase enzyme (AChE or BuChE) in buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., Donepezil, Rivastigmine, Galantamine) in the appropriate solvent.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Phosphate buffer

      • DTNB solution (final concentration ~0.5 mM)

      • Test inhibitor at various concentrations (or vehicle for control)

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 10-30 minutes).[16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

cluster_workflow Cholinesterase Activity Assay Workflow Reagent_Prep Reagent Preparation (Buffer, DTNB, Substrate, Enzyme, Inhibitor) Plate_Setup Plate Setup (Buffer, DTNB, Inhibitor) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis

Figure 2: Experimental workflow for the cholinesterase activity assay.

Clinical Assessment: Cognitive and Functional Scales

The clinical performance of cholinesterase inhibitors is evaluated in human trials using standardized cognitive and functional assessment scales.

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog):

The ADAS-Cog is considered a gold standard for assessing cognitive function in AD clinical trials.[17][18] It is an 11-item scale that evaluates memory, language, and praxis.[19] Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.[19] A statistically significant reduction in the ADAS-Cog score for a treatment group compared to a placebo group indicates a therapeutic benefit.

Mini-Mental State Examination (MMSE):

The MMSE is a widely used, brief screening tool for cognitive impairment.[20][21] It assesses orientation, attention, memory, language, and visual-spatial skills.[22] Scores range from 0 to 30, with lower scores indicating more severe cognitive decline.[22] While easy to administer, the MMSE may not be as sensitive as the ADAS-Cog for detecting subtle cognitive changes, particularly in early-stage AD.[20][23]

Conclusion and Future Directions

Donepezil, Rivastigmine, and Galantamine are established symptomatic treatments for Alzheimer's disease that work by enhancing cholinergic neurotransmission. While their overall efficacy is comparable, they differ in their pharmacological profiles, which can influence their side effect profiles and dosing regimens. The choice of a specific cholinesterase inhibitor for a patient may depend on individual factors such as tolerability and co-morbidities.

For researchers and drug development professionals, a thorough understanding of the experimental methodologies used to assess these drugs is crucial. In vitro cholinesterase activity assays provide a fundamental measure of a compound's inhibitory potency, while standardized clinical scales like the ADAS-Cog and MMSE are essential for evaluating cognitive and functional outcomes in patients. As the field moves towards disease-modifying therapies, the role of cholinesterase inhibitors may evolve, but their importance in the current management of Alzheimer's disease remains significant.

References

  • Role of Cholinergic Signaling in Alzheimer's Disease - PMC - PubMed Central - NIH. (n.d.).
  • The comparative efficacy and safety of cholinesterase inhibitors in patients with mild‐to‐moderate Alzheimer's disease: a Bayesian network meta‐analysis - NIH. (n.d.).
  • The Cholinergic System in Alzheimer's Disease Research Areas - R&D Systems. (n.d.).
  • The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer's Disease - MDPI. (n.d.).
  • Role of Cholinergic Signaling in Alzheimer's Disease - SciSpace. (2022, February 28).
  • (PDF) Alzheimer's disease: interactions between cholinergic functions and beta-amyloid. (2025, August 9).
  • Comparison of cholinesterase inhibitor safety in real-world practice - PMC - NIH. (n.d.).
  • Using baseline cognitive severity for enriching Alzheimer's disease clinical trials: How does Mini-Mental State Examination predict rate of change? - NIH. (n.d.).
  • Cholinesterase Activity Assay Kit (Colorimetric) (#BN01133). (n.d.).
  • Drug treatments for Alzheimer's disease. (n.d.).
  • ADAS-Cog - Wikipedia. (n.d.).
  • Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - PMC - PubMed Central. (n.d.).
  • The Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - NIH. (2018, April 11).
  • Acetylcholinesterase Activity Colorimetric Assay Kit. (n.d.).
  • Medications for Memory, Cognition & Dementia-Related Behaviors | alz.org. (n.d.).
  • The Mini-Mental State Examination (MMSE) in Clinical Trials: Advantages, Challenges, and Considerations - Cogstate. (2025, November 12).
  • The Alzheimer's Disease Assessment Scale Cognitive Subscale (ADAS-Cog): Advantages, Challenges, and Considerations - Cogstate. (2025, September 9).
  • Cholinesterase assay by an efficient fixed time endpoint method - PMC - NIH. (n.d.).
  • Acetylcholinesterase inhibitors (Galantamine, Rivastigmine, and Donepezil) | Request PDF. (n.d.).
  • The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PubMed. (n.d.).
  • Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada - PMC - NIH. (2015, December 7).
  • Cholinesterase inhibitors for patients with Alzheimer's disease: Systematic review of randomised clinical trials - ResearchGate. (2025, August 6).
  • Different Cholinesterase Inhibitor Effects on CSF Cholinesterases in Alzheimer Patients - PMC - PubMed Central. (n.d.).
  • Cholinesterase Inhibitors for Alzheimer's Disease - WebMD. (2024, July 3).
  • ab235937 Cholinesterase Activity Assay Kit (Colorimetric) - Abcam. (2023, August 22).
  • Comparison studies of cholinesterase inhibitors for Alzheimer's disease - ResearchGate. (2025, August 6).
  • Acetylcholinesterase Activity Assay Kit - Sigma-Aldrich. (n.d.).
  • Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy - PubMed. (n.d.).
  • ADAS-COG | Alzheimer's Disease Assessment Scale, Cognitive part described in ePROVIDE. (2025, October 23).
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (n.d.).
  • The Mini-Mental State Exam (MMSE) as an Alzheimer's Clinical Trial Endpoint - YouTube. (2025, December 7).
  • Mini-Mental State Exam (MMSE) Test for Alzheimer's / Dementia. (2025, October 16).
  • Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease - ResearchGate. (2025, August 9).
  • Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer's Disease - Frontiers. (2019, May 14).
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed - NIH. (n.d.).
  • Mini‐Mental State Examination (MMSE) for the early detection of dementia in people with mild cognitive impairment (MCI) - Arevalo-Rodriguez, I - 2021 | Cochrane Library. (2021, July 27).
  • How Memory Medications Like Donepezil & Memantine Work - YouTube. (2024, December 5).
  • What is the best protocol for finding cholinesterase inhibition kinetics ? | ResearchGate. (2016, November 6).
  • Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - Frontiers. (2019, September 17).
  • Benchmarking docking and scoring protocol for the identification of potential acetylcholinesterase inhibitors - PubMed. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS No. 99198-80-8), a chemical intermediate often utilized in the synthesis of PROTACs and other molecules in drug discovery research.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is grounded in federal regulations and established laboratory safety practices, designed to provide clarity and build confidence in your chemical handling and waste management operations.

A Foundational Directive: The Safety Data Sheet (SDS)

Before handling or disposing of any chemical, the manufacturer-provided Safety Data Sheet (SDS) is the primary source of information. The SDS for the specific product you have purchased supersedes any general guide. It contains critical data on hazards, handling, and emergency measures tailored to that product. The Occupational Safety and Health Administration (OSHA) requires employers to make these documents readily available to all employees.[2][3]

Hazard Assessment and Waste Characterization

The first step in any disposal plan is a thorough understanding of the chemical's potential hazards. While a comprehensive, peer-reviewed hazard profile for this compound is not widely published, data from vendors and structurally similar compounds provide a strong basis for a conservative risk assessment.

  • Known Hazards : Vendor-supplied information and data on analogous structures, such as Benzyl 4-hydroxy-1-piperidinecarboxylate, indicate that this compound should be treated as a hazardous substance.[4][5][6] The primary hazards identified are:

    • H315 : Causes skin irritation.[5][7]

    • H319 : Causes serious eye irritation.[5][7]

    • H335 : May cause respiratory irritation (inferred from similar compounds).[4][6]

  • Waste Classification : Based on these hazards, any waste containing this compound—including pure excess, contaminated consumables (e.g., pipette tips, wipes), and solutions—must be classified as hazardous chemical waste . It cannot be disposed of in standard trash or down the drain. This classification is the critical first step in complying with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9]

Regulatory Framework: EPA and OSHA Compliance

Proper disposal is governed by a dual regulatory framework in the United States:

  • Environmental Protection Agency (EPA) : Through RCRA, the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" responsibility.[10][11][12] This means your laboratory is responsible for the waste until it is properly destroyed or rendered non-hazardous by a licensed facility.

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP) .[2][3] This plan must outline specific procedures for safe handling and disposal, and all laboratory personnel must be trained on its contents.[2][13]

Personal Protective Equipment (PPE) for Waste Handling

When handling waste containing this compound, appropriate PPE is mandatory to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields.Protects against splashes, preventing serious eye irritation.[14]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact, which can cause irritation.[6][14] Always inspect gloves for integrity before use.
Body Protection Standard laboratory coat.Protects clothing and underlying skin from minor spills and contamination.[14]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.[15]The use of a chemical fume hood is the primary engineering control to prevent respiratory irritation from potential vapors.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe and compliant with RCRA regulations.

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing this compound.

  • Why it's critical : This chemical waste must not be mixed with non-hazardous waste (e.g., regular trash, biohazardous waste) or incompatible chemicals. Co-mingling can lead to dangerous reactions and create complex, expensive waste streams.[9]

  • Action :

    • Designate a specific, labeled container for this waste stream.

    • Collect chemically contaminated items such as gloves, weigh boats, and wipes in a sealed, labeled bag or container designated for solid hazardous waste.

    • Collect liquid waste, including reaction mixtures and solvent rinses, in a designated liquid hazardous waste container.

Step 2: Container Selection and Labeling

The integrity and labeling of your waste container are paramount for safety and compliance.

  • Why it's critical : Open or improperly labeled containers are among the most common EPA violations found in laboratory settings.[8] Proper containment prevents spills and evaporation, while clear labels inform personnel and waste handlers of the contents and associated hazards.[13]

  • Action :

    • Use a container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene for liquids).

    • Ensure the container has a secure, leak-proof screw-top cap.[8]

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly list all chemical constituents by their full name, including solvents and the target compound. Do not use abbreviations.

    • Keep the container closed at all times except when adding waste.[8][16]

Step 3: Waste Accumulation and Storage

Store the waste container in a designated and properly managed area.

  • Why it's critical : RCRA has specific rules for where and how long waste can be stored. These areas, known as Satellite Accumulation Areas (SAAs), must be at or near the point of generation and under the control of the operator.[16]

  • Action :

    • Store the labeled waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.

    • Ensure the SAA is clearly marked.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acute hazardous waste in an SAA.

Step 4: Final Disposal Coordination

The final step is the transfer of waste to a licensed disposal facility.

  • Why it's critical : Your "cradle-to-grave" responsibility requires that the waste is managed by a permitted Treatment, Storage, and Disposal Facility (TSDF).[17][18] This is almost always handled by your institution's EHS department.

  • Action :

    • When the waste container is nearly full, or if the chemical is no longer in use, contact your EHS office to schedule a waste pickup.

    • Do not attempt to dispose of the chemical yourself. EHS will use a licensed hazardous waste hauler to transport the material for proper disposal, which may include incineration or other chemical treatment methods.[9]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[19][20]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][21]

  • Minor Spill (in a fume hood) : Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Collect the contaminated absorbent into a designated hazardous waste container. Clean the area with an appropriate solvent and soap and water.

  • Major Spill : Evacuate the immediate area and alert your supervisor and EHS department. Do not attempt to clean it up yourself.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: On-Site Management cluster_2 Step 3: Final Disposition A Waste Generation (e.g., unused reagent, contaminated wipes) B Hazard Assessment (Consult SDS - Assume Hazardous) A->B C Segregate Waste Stream (No mixing with other waste types) B->C D Select Compatible Container (Leak-proof, screw-top) C->D E Label Container Correctly ('Hazardous Waste' + Full Chemical Names) D->E F Store in Designated SAA (Keep container closed) E->F G Container Full or Project Complete F->G H Contact Institutional EHS (Schedule Waste Pickup) G->H I Transfer to Licensed Waste Hauler H->I J Final Disposal at Permitted TSDF (e.g., Incineration) I->J

Caption: Workflow for compliant hazardous waste disposal.

References

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). [Link]

  • RCRA Facts: An Overview of the Hazardous Waste Management Law - ERA Environmental. [Link]

  • What it Really Means to be RCRA Compliant with Hazardous Waste - IDR Environmental Services. [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard - Vanderbilt University Environmental Health & Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations - U.S. Environmental Protection Agency (EPA). [Link]

  • The OSHA Laboratory Standard - Lab Manager. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. [Link]

  • Resource Conservation and Recovery Act - Wikipedia. [Link]

  • Summary of the Resource Conservation and Recovery Act - U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guidelines - Purdue University. [Link]

  • Benzyl 4-Hydroxy-1-piperidinecarboxylate - PubChem, National Institutes of Health. [Link]

  • Proper Handling of Hazardous Waste Guide - U.S. Environmental Protection Agency (EPA). [Link]

  • This compound - Arctom. [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses - U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - U.S. Environmental Protection Agency (EPA). [Link]

  • Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization - European Patent Office. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.